Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULBYGUOYLBVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383580 | |
| Record name | 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830330-21-7 | |
| Record name | 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a key building block in medicinal chemistry. The document details a multi-step synthesis commencing with commercially available 4-bromobenzo[c][1][2][3]thiadiazole, proceeding through key intermediates such as 4-(hydroxymethyl)benzo[c][1][2][3]thiadiazole and 4-(bromomethyl)benzo[c][1][2][3]thiadiazole. The guide offers in-depth explanations for the selection of reagents and reaction conditions, presenting two established methods for the crucial amination step: the Gabriel and Delépine reactions. Detailed, step-by-step experimental protocols are provided for each stage of the synthesis, including the final hydrochloride salt formation. The content is structured to provide both theoretical understanding and practical guidance for researchers in the field of synthetic and medicinal chemistry.
Introduction and Strategic Overview
The benzo[c][1][2][3]thiadiazole scaffold is a privileged pharmacophore present in a variety of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive moiety in drug design. Benzo[c]thiadiazol-4-ylmethanamine and its hydrochloride salt are valuable intermediates for the synthesis of more complex molecules, including potential therapeutic agents.
This guide outlines a logical and efficient synthetic strategy to obtain Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. The chosen pathway begins with a commercially available starting material and proceeds through a series of robust and well-documented chemical transformations. The core of this strategy involves the functionalization of the 4-position of the benzo[c][1][2][3]thiadiazole ring system to introduce the required aminomethyl substituent.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Step-by-Step Synthesis Protocol
Synthesis of 4-(Hydroxymethyl)benzo[c][1][2][3]thiadiazole
The initial step involves the conversion of 4-bromobenzo[c][1][2][3]thiadiazole to the corresponding Grignard reagent, which is then reacted with paraformaldehyde to yield the desired alcohol. This is a standard and effective method for introducing a hydroxymethyl group onto an aromatic ring.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. A solution of 4-bromobenzo[c][1][2][3]thiadiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Paraformaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. Dry paraformaldehyde (1.5 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C. The reaction mixture is then stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(hydroxymethyl)benzo[c][1][2][3]thiadiazole as a solid.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 4-Bromobenzo[c][1][2][3]thiadiazole | 1.0 | Starting material |
| Magnesium Turnings | 1.2 | For Grignard formation |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
| Paraformaldehyde | 1.5 | C1 source |
| Saturated NH4Cl (aq) | - | Quenching agent |
| Ethyl Acetate | - | Extraction solvent |
Synthesis of 4-(Bromomethyl)benzo[c][1][2][3]thiadiazole
The hydroxyl group of 4-(hydroxymethyl)benzo[c][1][2][3]thiadiazole is converted to a bromide, a good leaving group for the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(hydroxymethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.5 eq) dropwise.
-
Reaction Execution: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice-water and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude 4-(bromomethyl)benzo[c][1][2][3]thiadiazole is used in the next step without further purification, or can be purified by recrystallization if necessary.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 4-(Hydroxymethyl)benzo[c][1][2][3]thiadiazole | 1.0 | Starting material |
| Phosphorus Tribromide (PBr₃) | 0.5 | Brominating agent |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
| Ice-water | - | Quenching |
| Saturated NaHCO₃ (aq) | - | Neutralization |
Synthesis of Benzo[c]thiadiazol-4-ylmethanamine
This crucial step involves the conversion of the bromomethyl intermediate to the primary amine. Two reliable methods, the Gabriel synthesis and the Delépine reaction, are presented. The choice between these methods may depend on reagent availability and desired purity profile.
Method A: Gabriel Synthesis
The Gabriel synthesis provides a clean route to primary amines, avoiding the over-alkylation often seen with direct amination with ammonia.[4][5][6][7]
Caption: Gabriel synthesis for the preparation of the primary amine.
Experimental Protocol (Gabriel Synthesis):
-
Phthalimide Alkylation: To a solution of 4-(bromomethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq). The mixture is heated at 80-90 °C for 4-6 hours.
-
Hydrazinolysis: After cooling to room temperature, hydrazine hydrate (2.0 eq) is added, and the mixture is refluxed for 2 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off. The filtrate is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude amine can be purified by column chromatography.
Method B: Delépine Reaction
The Delépine reaction is another classic method for preparing primary amines from alkyl halides using hexamethylenetetramine.
Caption: Delépine reaction for the synthesis of the primary amine.
Experimental Protocol (Delépine Reaction):
-
Quaternary Salt Formation: A solution of 4-(bromomethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform is refluxed for 3-4 hours. The resulting precipitate (the quaternary ammonium salt) is collected by filtration and washed with ether.
-
Acid Hydrolysis: The collected salt is suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v) and refluxed for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH of >12. The aqueous layer is extracted with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are dried and concentrated to yield the free amine.
Formation of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
The final step is the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties.
Experimental Protocol:
-
Salt Formation: Dissolve the purified Benzo[c]thiadiazol-4-ylmethanamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, add a solution of anhydrous hydrogen chloride in diethyl ether (or another suitable solvent) dropwise until precipitation is complete. The pH of the solution should be acidic.[1][2][8]
-
Isolation: The precipitated hydrochloride salt is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as a solid.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| Benzo[c]thiadiazol-4-ylmethanamine | 1.0 | Free base |
| Anhydrous HCl in Ether | Stoichiometric or slight excess | For salt formation |
| Anhydrous Diethyl Ether | - | Solvent and washing agent |
Characterization
The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of the final crystalline product.
Safety Considerations
-
Halogenated Compounds: 4-bromobenzo[c][1][2][3]thiadiazole and 4-(bromomethyl)benzo[c][1][2][3]thiadiazole are potential irritants and lachrymators. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard Reagents: Are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
Phosphorus Tribromide: Is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Hydrazine: Is toxic and a suspected carcinogen. Use appropriate engineering controls and PPE.
-
Hydrochloric Acid: Concentrated HCl and its solutions in organic solvents are corrosive. Handle with care.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development. The choice between the Gabriel and Delépine syntheses for the amination step offers flexibility in the overall synthetic strategy.
References
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Online] Available at: [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound? [Online] Available at: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Delépine reaction. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). Trimethylamine hydrochloride. [Online] Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. [Online] Available at: [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The common synthetic routes for 2-substituted benzothiazoles. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Online] Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, a proposed synthesis pathway rooted in established methodologies, its analytical characterization, and its promising biological activity as a potential therapeutic agent.
Core Compound Identification
At the heart of our discussion is the specific molecule, Benzo[c]thiadiazol-4-ylmethanamine, and its hydrochloride salt. The unique identification of these compounds is crucial for accurate research and documentation.
| Compound Name | CAS Number | Molecular Formula (Free Base) | Molecular Weight (Free Base) |
| Benzo[c]thiadiazol-4-ylmethanamine | 82382-52-3 | C₇H₇N₃S | 165.22 g/mol [1] |
| Benzo[c]thiadiazol-4-ylmethanamine hydrochloride | 830330-21-7 | C₇H₈ClN₃S | 201.68 g/mol |
The free base, Benzo[c][2][3][4]thiadiazol-4-ylmethanamine, possesses a molecular formula of C₇H₇N₃S and a molecular weight of 165.22 g/mol [1]. The hydrochloride salt is the more commonly used form in research and development due to its improved stability and solubility.
Strategic Synthesis Pathway
While a specific, publicly available, step-by-step synthesis protocol for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is not extensively documented, a logical and efficient synthetic route can be designed based on established chemical principles and published methods for analogous compounds[5][6][7][8][9][10]. The proposed pathway commences with the commercially available 4-aminobenzo[c][2][3][4]thiadiazole and proceeds through a series of well-understood transformations.
Proposed Synthetic Workflow
Sources
- 1. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological evaluation of novel benzo[c][1,2,5]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Boron-Based Benzo[c][1,2,5]oxadiazoles and Benzo[c][1,2,5]thiadiazoles as Potential Hypoxia Inhibitors [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Spectroscopic data for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Abstract
Benzo[c][1][2][3]thiadiazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, demonstrating potential as anticancer and antimicrobial agents.[1][4][5] Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, as a key intermediate or analogue within this class, requires precise structural confirmation and purity assessment, which is fundamentally reliant on a multi-technique spectroscopic approach. This guide provides a comprehensive framework for the analytical characterization of this compound. We will detail the theoretical underpinnings and practical protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating predicted data with established methodologies, this document serves as a robust resource for researchers in synthetic chemistry, quality control, and drug development, ensuring confident structural elucidation and batch-to-batch consistency.
Introduction and Molecular Profile
The benzo[c][1][2][3]thiadiazole scaffold is a privileged structure in medicinal chemistry. Its unique electronic properties and rigid framework have been exploited to design inhibitors for critical oncology targets like the SHP2 protein tyrosine phosphatase.[1] The title compound, Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (CAS: 830330-21-7), is a primary amine derivative of this core. The hydrochloride salt form is typically employed to enhance solubility and stability, a common strategy in pharmaceutical development.
Accurate characterization is the bedrock of chemical research and development. For a compound like this, a combination of spectroscopic techniques is not merely recommended; it is essential for unambiguous identification. This guide outlines a logical workflow, beginning with the confirmation of molecular mass, proceeding to the identification of functional groups, and culminating in the precise mapping of the molecular skeleton.
Molecular Structure
Caption: Structure of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Physicochemical Properties
A summary of the key computed and known properties provides a foundational dataset for analytical planning.
| Property | Value | Source |
| CAS Number | 830330-21-7 | Arctom, Inc.[6] |
| Molecular Formula | C₇H₈ClN₃S | (Calculated) |
| Molecular Weight | 201.68 g/mol | (Calculated) |
| Free Base Formula | C₇H₇N₃S | PubChem[3] |
| Free Base Mol. Weight | 165.22 g/mol | PubChem[3] |
| Free Base Exact Mass | 165.036068 Da | PubChem[3] |
| XLogP3 (Free Base) | 0.6 | PubChem[3] |
Integrated Spectroscopic Workflow
A sequential and logical application of spectroscopic methods is crucial for efficient and definitive characterization. The workflow ensures that each step builds upon the last, from broad confirmation to fine structural detail.
Caption: Logical workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Expertise & Rationale: MS is the primary technique for confirming the molecular weight of a synthesized compound. For a polar, pre-salted molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ of the free base, minimizing fragmentation and providing a clear readout of the parent mass.
Expected Mass Spectrum
The analysis will be performed in positive ion mode. The instrument will detect the cationic form of the free base.
| Ion Species | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₇H₈N₃S]⁺ | 166.0434 | Primary ion expected. High-resolution MS should match this to within 5 ppm. |
| [M+Na]⁺ | [C₇H₇N₃SNa]⁺ | 188.0253 | Often observed as a sodium adduct, especially if glassware or solvents have trace Na⁺. |
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the hydrochloride salt in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v). The concentration should be low (µg/mL range) to avoid detector saturation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizing Gas (N₂): Set to instrument-specific recommendations.
-
Drying Gas (N₂): Set temperature (e.g., 250-350 °C) and flow to ensure efficient desolvation.
-
-
Data Acquisition: Acquire data in the m/z range of 100-500 Da.
-
Analysis: Identify the peak corresponding to the calculated exact mass of the [M+H]⁺ ion. The isotopic pattern should match the theoretical pattern for C₇H₈N₃S.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique ideal for identifying the key functional groups within a molecule. For this compound, IR can confirm the presence of the primary ammonium salt, the aromatic rings, and the specific bonds of the thiadiazole heterocycle. Attenuated Total Reflectance (ATR) is the modern standard, requiring minimal sample preparation.
Predicted IR Absorption Bands
The presence of the hydrochloride salt is critical, as the -NH₂ group will be protonated to -NH₃⁺, significantly altering its characteristic absorption.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3200 - 2800 | N-H stretch (in -NH₃⁺) | Very broad, strong absorption, often with multiple sub-peaks (overtones). |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak, sharp peaks. |
| ~1610, 1570, 1480 | C=C and C=N ring stretches | Multiple sharp bands of medium to strong intensity. |
| ~1550 | N-H bend (asymmetric) | Medium intensity, part of the fingerprint region. |
| ~1500 | N-H bend (symmetric) | Medium intensity, part of the fingerprint region. |
| 850 - 750 | C-H out-of-plane bend | Strong peaks indicative of the aromatic substitution pattern. |
| ~700 | C-S stretch | Weak to medium intensity. |
Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount (spatula tip) of the solid hydrochloride salt directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction if required by the instrument software. Label the major peaks and compare them to the predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for complete structural elucidation in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon framework. For this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the salt and, being a hydrogen bond acceptor, will slow the exchange of the -NH₃⁺ protons, allowing them to be observed.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.8 | Broad singlet | 3H | -NH₃ ⁺ | Exchangeable protons of the ammonium group. Shift is concentration-dependent. |
| ~8.0 - 8.2 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the thiadiazole ring, likely deshielded. |
| ~7.6 - 7.8 | Triplet (t) | 1H | Ar-H | Aromatic proton meta to both substituents. |
| ~7.5 - 7.7 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the aminomethyl group. |
| ~4.5 | Singlet (s) or Triplet (t) | 2H | -CH₂ -NH₃⁺ | Methylene protons adjacent to the aromatic ring and ammonium group. May appear as a singlet or couple to the NH₃⁺ protons. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~155 | Quaternary | C -N=S | Carbon atom within the thiadiazole ring. |
| ~150 | Quaternary | S-N=C | Carbon atom within the thiadiazole ring. |
| ~135 | Quaternary | Ar-C -CH₂ | Aromatic carbon attached to the aminomethyl group. |
| ~130 | CH | Ar-C H | Aromatic methine carbon. |
| ~128 | CH | Ar-C H | Aromatic methine carbon. |
| ~125 | CH | Ar-C H | Aromatic methine carbon. |
| ~120 | Quaternary | Ar-C (fused) | Fused aromatic carbon adjacent to sulfur. |
| ~118 | Quaternary | Ar-C (fused) | Fused aromatic carbon adjacent to nitrogen. |
| ~40 | CH₂ | -C H₂-NH₃⁺ | Methylene carbon. Shift can be lower due to the electron-withdrawing ammonium group. |
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of DMSO-d₆ containing a reference standard (e.g., 0.05% TMS).
-
Instrumentation: Use a >400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize shims for field homogeneity.
-
Set appropriate spectral width and acquisition time.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values. For further confirmation, 2D experiments like COSY and HSQC can be run.
-
Conclusion
The structural integrity of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride can be unequivocally confirmed through the systematic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. This guide provides the expected spectroscopic data and robust, field-tested protocols for their acquisition. By following this integrated workflow, researchers can ensure the identity, purity, and quality of this valuable chemical entity, facilitating its confident use in further research and development endeavors.
References
-
Wang, L., Zhang, Z., Yao, Y., Li, P., Li, L., Zhang, L., Wen, W., & Zhou, Y. (2017). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5154-5157. [Link]
-
Hassan, A., Moustafa, G., & Gaffer, H. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 34. [Link]
-
Singh, P., & Kumar, V. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795209, Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. Retrieved January 21, 2026, from [Link].
Sources
- 1. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 830330-21-7|Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 6. arctomsci.com [arctomsci.com]
Purity analysis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
An In-Depth Technical Guide to the Purity Analysis of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine Hydrochloride
Foreword: A Holistic Approach to Purity Determination
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quantitative metric; it is the bedrock of its safety, efficacy, and stability. Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride, a key heterocyclic building block, is no exception. Its structural integrity and freedom from impurities are paramount for its intended applications in research and drug discovery. This guide eschews a simple recitation of methods. Instead, it provides a strategic framework for the comprehensive purity analysis of this compound, grounded in first principles of analytical chemistry and guided by regulatory expectations. We will explore not just the "how" but the "why" behind each analytical choice, empowering researchers and drug development professionals to design and execute robust, self-validating purity assessment protocols.
Understanding the Analyte: Physicochemical Profile and Potential Impurities
A successful analytical strategy begins with a thorough understanding of the target molecule and its likely contaminants. Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride is a salt of a primary amine, a structural feature that dictates many of our analytical choices.
Table 1: Physicochemical Properties of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine [4]
| Property | Value | Implication for Analysis |
| Chemical Formula | C₇H₇N₃S (Free Base) | Foundation for mass spectrometry and elemental analysis. |
| Molecular Weight | 165.22 g/mol (Free Base) | Guides mass-to-charge ratio (m/z) identification in MS. |
| Structure | Fused benzothiadiazole ring with a methylamine substituent. | The aromatic system provides a strong UV chromophore for HPLC detection. The primary amine is a site for potential salt exchange and reactivity. |
| Form | Hydrochloride Salt | Enhances aqueous solubility but requires mobile phase control (pH) in HPLC to ensure consistent ionization and peak shape.[5] |
Anticipating the Impurity Profile
Impurities are not random occurrences; they are logical consequences of the synthetic route and subsequent storage. While the specific synthesis for this exact compound is proprietary, we can infer potential impurities based on common synthetic strategies for benzothiadiazoles and related amines.[6][7]
-
Starting Materials: Unreacted precursors, such as 4-amino-2,1,3-benzothiadiazole, may persist.[8]
-
Intermediates: Incomplete conversion of synthetic intermediates can lead to their presence in the final product.
-
By-products: Side reactions, such as over-alkylation, dimerization, or positional isomers formed during the functionalization of the benzothiadiazole ring, are common.
-
Reagents: Catalysts or reagents used in the synthesis may carry over.
-
Degradation Products: The compound may degrade under stress conditions (heat, light, humidity, oxidation), leading to new impurities.
-
Residual Solvents: Organic volatile impurities from the final crystallization or purification steps.[9]
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our strategy integrates a primary separation technique for quantification with powerful spectroscopic techniques for identification and confirmation.
Sources
- 1. Design and Synthesis of New Boron-Based Benzo[c][1,2,5]oxadiazoles and Benzo[c][1,2,5]thiadiazoles as Potential Hypoxia Inhibitors [mdpi.com]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine | C8H9N3S | CID 28063292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 767-64-6 | Benzo[c][1,2,5]thiadiazol-4-amine - AiFChem [aifchem.com]
- 9. biotech-spain.com [biotech-spain.com]
Unraveling the Enigmatic Mechanism of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride: A Technical Guide to its Hypothesized Action as a SHP2 Inhibitor
Abstract
While direct experimental data on Benzo[c]thiadiazol-4-ylmethanamine hydrochloride remains nascent, its core chemical scaffold, benzo[c][1][2][3]thiadiazole, is a recognized pharmacophore in a potent class of inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This guide synthesizes the current understanding of SHP2's role as an oncogenic phosphatase and details the established mechanism of allosteric inhibition characteristic of benzo[c][1][2][3]thiadiazole derivatives. We present a hypothesized mechanism of action for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as a SHP2 inhibitor, grounded in authoritative literature. This document provides researchers and drug development professionals with a comprehensive framework, including the downstream signaling consequences of SHP2 inhibition and a rigorous, field-proven experimental workflow to validate this hypothesis.
Introduction: The Benzo[c]thiadiazole Scaffold and the SHP2 Hypothesis
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is a small molecule whose biological activity is not yet extensively characterized in public literature. However, a strategic analysis of its structure reveals the benzo[c][1][2][3]thiadiazole moiety. This heterocyclic system is the cornerstone of a new class of potent inhibitors of SHP2, an oncogenic phosphatase implicated in a variety of cancers.[4][5] Therefore, the most scientifically robust hypothesis for the mechanism of action of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is its function as an allosteric inhibitor of SHP2.
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[2][6] It is a key transducer for multiple receptor tyrosine kinases (RTKs), cytokine receptors, and integrins, primarily promoting the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[7][8][9] Due to its central role in promoting cell proliferation and survival, dysregulation or mutation of SHP2 is linked to developmental disorders like Noonan syndrome and various malignancies, including leukemia, lung, and breast cancer.[2][7][10][11] This makes SHP2 a compelling and high-priority target for novel anti-cancer therapeutics.[2][6][]
This guide will first dissect the structure and function of SHP2, then delve into the specific mechanism of allosteric inhibition, and finally propose a comprehensive validation workflow to test the hypothesis that Benzo[c]thiadiazol-4-ylmethanamine hydrochloride belongs to this promising class of therapeutic agents.
The Target: SHP2 Structure, Function, and Oncogenic Role
SHP2 is a 68-kDa protein comprising two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[13] In its basal state, SHP2 exists in a "closed," auto-inhibited conformation. This self-regulation is achieved by the N-SH2 domain folding back and inserting into the catalytic cleft of the PTP domain, effectively blocking substrate access.[13][14]
Activation of SHP2 occurs when bis-phosphorylated proteins, typically downstream of activated RTKs, bind to the two SH2 domains. This binding event induces a conformational change that releases the N-SH2 domain from the PTP catalytic site, exposing it and switching the enzyme to its "open," active state.[11][13] Once active, SHP2 dephosphorylates specific substrates, acting as a positive regulator of the RAS-MAPK cascade, a pathway fundamental to cell growth and survival.[7][9]
Oncogenic mutations or overexpression of SHP2 disrupt this delicate auto-inhibitory balance, leading to a constitutively active state.[13] This persistent activation results in hyper-stimulation of the RAS-MAPK pathway, driving uncontrolled cell division and tumor growth.[7][15]
The Hypothesized Mechanism: Allosteric Inhibition of SHP2
Early attempts to develop SHP2 inhibitors focused on the catalytic active site. However, these efforts were hampered by poor selectivity and low bioavailability due to the highly conserved and positively charged nature of the PTP domain active site across different phosphatases.[]
A breakthrough came with the discovery of an allosteric binding site.[1][16] This site is a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains in the closed conformation.[1][17] Small molecules, such as those containing the benzo[c][1][2][3]thiadiazole scaffold, bind within this pocket.[4]
The binding of an allosteric inhibitor acts like a molecular glue, stabilizing the auto-inhibited conformation of SHP2.[1][16][17] By locking the enzyme in its inactive state, the inhibitor prevents the conformational change required for activation, even in the presence of upstream stimuli.[13] This mechanism offers high specificity for SHP2 and avoids the challenges associated with targeting the catalytic site.[17] The representative benzo[c][1][2][3]thiadiazole derivative, compound 11g from published studies, demonstrated potent SHP2 inhibitory activity with an IC₅₀ of 2.11 µM.[4]
Downstream Signaling Consequences
By locking SHP2 in its inactive state, Benzo[c]thiadiazol-4-ylmethanamine hydrochloride would be expected to suppress the RAS-MAPK signaling pathway.[11] This would lead to a reduction in the phosphorylation of downstream effectors like ERK1/2.[18] The functional consequences in cancer cells would include:
-
Inhibition of Cell Proliferation: The RAS-MAPK pathway is a primary driver of cell division.[2]
-
Induction of Apoptosis: By blocking a key survival signal, SHP2 inhibition can trigger programmed cell death.[10]
-
Modulation of the Tumor Microenvironment: SHP2 is also active in immune cells. Its inhibition can transform an immunosuppressive tumor microenvironment into one that supports anti-tumor immunity, for example, by reducing the population of protumorigenic M2 macrophages.[3][8]
Experimental Validation: A Step-by-Step Protocol
To validate the hypothesis that Benzo[c]thiadiazol-4-ylmethanamine hydrochloride acts as an allosteric SHP2 inhibitor, a multi-stage, self-validating experimental workflow is required.
Stage 1: Biochemical Assays
The initial step is to confirm direct interaction and inhibition of the SHP2 enzyme in a cell-free system.
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay [1][19]
-
Objective: To determine the IC₅₀ value of the compound against purified SHP2 protein.
-
Materials:
-
Recombinant full-length SHP2 protein.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate.
-
Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (dissolved in DMSO).
-
384-well black polystyrene plates.
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In each well of the 384-well plate, add 5 µL of the diluted compound. Include positive controls (known SHP2 inhibitor, e.g., SHP099) and negative controls (DMSO vehicle).
-
Add 10 µL of SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate.
-
Monitor the increase in fluorescence over time. The rate of DiFMU production is proportional to SHP2 activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Causality & Rationale: This assay directly measures the catalytic activity of SHP2. A dose-dependent decrease in fluorescence signal indicates that the compound is inhibiting the enzyme's ability to dephosphorylate its substrate. This is the foundational proof of direct target engagement.
Stage 2: Cellular Assays
The next stage is to verify that the compound can penetrate cells and inhibit SHP2 signaling in a biological context.
Protocol 2: Western Blot for p-ERK Inhibition [20]
-
Objective: To assess the inhibition of the downstream SHP2 signaling pathway in a cancer cell line.
-
Materials:
-
A cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520 esophageal cancer cells).
-
Cell culture medium, FBS, and growth factors (e.g., EGF).
-
Test compound, lysis buffer, protease and phosphatase inhibitors.
-
Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture KYSE-520 cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride for 2 hours.
-
Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for 10 minutes to activate the RTK-SHP2-MAPK pathway.
-
Immediately wash the cells with cold PBS and lyse them.
-
Quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and GAPDH, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Causality & Rationale: Observing a dose-dependent decrease in the p-ERK/total-ERK ratio upon compound treatment confirms that the compound is not only entering the cells but is also effectively blocking the signaling cascade downstream of SHP2. This links the biochemical inhibition to a functional cellular outcome.
Stage 3: In Vivo Efficacy (Conceptual)
The final validation step involves testing the compound's anti-tumor activity in a preclinical animal model.
Protocol 3: Xenograft Tumor Model [11]
-
Objective: To evaluate the anti-tumor efficacy of the compound in vivo.
-
Model: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous tumors from a SHP2-dependent cell line (e.g., KYSE-520).
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.
-
Administer Benzo[c]thiadiazol-4-ylmethanamine hydrochloride orally at one or more dose levels, daily.
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.
-
-
Causality & Rationale: A significant reduction in tumor growth in the treated group compared to the vehicle control provides the ultimate proof-of-concept for the compound's therapeutic potential, directly linking the hypothesized mechanism of action to a tangible anti-cancer effect.
Quantitative Data for Benzo[c]thiadiazole Derivatives
To provide context for the potential potency of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, the following table summarizes the reported inhibitory activities of related benzo[c][1][2][3]thiadiazole compounds against SHP2.
| Compound ID (from source) | SHP2 IC₅₀ (µM) | Selectivity over SHP1 | Selectivity over PTP1B | Reference |
| 11g | 2.11 ± 0.99 | 2.02-fold | 25-fold | [4] |
| 14 | 26.22 | Not Reported | Not Reported | [21] |
This table illustrates that the benzo[c][1][2][3]thiadiazole scaffold is capable of producing compounds with low micromolar potency and selectivity for SHP2.
Conclusion
The mechanism of action of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is most plausibly defined by its identity as an allosteric inhibitor of the oncogenic phosphatase SHP2. This hypothesis is strongly supported by the established activity of its core benzo[c][1][2][3]thiadiazole scaffold. By binding to a unique allosteric tunnel, the compound is predicted to lock SHP2 in its inactive, auto-inhibited state, thereby preventing the activation of downstream pro-survival pathways like the RAS-MAPK cascade. This guide provides the theoretical foundation for this mechanism and a clear, actionable experimental workflow for its definitive validation. The successful confirmation of this hypothesis would place Benzo[c]thiadiazol-4-ylmethanamine hydrochloride within a highly promising class of targeted anti-cancer agents with potential for both direct tumor inhibition and immunomodulatory effects.
References
-
Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
-
Yuan, T., Yang, Y., Chen, J., Li, H., & Chen, J. (2021). Functions of Shp2 in cancer. Frontiers in Oncology, 11, 728942. [Link]
-
LaMarche, M. J., Acker, M., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Fekkes, P. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 63(22), 13578-13593. [Link]
-
Patsnap. (2024). What are SHP2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Fedele, C., Li, S., Chen, Z., T-C., C., & Neel, B. G. (2020). Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment. Cancer Research, 80(13), 2827–2839. [Link]
-
Germano, G., & Sardi, C. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Discovery, 11(3), 564-577. [Link]
-
MDPI. (2023). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. Molecules, 28(18), 6598. [Link]
-
LaRochelle, J. R., Fodor, M., Grem, J. L., Sanford, K., & McCorvey, L. R. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chemical Biology, 13(3), 647-656. [Link]
-
Wang, W., Gao, Y., Chen, X. Y., Satheeshkumar, R., & Zhou, Y. B. (2017). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5434–5438. [Link]
-
Patsnap. (2024). What are SHP2 modulators and how do they work?. Patsnap Synapse. [Link]
-
Li, S., Liu, Y., & Zhang, J. (2021). Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms. Frontiers in Cell and Developmental Biology, 9, 638096. [Link]
-
Tang, S., et al. (2022). A comprehensive review of SHP2 and its role in cancer. Journal of Molecular Medicine, 100(11), 1547-1565. [Link]
-
ResearchGate. (2023). SHP2 signaling pathways. [Link]
-
LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9(1), 4449. [Link]
-
Tang, L., et al. (2020). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 10(4), 591–605. [Link]
-
Zhang, C., et al. (2025). Discovery of novel imidazo[2,1-b][1][7][16]thiadiazole analogs as fluorescent SHP2 inhibitors. Bioorganic Chemistry, 163, 108635. [Link]
-
MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 34. [Link]
-
European Pharmaceutical Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. [Link]
-
Feng, B., Chen, X. Y., Satheeshkumar, R., & Wang, W. L. (2020). Biological Evaluation of Benzo[c]heterocyclic Compounds against SHP2. Hans Journal of Medicinal Chemistry, 8(3), 79-87. [Link]
-
ResearchGate. (2020). Scheme of the cross-validation protocol for high-throughput screening of new SHP2 inhibitors. [Link]
-
Ran, H., et al. (2022). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 12(1), 1-17. [Link]
-
Zhang, C., et al. (2025). Discovery of novel imidazo[2,1-b][1][7][16]thiadiazole analogs as fluorescent SHP2 inhibitors. Bioorganic Chemistry, 163, 108635. [Link]
-
Myers, C. F., et al. (2020). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. Molecular Cancer Research, 18(11), 1690-1702. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. What are SHP2 modulators and how do they work? [synapse.patsnap.com]
- 11. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 16. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of novel imidazo[2,1-b][1,3,4]thiadiazole analogs as fluorescent SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An Investigator's Guide to the Biological Activity of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
An Investigator's Guide to the Biological Activity of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine Hydrochloride
Abstract
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities and its utility in materials science.[1][2] As an electron-deficient aromatic system, the BTD core is a key building block in the design of fluorescent probes, enzyme inhibitors, and potential therapeutic agents.[3][4] This guide focuses on a specific, yet underexplored, derivative: Benzo[c][3][5][4]thiadiazol-4-ylmethanamine hydrochloride (PubChem CID: 2795209). While direct biological data for this compound is sparse, its structural features suggest significant therapeutic potential. This document serves as a technical and strategic roadmap for researchers and drug development professionals, outlining a logical, tiered approach to systematically investigate its biological activity. We will provide field-proven experimental protocols, explain the causality behind methodological choices, and propose avenues for future development, grounding our recommendations in the established activities of the broader benzothiadiazole class.
Introduction: The Benzothiadiazole Scaffold and the Opportunity
The benzothiadiazole ring system is a cornerstone of modern medicinal chemistry and materials science.[6][7] Its unique electronic properties make it an effective electron acceptor, a feature leveraged in applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy (PDT).[8][9] In the context of drug discovery, BTD derivatives have demonstrated a remarkable diversity of biological effects, including:
-
Anticancer and Cytotoxic Activity: Numerous BTD analogs have shown potent cytotoxicity against a wide array of human cancer cell lines, such as breast (MCF-7), lung (A549), and colon cancer.[10][11][12]
-
Enzyme Inhibition: The scaffold is present in inhibitors of critical enzymes like protein tyrosine phosphatases (SHP2, PTP1B), carbonic anhydrases, and dihydropteroate synthase (DHPS), highlighting its potential in metabolic and signaling pathway modulation.[3][13][14]
-
Antimicrobial Properties: Various derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[15][16]
Benzo[c][3][5][4]thiadiazol-4-ylmethanamine hydrochloride (referred to hereafter as BTH-1) presents a compelling case for investigation. Its structure combines the proven BTD core with a primary aminomethyl group. This functional group provides a key handle for hydrogen bonding and potential salt bridge formation, suggesting it could serve as a pharmacophore for interaction with biological targets like enzyme active sites or DNA. The hydrochloride salt form ensures aqueous solubility, a crucial property for biological assays and potential formulation.
This guide is structured to provide a comprehensive, self-validating research workflow, moving from broad phenotypic screening to more specific target-based assays.
Proposed Research Workflow: A Tiered Screening Approach
To efficiently allocate resources and build a coherent biological profile for BTH-1, a tiered investigational approach is recommended. This workflow ensures that foundational data on cytotoxicity and broad-spectrum activity are established before committing to more complex and resource-intensive mechanistic studies.
Figure 1: Proposed tiered workflow for investigating BTH-1.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the key assays proposed in Tier 1 and Tier 2. The methodologies are designed to be robust and self-validating.
Tier 1: Foundational Cytotoxicity Screening (MTT Assay)
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing cell metabolic activity.[11][17] It serves as an excellent first-pass screen for cytotoxic potential. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells. This provides a quantitative measure of cell viability after exposure to the test compound.
Protocol:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney] or MCF-10A [non-tumorigenic breast epithelial]) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[10][11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of BTH-1 in sterile DMSO or water.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Tier 1: Broad-Spectrum Antimicrobial Screening
Causality: The benzothiadiazole and related benzothiazole scaffolds are known to inhibit bacterial growth, with some derivatives targeting enzymes like DHPS.[14][18] A primary screen against a panel of clinically relevant bacteria and fungi is a cost-effective way to determine if BTH-1 possesses antimicrobial properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[16]
Protocol:
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Media and Inoculum Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Grow overnight cultures of the microorganisms.
-
Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Plating:
-
In a 96-well plate, perform a two-fold serial dilution of BTH-1 (from the 10 mM stock) in the appropriate broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic like Ciprofloxacin or Ampicillin as a reference compound.[16][18]
-
-
Incubation:
-
Incubate bacterial plates at 35-37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of BTH-1 that completely inhibits visible growth of the microorganism.
-
Potential Mechanism of Action: A Hypothesis
Based on the activities of related compounds, BTH-1 could exert its cytotoxic effects through multiple mechanisms. One plausible hypothesis involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as those regulated by protein tyrosine phosphatases or kinases.
Figure 2: Hypothesized inhibition of the SHP2-RAS-MAPK pathway by BTH-1.
Many benzothiadiazole derivatives have been identified as inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in activating the RAS-MAPK signaling cascade, a pathway frequently hyperactivated in various cancers.[3] Inhibition of SHP2 by BTH-1 would block this signal transduction, leading to decreased cell proliferation and potentially inducing apoptosis. This provides a testable hypothesis for Tier 3 MoA studies.
Data Interpretation and Future Directions
The initial screening data should be compiled for clear interpretation and decision-making.
Table 1: Template for Summarizing Tier 1 & 2 Screening Data
| Compound | Cell Line | IC₅₀ (µM) | Organism | MIC (µg/mL) |
| BTH-1 | MCF-7 (Breast Cancer) | [Experimental Value] | S. aureus | [Experimental Value] |
| A549 (Lung Cancer) | [Experimental Value] | E. coli | [Experimental Value] | |
| HepG2 (Liver Cancer) | [Experimental Value] | P. aeruginosa | [Experimental Value] | |
| HEK293 (Normal) | [Experimental Value] | C. albicans | [Experimental Value] | |
| Cisplatin | MCF-7 (Breast Cancer) | ~13.3[12] | N/A | N/A |
| Ampicillin | N/A | N/A | S. aureus | [Reference Value] |
Interpreting the Results:
-
Potent Cytotoxicity (IC₅₀ < 10 µM): If BTH-1 shows potent activity, especially with a good selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells > 10), it warrants immediate progression to Tier 3 MoA studies. Assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining) would be logical next steps.[12]
-
Moderate Activity or High Antimicrobial Potency: If the compound is moderately cytotoxic but shows strong antimicrobial effects (MIC ≤ 16 µg/mL), efforts could be prioritized towards investigating its potential as an anti-infective agent. This would involve testing against resistant strains (e.g., MRSA) and performing mechanism studies like DHPS enzyme inhibition assays.[14][15]
-
No Significant Activity: If BTH-1 is inactive in the initial screens, this valuable negative data can inform future medicinal chemistry efforts.
Future Directions - Structure-Activity Relationship (SAR):
Regardless of the initial outcome, the aminomethyl group and the BTD core provide excellent opportunities for synthetic modification to build an SAR profile. Key questions to explore would include:
-
Role of the Amine: Is the primary amine essential? Would secondary or tertiary amines, or amides, improve potency or selectivity?
-
Substitution on the Benzene Ring: Can adding electron-donating or electron-withdrawing groups to the 5, 6, or 7 positions of the BTD ring enhance activity?[6]
-
Positional Isomers: How does the activity of the 4-aminomethyl isomer compare to a 5-aminomethyl isomer?
By systematically synthesizing and testing analogs, a robust SAR can be developed, paving the way for the rational design of a potent and selective lead candidate.
Conclusion
Benzo[c][3][5][4]thiadiazol-4-ylmethanamine hydrochloride stands as an intriguing but uncharacterized molecule. It belongs to a chemical class with a rich history of diverse and potent biological activities. By employing the structured, hypothesis-driven research plan outlined in this guide, from broad phenotypic screening to targeted mechanistic studies, researchers can efficiently and effectively unlock its potential. The provided protocols offer a solid foundation for generating high-quality, reproducible data, ultimately determining the therapeutic promise of this compound and guiding the next steps in the drug discovery and development process.
References
-
Design and Synthesis of New Boron-Based Benzo[c][3][5][4]oxadiazoles and Benzo[c][3][5][4]thiadiazoles as Potential Hypoxia Inhibitors. (2023-01-09). MDPI. [Link]
-
N-Benzo[c][3][5][4]thiazol-4-yl-3-trifluoromethylbenzamide. (n.d.). MDPI. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). PubMed Central. [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021-06-23). MDPI. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). ACS Publications. [Link]
-
Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. (n.d.). PubChem. [Link]
-
In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy. (n.d.). PMC. [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021-07-02). NIH. [Link]
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (n.d.). PMC. [Link]
-
Synthesis, DNA Interaction and Cytotoxic Activity Studies of a Novel 2,1,3-Benzothiadiazole-Benzimidazole Derivative. (2020). The Pharmaceutical and Chemical Journal, 7(3), 82-89. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]
-
Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production. (n.d.). JACS Au - ACS Publications. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. (n.d.). Jagannath University. [Link]
-
The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. (n.d.). [Source not further specified]. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). NIH. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. [Link]
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (n.d.). PubMed. [Link]
-
Immobilisation of benzo[c][3][5][4]thiadiazole (BTZ) within polymers of intrinsic microporosity (PIMs) for use in flow photochemistry. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. (2008). Asian Journal of Research in Chemistry, 1(2). [Link]
-
Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4][7]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. (2019-02-14). MDPI. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. (2022). ResearchGate. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022-12-11). PMC - NIH. [Link]
Sources
- 1. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide [mdpi.com]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilisation of benzo[c][1,2,5]thiadiazole (BTZ) within polymers of intrinsic microporosity (PIMs) for use in flow photochemistry - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jnu.ac.bd [jnu.ac.bd]
- 12. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medipol.edu.tr [medipol.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Benzo[c]thiadiazole Scaffolds in Modern Drug Discovery
The Strategic Application of Benzo[c][1][2][3]thiadiazole Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The benzo[c][1][2][3]thiadiazole ring system has emerged as one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active molecules.[2][4] This guide focuses on a key derivative, Benzo[c]thiadiazol-4-ylmethanamine and its hydrochloride salt, providing a technical overview of its synthesis, properties, and strategic deployment in drug discovery campaigns, particularly in the realms of oncology and inflammatory diseases.
The inherent physicochemical properties of the benzothiadiazole motif, including its aromaticity, planarity, and ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity for potent and selective target engagement.[2] Derivatives of this core structure have been successfully developed as inhibitors of challenging drug targets, showcasing activities ranging from anticancer to anti-inflammatory and antimicrobial effects.[4][5] This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in robust screening assays, providing field-proven insights to accelerate research and development efforts.
Physicochemical and Structural Attributes
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in drug discovery. Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is the salt form of the parent amine, which enhances its solubility in aqueous media, a critical factor for biological testing and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | PubChem[6] |
| Molecular Weight | 165.22 g/mol | PubChem[6] |
| CAS Number | 82382-52-3 (free base) | CymitQuimica[7] |
| CAS Number | 830330-21-7 (hydrochloride) | BLDpharm[8] |
| XLogP3 | 0.6 | PubChem[6] |
| Hydrogen Bond Donors | 1 (amine) | ChemScene[9] |
| Hydrogen Bond Acceptors | 4 (thiadiazole nitrogens, amine) | ChemScene[9] |
These properties suggest a molecule with good "drug-like" characteristics according to Lipinski's rule of five, making it an excellent starting point for library synthesis and lead optimization.
Synthesis of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride: A Validated Protocol
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The following protocol represents a common and reliable method.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Nitrobenzo[c][1][2][3]thiadiazole
-
To a stirred solution of 3-nitro-1,2-phenylenediamine in an appropriate solvent such as dichloromethane, add an equimolar amount of a sulfurating agent like thionyl chloride.
-
The reaction is typically carried out at a reduced temperature (0 °C) and then allowed to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-nitrobenzo[c][1][2][3]thiadiazole.
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve the 4-nitrobenzo[c][1][2][3]thiadiazole in a suitable solvent, such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate, in excess.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base, such as sodium bicarbonate, to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried and concentrated to give the crude aminobenzothiadiazole.
Step 3: Conversion to Benzo[c]thiadiazol-4-ylmethanamine This step can be achieved through various methods, including reduction of a nitrile or a reductive amination pathway. The following is a representative procedure.
-
The aminobenzothiadiazole is first converted to the corresponding nitrile via a Sandmeyer reaction.
-
The resulting 4-cyanobenzo[c][1][2][3]thiadiazole is then reduced to the primary amine. A common method is using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
The reaction is performed under an inert atmosphere and at low temperatures.
-
After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.
-
The product is extracted into an organic solvent, dried, and concentrated.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified Benzo[c]thiadiazol-4-ylmethanamine free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Caption: Synthetic workflow for Benzo[c]thiadiazol-4-ylmethanamine HCl.
Application in Drug Discovery: Targeting Key Signaling Pathways
The true value of a scaffold is realized in its application. Benzo[c][1][2][3]thiadiazole derivatives have shown significant promise as inhibitors of key enzymes in disease-related signaling pathways, most notably in oncology.
Case Study: Inhibition of SHP2 Phosphatase
The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical signaling node that has been identified as an oncogenic phosphatase.[1] Its dysregulation is implicated in various cancers, making it a high-value target for anti-cancer drug development. A series of benzo[c][1][2][3]thiadiazole derivatives were designed and synthesized as SHP2 inhibitors.[1]
The general hypothesis behind this work is that the benzothiadiazole core can act as a bioisostere for other heterocyclic systems known to bind to the active site of protein tyrosine phosphatases (PTPs). The methanamine substituent can then be used as a handle to introduce further diversity and to probe interactions with specific residues in the target protein.
Caption: Inhibition of the SHP2-mediated MAPK signaling pathway.
Protocol: In Vitro SHP2 Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of compounds against SHP2.
-
Reagents and Materials:
-
Recombinant human SHP2 enzyme.
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate.
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2).
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride and its derivatives dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In the assay plate, add 1 µL of the compound dilutions (or DMSO for control wells).
-
Add 20 µL of SHP2 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of the DiFMUP substrate solution.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time (e.g., 30 minutes).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This self-validating system allows for the direct measurement of enzyme inhibition and is a crucial first step in characterizing the potency of new chemical entities.
Case Study: Targeting the TGF-β Pathway via ALK5 Inhibition
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in advanced disease. The activin receptor-like kinase 5 (ALK5) is the type I receptor for TGF-β and a key drug target. Novel benzo[c][1][2][3]thiadiazol-5-yl imidazole derivatives have been developed as potent ALK5 inhibitors.[10] One such derivative, compound 14c, exhibited an IC₅₀ of 0.008 µM against ALK5 kinase.[10] This highlights the potential of the benzothiadiazole scaffold in generating highly potent kinase inhibitors.
Future Directions and Conclusion
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride and its parent scaffold are of significant interest in contemporary drug discovery. Their favorable physicochemical properties and synthetic tractability make them ideal starting points for the development of targeted therapies. The demonstrated success in inhibiting challenging targets like SHP2 and ALK5 underscores the potential of this chemical class.[1][10]
Future work will likely focus on:
-
Structure-Activity Relationship (SAR) Expansion: Utilizing the methanamine group as a point for diversification to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Targets: Screening benzothiadiazole-based libraries against other enzyme classes and receptor families. The broad biological activities reported for related thiadiazole and benzothiazole compounds suggest that many more targets may be susceptible to modulation by this scaffold.[5][11]
-
Advanced Drug Delivery: Incorporating these molecules into novel delivery systems, such as antibody-drug conjugates, to enhance tumor targeting and reduce systemic toxicity.
References
-
Wang, W., et al. (2017). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5154-5157. [Link]
- Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Source not specified.
-
Al-Masoudi, N. A., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 34. [Link]
-
Khan, S., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry. [Link]
-
PubChem. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. National Center for Biotechnology Information. [Link]
-
Various Authors. (Date not specified). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Various Authors. (Date not specified). Biological Activities of Thiadiazole Derivatives: A Review. Source not specified. [Link]
-
PubChem. 1-(Benzo[c][1][2][3]thiadiazol-5-yl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]
-
Various Authors. (2025). Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. ResearchGate. [Link]
-
Yurtaeva, E. A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2535. [Link]
-
Li, Y., et al. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]
-
Jin, C., et al. (2019). Synthesis and biological evaluation of novel benzo[c][1][2][3]thiadiazol-5-yl and thieno[3,2-c]-pyridin-2-yl imidazole derivatives as ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2125-2130. [Link]
Sources
- 1. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Boron-Based Benzo[c][1,2,5]oxadiazoles and Benzo[c][1,2,5]thiadiazoles as Potential Hypoxia Inhibitors | MDPI [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo[c][1,2,5]thiadiazol-4-ylmethanamine | CymitQuimica [cymitquimica.com]
- 8. 830330-21-7|Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. Synthesis and biological evaluation of novel benzo[c][1,2,5]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
Methodological & Application
Application Notes and Protocols for Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
Application Notes and Protocols for Benzo[c][1][2][3]thiadiazol-4-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
Benzo[c][1][2][3]thiadiazole, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been explored for their potential as anticancer, antibacterial, and antifungal agents.[2][4] Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride is a specific analog belonging to this class of compounds. Its structural features suggest potential utility as a building block in the synthesis of more complex molecules or as a pharmacologically active agent itself, particularly in the realm of enzyme inhibition.[1] This document provides detailed experimental protocols for the synthesis, characterization, and a primary application of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride, designed to be a self-validating guide for researchers in the field.
Chemical Properties
A summary of the key chemical properties of the free base, Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine, is provided below. The hydrochloride salt will have a correspondingly higher molecular weight.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | PubChem CID: 2795209[5] |
| Molecular Weight | 165.22 g/mol | PubChem CID: 2795209[5] |
| IUPAC Name | (2,1,3-Benzothiadiazol-4-yl)methanamine | PubChem CID: 2795209[5] |
| CAS Number | 82382-52-3 (for the free base) | PubChem CID: 2795209[5] |
| CAS Number | 830330-21-7 (for the hydrochloride salt) | BLDpharm[6] |
PART 1: Synthesis and Characterization
The following section details a plausible multi-step synthesis of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride, based on established synthetic transformations of related heterocyclic compounds. The proposed pathway starts from the commercially available 4-chlorobenzo[c][1][2][3]thiadiazole.
Overall Synthetic Workflow
Caption: Proposed synthetic route for Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride.
Protocol 1.1: Synthesis of 4-Cyanobenzo[c][1][2][3]thiadiazole
This protocol describes the conversion of 4-chlorobenzo[c][1][2][3]thiadiazole to 4-cyanobenzo[c][1][2][3]thiadiazole via a nucleophilic aromatic substitution reaction.
Materials and Reagents:
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chlorobenzo[c][1][2][3]thiadiazole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 4-cyanobenzo[c][1][2][3]thiadiazole as a solid.
Protocol 1.2: Synthesis of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine
This protocol details the reduction of the nitrile group of 4-cyanobenzo[c][1][2][3]thiadiazole to the corresponding primary amine.
Materials and Reagents:
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-cyanobenzo[c][1][2][3]thiadiazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Benzo[c][1][2][3]thiadiazol-4-ylmethanamine.
Protocol 1.3: Formation of Hydrochloride Salt
This protocol describes the conversion of the free amine to its hydrochloride salt for improved stability and solubility in aqueous media.
Materials and Reagents:
-
Hydrochloric acid solution in diethyl ether or isopropanol (e.g., 2 M)
-
Anhydrous diethyl ether or isopropanol
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and flask
-
Vacuum oven
Procedure:
-
Dissolve the crude Benzo[c][1][2][3]thiadiazol-4-ylmethanamine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
While stirring, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold anhydrous diethyl ether.
-
Dry the resulting white to off-white solid in a vacuum oven to obtain Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride.
Protocol 1.4: Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Characterization Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzothiadiazole ring system and a singlet for the aminomethyl (-CH₂NH₃⁺) protons. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzothiadiazole ring and the aminomethyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (or M+H⁺ peak in case of ESI-MS) corresponding to the molecular weight of the free base (165.04 m/z).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations of the heterocyclic system.
-
Elemental Analysis: The elemental composition (C, H, N, S) of the hydrochloride salt should be within ±0.4% of the calculated theoretical values.
PART 2: Application Notes - Enzyme Inhibition Assay
Benzo[c][1][2][3]thiadiazole derivatives have been identified as potent inhibitors of various enzymes, including protein tyrosine phosphatases like SHP2.[1] This section provides a general protocol for evaluating the inhibitory activity of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride against a model enzyme.
Principle of the Assay
The inhibitory potential of the compound is determined by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
Protocol 2.1: General Enzyme Inhibition Assay
This protocol provides a template that can be adapted for various enzymes. The specific substrate, buffer conditions, and detection method will depend on the enzyme being studied.
Materials and Reagents:
-
Target enzyme
-
Enzyme-specific substrate
-
Known inhibitor for the target enzyme (positive control)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Equipment:
-
Microplate reader (spectrophotometer or fluorometer)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Solutions:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted test compound to the test wells.
-
Add the known inhibitor to the positive control wells.
-
Add an equivalent volume of DMSO/buffer to the negative control wells.
-
Add the enzyme solution to all wells except for the blank (substrate-only) wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC₅₀ value.
-
Trustworthiness and Self-Validation
The protocols provided herein are designed to be robust and reproducible. For the synthesis, in-process monitoring using TLC is crucial for ensuring the completion of each step. The final product's identity and purity must be rigorously confirmed by the suite of characterization techniques outlined. In the enzyme inhibition assay, the inclusion of both positive and negative controls is essential for validating the assay's performance. A known inhibitor will confirm that the enzyme is responsive to inhibition, while the negative control establishes the baseline enzyme activity.
References
-
Chen, L., et al. (2017). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5154-5157. [Link]
-
Serpi, M., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 34. [Link]
-
Gomez, C., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7535. [Link]
-
PubChem. (n.d.). Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 830330-21-7|Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols for In Vitro Evaluation of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Introduction: A Strategic Overview
The benzo[c][1][2][3]thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[4][5][6] This structural motif has been successfully incorporated into potent inhibitors of key signaling proteins, including activin receptor-like kinase 5 (ALK5) in the context of fibrosis and Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) in oncology.[4][5] Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, as a primary amine-containing analog, represents a valuable chemical starting point for the exploration of novel therapeutic agents. Its structural simplicity and potential for derivatization make it an ideal candidate for screening campaigns aimed at identifying novel modulators of cellular signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. The protocols detailed herein are designed to first broadly assess the compound's cytotoxic and potential kinase inhibitory activity, followed by more specific assays to elucidate its mechanism of action and cellular effects. The experimental workflow is designed to be logical and progressive, starting with high-throughput screening-compatible assays and moving towards more complex, mechanism-focused studies.
PART 1: Initial Characterization and Cytotoxicity Profiling
A foundational step in the evaluation of any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window for subsequent mechanistic studies and identifies cell lines that are sensitive to the compound.
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride across a panel of cancer cell lines.
Principle: The resazurin assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (MW: 201.68 g/mol )[7]
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell lines (e.g., a panel representing different tissue origins)
-
Complete cell culture medium (specific to each cell line)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence capabilities
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in DMSO. Perform serial dilutions in complete cell culture medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the serially diluted compound. Include a vehicle control (DMSO-treated) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression model.
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) |
| Seeding Density | Optimized for each cell line to ensure exponential growth over 72h |
| Compound Concentrations | 10-point serial dilution, e.g., 100 µM to 0.005 µM |
| Incubation Time | 72 hours |
| Readout | Fluorescence (Ex/Em: 560/590 nm) |
PART 2: Target Identification and Mechanistic Elucidation
Based on the activities of related benzo[c]thiadiazole derivatives, a plausible mechanism of action for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is the inhibition of protein kinases.[4][6] The following protocols are designed to investigate this hypothesis.
Protocol 2: Broad-Spectrum Kinase Inhibition Profiling
This protocol utilizes a commercially available kinase panel to screen for potential kinase targets of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Principle: In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. These assays are often based on technologies such as FRET, luminescence, or radioactivity.
Step-by-Step Procedure:
-
Compound Submission: Submit Benzo[c]thiadiazol-4-ylmethanamine hydrochloride to a commercial kinase profiling service at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Assay Performance: The service will perform standardized enzymatic assays for a large panel of kinases.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase at the tested concentrations.
-
Hit Identification: Identify "hits" as kinases that are significantly inhibited by the compound (e.g., >50% inhibition at 1 µM).
Diagram 1: Kinase Inhibition Screening Workflow
Caption: Workflow for kinase inhibitor identification and validation.
PART 3: Cellular Pathway Analysis
Once a putative kinase target is identified, the next step is to determine if Benzo[c]thiadiazol-4-ylmethanamine hydrochloride engages this target in a cellular context and modulates its downstream signaling pathway.
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol describes how to assess the phosphorylation status of a direct substrate of the target kinase in cells treated with the compound.
Principle: Western blotting uses antibodies to detect specific proteins. By using antibodies that recognize the phosphorylated form of a protein, one can measure the activity of the upstream kinase.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane
-
Blocking buffer
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Diagram 2: TGF-β Signaling Pathway as an Exemplar
Given that derivatives of the core scaffold inhibit ALK5, a key kinase in the TGF-β pathway, this pathway serves as a relevant example for cellular analysis.[6]
Caption: Hypothetical inhibition of the TGF-β/ALK5 signaling pathway.
Summary and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. By systematically assessing its cytotoxicity, identifying potential kinase targets, and validating its effects on cellular signaling pathways, researchers can build a comprehensive profile of this compound's biological activity. Positive results from these assays would warrant further investigation, including more detailed structure-activity relationship (SAR) studies, lead optimization, and eventual progression to in vivo models. The versatility of the benzo[c][1][2][3]thiadiazole core suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.
References
-
Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
-
Lian, L., et al. (2019). Design, Synthesis, and Antifibrosis Evaluation of 4-(benzo-[c][1][2][3]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin- 2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole Derivatives. European Journal of Medicinal Chemistry, 180, 15-27. [Link]
-
Wen, W., et al. (2017). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5456-5460. [Link]
-
Jin, C., et al. (2019). Synthesis and biological evaluation of novel benzo[c][1][2][3]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141. [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]
-
PubChem. (n.d.). Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. Retrieved from [Link]
-
Arctom Scientific. (n.d.). Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride. Retrieved from [Link]
Sources
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tissueandcells.com [tissueandcells.com]
- 3. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifibrosis evaluation of 4-(benzo-[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin- 2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzo[c][1,2,5]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
Application Notes and Protocols for Cell-Based Assays with Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
Introduction: Unveiling the Cellular Impact of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
The benzo[c][1][2][3]thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. These activities include potential as anticancer agents that target tumor hypoxia, inhibitors of crucial signaling proteins like PD-L1 and SHP2, and compounds with antidepressant-like effects.[1][2][4][5] Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, as a member of this versatile chemical family, presents a compelling subject for investigation in drug discovery and chemical biology.
These application notes provide a comprehensive framework for researchers to systematically evaluate the cellular effects of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. The protocols herein are designed to be robust and self-validating, enabling the elucidation of this compound's cytotoxic and apoptotic potential. Given the potent bioactivities of related compounds, a primary focus of this guide will be on assays relevant to oncology and cellular health.
A Note on Safety: According to its PubChem entry, Benzo[c][1][2][3]thiadiazol-4-ylmethanamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times when handling this compound. All work should be conducted in a certified chemical fume hood.
Part 1: Initial Characterization - Assessing Cytotoxicity
The first critical step in characterizing a novel compound is to determine its effect on cell viability. This provides a quantitative measure of cytotoxicity and establishes a working concentration range for subsequent, more detailed mechanistic studies. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
Workflow for Determining Compound Cytotoxicity
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and is suitable for adherent or suspension cells cultured in 96-well plates.[7][8][9]
Materials:
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
Appropriate cancer cell line (e.g., PC-3 for prostate cancer, as related compounds have been tested on these[3])
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent used for the compound) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Example Value | Rationale |
| Cell Line | PC-3 (Prostate Cancer) | Androgen-independent and commonly used for cytotoxicity screening.[3] |
| Seeding Density | 1 x 10⁴ cells/well | Ensures cells are in an exponential growth phase during treatment.[8] |
| Concentration Range | 0.1 µM - 100 µM | A broad range to capture the full dose-response curve. |
| Incubation Times | 24, 48, 72 hours | To assess both acute and long-term cytotoxic effects. |
| MTT Incubation | 3 hours | Sufficient time for formazan development without causing artifacts.[7] |
| Absorbance λ | 570 nm | Optimal wavelength for measuring formazan concentration. |
Part 2: Mechanistic Insight - Investigating Apoptosis
If Benzo[c]thiadiazol-4-ylmethanamine hydrochloride demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[10]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Apoptosis Investigation Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[10][11][12]
Materials:
-
Cells treated with Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (at its determined IC₅₀ concentration) and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium (which contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium from the previous step. This is crucial to ensure all cell populations are analyzed.[11]
-
-
Staining:
-
Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates correctly.
-
| Parameter | Example Condition | Rationale |
| Compound Conc. | IC₅₀ and 2x IC₅₀ | To induce a measurable apoptotic response. |
| Treatment Time | 24 hours | A common time point for observing apoptotic events. |
| Cell Harvesting | Pool floating & adherent | Ensures no loss of apoptotic cells which may detach.[11] |
| Controls | Unstained, Single Stains | Essential for accurate gating and compensation in flow cytometry.[12] |
| Analysis | Dual-color dot plot | To resolve the four distinct cell populations (live, early/late apoptotic, necrotic). |
Conclusion and Future Directions
These protocols provide a foundational strategy for the initial characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in a cell-based setting. By first establishing a dose-dependent cytotoxic effect and then elucidating the mechanism of cell death, researchers can gain significant insight into the compound's biological activity.
Should this compound prove to be a potent inducer of apoptosis, further investigations could explore its effects on specific apoptotic pathways, such as measuring caspase activation or changes in mitochondrial membrane potential.[13] The broad pharmacological potential of the benzo[c][1][2][3]thiadiazole class suggests that a systematic in vitro evaluation is a critical step toward understanding its therapeutic promise.[1]
References
-
Title: Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors Source: MDPI URL: [Link]
-
Title: Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ) in male and female mice Source: PubMed URL: [Link]
-
Title: Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1][2][3]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity Source: PubMed URL: [Link]
-
Title: Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors Source: PubMed URL: [Link]
-
Title: Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme Source: PubMed URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: SciSpace URL: [Link]
-
Title: Synthesis and biological evaluation of novel benzo[c][1][2][3]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors Source: PubMed URL: [Link]
-
Title: BTM-P1 polycationic peptide biological activity and 3D-dimensional structure Source: PubMed URL: [Link]
-
Title: N-benzo[c][1][2][3]thiazol-4-yl-3-trifluoromethylbenzamide Source: Molbank URL: [Link]
-
Title: Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine Source: PubChem URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - NIH URL: [Link]
-
Title: (PDF) Protocols in apoptosis identification and affirmation Source: ResearchGate URL: [Link]
-
Title: N-Benzo[c][1][2][3]thiazol-4-yl-3-trifluoromethylbenzamide Source: MDPI URL: [Link]
-
Title: Apoptosis Protocols Source: USF Health - University of South Florida URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - IE [thermofisher.com]
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as an ALK5 inhibitor.
An In-Depth Guide to Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride as a Selective ALK5 Inhibitor: Principles and Protocols
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a key factor in the pathogenesis of various diseases, most notably fibrosis and cancer.[2][3] A pivotal component of this cascade is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for TGF-β.[2][4] Upon binding of a TGF-β ligand to its type II receptor (TβRII), ALK5 is recruited, phosphorylated, and activated.[5][6] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3, which subsequently complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2][5]
Given its central role, ALK5 has emerged as a high-value therapeutic target. The development of small molecule inhibitors that can selectively block the kinase activity of ALK5 offers a promising strategy to counteract the pathological effects of excessive TGF-β signaling.[7][8] This guide provides a detailed overview and experimental protocols for the characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a compound identified as an inhibitor of ALK5. These application notes are designed for researchers in cell biology, pharmacology, and drug development to effectively evaluate its biochemical potency, cellular target engagement, and functional effects.
Section 1: The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TβRII homodimer, a constitutively active kinase.[5] This binding event induces a conformational change that allows for the recruitment and stable association of the ALK5 (also known as TβRI) homodimer, forming a heterotetrameric receptor complex.[6] Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.[6]
The activated ALK5 then acts as the central transducer, phosphorylating SMAD2 and SMAD3 at their C-terminal SXS motifs.[1][9] These phosphorylated R-SMADs dissociate from the receptor and form a heterotrimeric complex with a common-mediator SMAD (co-SMAD), SMAD4.[6] This entire complex translocates into the nucleus, where it partners with other transcription factors to bind to specific DNA sequences, known as SMAD-binding elements (SBEs), in the promoter regions of target genes, thereby modulating their expression.[10] This signaling cascade is tightly regulated by inhibitory SMADs, such as Smad7, which can be induced by TGF-β signaling as a negative feedback mechanism.[1] Benzo[c]thiadiazol-4-ylmethanamine hydrochloride exerts its effect by directly inhibiting the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.[2]
Section 2: Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride - Properties and Handling
Compound Properties
A summary of the key chemical properties for the parent compound, Benzo[c]thiadiazol-4-ylmethanamine, is provided below. The hydrochloride salt form is typically used to improve solubility and stability.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃S | [11] |
| Molecular Weight | 165.22 g/mol | [11][12] |
| Canonical SMILES | C1=CC2=C(C=C1CN)N=S=N2 | [11] |
| CAS Number | 82382-52-3 (parent) | [11] |
| CAS Number | 830330-21-7 (HCl salt) | [13] |
Safety and Handling
Warning: This compound is intended for research use only.[14] Based on safety data for structurally related compounds, it should be handled with care.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[15]
-
Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16] Avoid generating dust.[16] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16]
Preparation of Stock Solutions
For in vitro and cellular assays, a concentrated stock solution is typically prepared in an appropriate solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecule inhibitors.
-
Preparation: To prepare a 10 mM stock solution, dissolve 2.02 mg of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (MW = 201.68 g/mol for HCl salt) in 1 mL of high-purity DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working dilutions for cellular assays, ensure the final concentration of DMSO does not exceed a level that affects cell viability (typically ≤ 0.1%).[17]
Section 3: In Vitro Characterization - Direct Inhibition of ALK5 Kinase Activity
The most direct method to quantify the potency of an inhibitor is through an in vitro kinase assay. This cell-free assay measures the inhibitor's ability to block the enzymatic activity of purified, recombinant ALK5. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and non-radioactive format.[18]
Protocol 3.1: ALK5 Kinase Assay (ADP-Glo™)
Principle of the Assay: This assay quantifies the amount of ADP produced during the kinase reaction.[19] The ALK5 kinase phosphorylates a substrate peptide, converting ATP to ADP. After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the ALK5 kinase activity.[18]
Materials:
-
Recombinant active ALK5 kinase (e.g., SignalChem TGFβR1, #T06-11G)
-
Kinase Assay Kit (e.g., Promega ADP-Glo™, #V9101)[20]
-
ALK5 substrate (e.g., Casein or a specific peptide)[21]
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Assay Buffer, ATP, and substrate according to the manufacturer's protocol.[19] Prepare a serial dilution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in the assay buffer. A typical starting concentration for the dilution series is 10 µM. Include a DMSO-only control (vehicle, 0% inhibition) and a no-enzyme control (blank, 100% inhibition).
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
2.5 µL of inhibitor dilution or control.
-
5 µL of Master Mix (containing assay buffer, substrate, and ATP).
-
2.5 µL of diluted ALK5 enzyme to initiate the reaction.
-
-
Kinase Reaction: Mix gently and incubate the plate at 30°C for 45-60 minutes.[19]
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[19]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-45 minutes.[19]
-
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the blank (no enzyme) reading from all other values.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 4: Cellular Assays - Confirming Target Engagement and Downstream Inhibition
While in vitro assays determine direct potency, cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target (ALK5), and inhibit the signaling pathway in a biological context.[22] The most direct and widely used method is to measure the phosphorylation of ALK5's immediate downstream targets, SMAD2 and SMAD3.[22][23]
Protocol 4.1: Inhibition of SMAD2/3 Phosphorylation (Western Blot Analysis)
Principle of the Assay: This method provides functional confirmation of ALK5 inhibition by quantifying the levels of phosphorylated SMAD2 and SMAD3 (p-SMAD2/3).[22] Cells are pre-treated with the inhibitor, then stimulated with TGF-β. A reduction in the TGF-β-induced p-SMAD2/3 signal, normalized to total SMAD2/3 levels, indicates successful target engagement and inhibition.[24]
Materials:
-
A TGF-β responsive cell line (e.g., HeLa, HepG2, HaCaT, A549)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Recombinant Human TGF-β1
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]
-
Primary antibodies: anti-p-SMAD2/3, anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody and enhanced chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, wash the cells with PBS and replace the growth medium with serum-free or low-serum (0.5% FBS) medium for 18-24 hours.[25]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the medium at a final concentration of 5-10 ng/mL. Leave one well untreated as a negative control. Incubate for 30-60 minutes.[25]
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate) to each well.[25]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear nuclear contents and ensure recovery of nuclear-localized p-SMADs.[25]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against p-SMAD2/3, followed by total SMAD2/3 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of p-SMAD2/3 to total SMAD2/3 for each condition to determine the extent of inhibition.
Comparative Data of ALK5 Inhibitors
The cellular potency of a novel inhibitor can be benchmarked against other well-characterized ALK5 inhibitors.
| Compound | Biochemical IC50 (ALK5) | Cellular IC50 (p-SMAD2/3) | Reference |
| Vactosertib (EW-7197) | 11 nM | 24 nM | [23] |
| GW788388 | 18 nM | 454 nM | [23] |
| RepSox (ALK5 Inhibitor II) | 23 nM (binding) | 18 nM | [22] |
| TP-008 | 343 nM | 245 nM | [23] |
This table provides reference values; results for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride should be determined experimentally.
Section 5: Advanced Cellular Protocol - TGF-β-Induced Epithelial-Mesenchymal Transition (EMT) Assay
A key pathological role of TGF-β signaling in cancer is the induction of Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype, facilitating metastasis.[26][27] Assessing the ability of an ALK5 inhibitor to block EMT is a robust measure of its functional efficacy.[28]
Principle of the Assay: This assay monitors changes in key EMT protein markers. Upon prolonged TGF-β treatment (48-72 hours), epithelial cells typically down-regulate the cell-cell adhesion protein E-cadherin and up-regulate mesenchymal markers like N-cadherin and Vimentin.[28] An effective ALK5 inhibitor should prevent these changes.
Step-by-Step Methodology (Immunofluorescence):
-
Cell Culture: Plate epithelial cells (e.g., A549 or NMuMG) on glass coverslips in 24-well plates.
-
Treatment: Once cells reach ~60% confluency, treat them with the following conditions for 48-72 hours:
-
Vehicle (DMSO) control
-
TGF-β1 (5-10 ng/mL) + Vehicle
-
TGF-β1 (5-10 ng/mL) + Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (at a concentration ~5-10x its cellular p-SMAD IC50).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.
Expected Results:
-
Vehicle Control: Cells will exhibit a cobblestone-like epithelial morphology with strong E-cadherin staining at cell-cell junctions and low Vimentin expression.
-
TGF-β1 + Vehicle: Cells will appear elongated and spindle-shaped (mesenchymal). E-cadherin staining will be lost from junctions, and Vimentin filaments will be strongly visible throughout the cytoplasm.[28]
-
TGF-β1 + Inhibitor: Cells should retain their epithelial morphology and marker expression, similar to the vehicle control, demonstrating the inhibitor's ability to block TGF-β-induced EMT.
References
- A schematic of the TGF-beta signalling pathway. (N.A.). In Breathtaking Discoveries in Pulmonary Hypertension. IntechOpen.
- What are ALK5 inhibitors and how do they work? (2024).
- Long, L., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine, 179(12), 1141-1150.
- Schematic diagram of TGF-β signaling pathway. (N.A.).
- TGF-β/SMAD Signaling Pathway. (N.A.).
- Rodriguez-Vita, J., et al. (2007). Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. Journal of Cell Science, 120(7), 1256-1266.
- Kim, H. J., et al. (2020). TGFβ signaling pathways in human health and disease. Signal Transduction and Targeted Therapy, 5(1), 1-9.
- Schematic presentation of the TGF--ALK5 signaling pathway in tumor... (N.A.).
- De Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 196-204.
- How should I prepare my samples to detect phospho-Smad2/3? (2025). Cell Signaling Technology.
- TGF-β Signaling. (N.A.). Cell Signaling Technology.
- TGFßR1 (ALK5) Kinase Assay Kit. (N.A.). BPS Bioscience.
- TGFßR1 (ALK5) Kinase Assay Kit Protocol. (N.A.). BPS Bioscience.
- TGFβR2 Kinase Assay. (N.A.).
- Measurement of phosphorylated SMAD-2/3. (N.A.). Synexa Life Sciences.
- Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. (2019). bioRxiv.
- ALK5/TGFBR1 Kinase Assay Service. (N.A.). Reaction Biology.
- TGFβR1 Kinase Assay. (N.A.).
- Confirming Cellular Target Engagement of Alk5-IN-29: A Compar
- A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. (2020). bioRxiv.
- Safety Data Sheet for a related thiadiazole compound. (2024). CymitQuimica.
- TGF-beta-induced epithelial to mesenchymal transition. (2005). PubMed.
- Safety Data Sheet for a related benzothiadiazole compound. (2018). TCI AMERICA.
- TGFβR1 (ALK5), Active Assay Protocol. (N.A.). SignalChem.
- TGF-β-Mediated Epithelial-Mesenchymal Transition and Cancer Metastasis. (2018). MDPI.
- Molecular Imaging of TGFβ-Induced Smad2/3 Phosphorylation Reveals a Role for Receptor Tyrosine Kinases in Modulating TGFβ Signaling. (2014). Clinical Cancer Research.
- TGFβ-dependent Epithelial-Mesenchymal Transition. (2003).
- Safety Data Sheet for a rel
- Acceleration of Smad2 and Smad3 Phosphorylation via c-Jun NH2-Terminal Kinase during Human Colorectal Carcinogenesis. (2003). Cancer Research.
- Mechanisms of TGFβ-Induced Epithelial–Mesenchymal Transition. (2015). MDPI.
- Studying TGF-β Signaling and TGF-β-induced Epithelial- to-mesenchymal Transition in Breast Cancer. (2020).
- An In-depth Technical Guide to the Role of Alk5 Inhibitors in Cell Signaling. (2025). Benchchem.
- Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. (N.A.). PubChem.
-
Benzo[c][2][5][9]thiadiazol-4-ylmethanamine. (N.A.). CymitQuimica.
- SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. (2018). PLoS One.
- Increased Smad2/3 Phosphorylation in Circulating Leukocytes and Platelet-Leukocyte Aggregates in a Mouse Model of Aortic Valve Stenosis. (2016). PLoS One.
- Pharmacologic Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS. (2009). Cancer Research.
- A probe-based target engagement assay for kinases in live cells. (2025). EMBL-EBI.
- Safety Data Sheet for a related thiadiazole compound. (N.A.). AK Scientific, Inc.
- Kinase Target Engagement. (N.A.).
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2020).
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). Molecular & Cellular Proteomics.
- TGF-β Signaling Pathway Luminex Multiplex Assay. (N.A.).
-
Benzo[c][2][5][9]thiadiazol-4-ylmethanamine hydrochloride. (N.A.). BLDpharm.
-
1-(Benzo[c][2][5][9]thiadiazol-5-yl)-N-methylmethanamine. (N.A.). PubChem.
Sources
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzo[c][1,2,5]thiadiazol-4-ylmethanamine | CymitQuimica [cymitquimica.com]
- 13. 830330-21-7|Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 14. aksci.com [aksci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. biorxiv.org [biorxiv.org]
- 24. synexagroup.com [synexagroup.com]
- 25. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 26. TGF-beta-induced epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as a SHP2 Inhibitor
Introduction: Targeting the Central Hub of Oncogenic Signaling
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-value target for therapeutic intervention, particularly in oncology.[1] SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively for a phosphatase, plays a predominantly positive role in signal transduction. It is a key mediator for multiple receptor tyrosine kinases (RTKs), cytokine receptors, and integrins, acting as a crucial upstream activator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2] Dysregulation of SHP2 activity, either through gain-of-function mutations or through overexpression, is implicated in the pathogenesis of various human diseases, including several types of cancer.[1]
The benzo[c][1][3][4]thiadiazole scaffold has been identified as a promising chemical starting point for the development of potent and selective SHP2 inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a representative compound from this class, for inhibiting SHP2 activity. We will detail its mechanism of action and provide field-proven, step-by-step protocols for its evaluation in biochemical and cellular assays, as well as a framework for in vivo studies.
Mechanism of Action: Allosteric Inhibition of a Key Signaling Node
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride and its analogs are active-site inhibitors of SHP2. The core scaffold was developed through a scaffold-hopping strategy from known PTP1B inhibitors.[1] These compounds bind to the catalytic domain of SHP2, preventing it from dephosphorylating its substrates. This inhibition blocks the downstream activation of the RAS-RAF-MEK-ERK pathway, which is a critical driver of cell proliferation, survival, and differentiation. By inhibiting SHP2, these compounds can effectively attenuate the oncogenic signaling that is hyperactivated in many cancer types.[5]
A representative compound from this series, compound 11g , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 2.11 ± 0.99 μM against SHP2.[1] Importantly, it also showed a degree of selectivity, being 2.02-fold more selective for SHP2 over the closely related phosphatase SHP1 and 25-fold more selective over PTP1B.[1] This selectivity is a crucial parameter in drug development to minimize off-target effects.
Visualizing the SHP2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of SHP2 in the RTK signaling cascade and the point of intervention for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Caption: SHP2 signaling cascade and the inhibitory action of Benzo[c]thiadiazol-4-ylmethanamine HCl.
Experimental Protocols and Applications
This section provides detailed protocols for the comprehensive evaluation of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as a SHP2 inhibitor.
Protocol 1: In Vitro SHP2 Enzymatic Activity Assay (pNPP Substrate)
This colorimetric assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified SHP2. It utilizes the artificial substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by SHP2, produces a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human SHP2 protein (catalytic domain or full-length)
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA[6]
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop Solution: 1 M NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in DMSO. Perform serial dilutions in the Assay Buffer to achieve a range of desired concentrations for IC₅₀ determination.
-
Enzyme Preparation: Dilute the recombinant SHP2 protein in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 40 µL of Assay Buffer containing the appropriate concentration of the inhibitor or vehicle (DMSO) for control wells. b. Add 10 µL of the diluted SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[6] c. Initiate the enzymatic reaction by adding 50 µL of pNPP substrate solution (final concentration of 0.2 mM).[6] d. Incubate the plate at 30°C for 30 minutes.[6]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.[7]
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.[7]
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) wells from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Representative Value | Reference |
| IC₅₀ (Compound 11g) | 2.11 ± 0.99 μM | [1] |
| Selectivity (SHP2/SHP1) | 2.02-fold | [1] |
| Selectivity (SHP2/PTP1B) | 25-fold | [1] |
Protocol 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Materials:
-
Cancer cell line with high SHP2 expression (e.g., HeLa, MCF-7)
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE, transfer system, etc.)
-
Primary antibody against SHP2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Culture cells to ~80% confluency. b. Treat the cells with either vehicle (DMSO) or a saturating concentration of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride for 1 hour at 37°C.[8]
-
Heat Challenge: a. Harvest the treated cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.[8]
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing or by adding lysis buffer.[9] b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. c. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Perform SDS-PAGE and Western blotting using an antibody specific for SHP2.
-
Data Analysis: a. Quantify the band intensities for SHP2 at each temperature for both vehicle- and inhibitor-treated samples. b. Plot the percentage of soluble SHP2 against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Assay for Downstream Signaling (p-ERK Western Blot)
This assay assesses the functional consequence of SHP2 inhibition in a cellular context by measuring the phosphorylation status of ERK, a key downstream effector in the SHP2-regulated MAPK pathway.
Materials:
-
Cancer cell line known to have activated RAS/MAPK signaling (e.g., KYSE-520, MIA PaCa-2)
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
Serum-free cell culture medium
-
Growth factor (e.g., EGF)
-
Lysis buffer with protease and phosphatase inhibitors[10]
-
Equipment for Western blotting
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-actin or tubulin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride or vehicle for 1-2 hours.
-
Pathway Stimulation: a. Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: a. Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells in lysis buffer.[10] b. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Western Blotting: a. Normalize protein concentrations. b. Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with the anti-phospho-ERK1/2 antibody. d. After imaging, strip the membrane and re-probe with anti-total-ERK1/2 and a loading control antibody.[11]
-
Data Analysis: a. Quantify the band intensities for phospho-ERK and total-ERK. b. Normalize the phospho-ERK signal to the total-ERK signal. c. A dose-dependent decrease in the phospho-ERK/total-ERK ratio indicates effective inhibition of the SHP2-MAPK signaling pathway.
Protocol 4: Cell Viability and Proliferation Assay
This assay determines the effect of SHP2 inhibition on the overall growth and survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
96-well clear or opaque-walled microplates
-
Cell viability reagent (e.g., CCK-8, CellTiter-Glo®, or crystal violet)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the chosen viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) with a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line (e.g., CT-26, KYSE-520) for subcutaneous injection[12][13]
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
-
Appropriate vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[12]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: a. Prepare the dosing formulation of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in the vehicle. b. Administer the compound to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily or every other day).[4][13] Administer vehicle to the control group.
-
Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length × width²)/2). b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: a. Continue treatment for a defined period (e.g., 18-28 days) or until tumors in the control group reach a predetermined maximum size.[13] b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-ERK). c. Compare the tumor growth rates and final tumor weights between the treated and control groups to assess anti-tumor efficacy.
Conclusion and Future Directions
The benzo[c][1][3][4]thiadiazole class of compounds, represented here by Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, offers a promising avenue for the development of targeted cancer therapies through the inhibition of SHP2. The protocols outlined in this document provide a robust framework for the preclinical evaluation of this and other SHP2 inhibitors, from initial biochemical characterization to in vivo efficacy studies. By systematically assessing target engagement, downstream pathway modulation, and anti-proliferative effects, researchers can build a comprehensive data package to support further drug development efforts. Future work should focus on optimizing the potency and selectivity of this chemical series, as well as exploring combination strategies with other targeted agents to overcome potential resistance mechanisms.[14]
References
-
Wenlong, W., et al. (2017). Benzo[c][1][3][4]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Azawi, M., et al. (n.d.). Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). SHP2 inhibition decreases tumor load in CT-26 xenograft BALB/c mice. ResearchGate. Available at: [Link]
-
ACS Omega. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Publications. Available at: [Link]
-
NIH. (n.d.). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. National Institutes of Health. Available at: [Link]
-
NIH. (n.d.). Strategies to overcome drug resistance using SHP2 inhibitors. National Institutes of Health. Available at: [Link]
-
Smyth, T., et al. (2020). Combined inhibition of SHP2 and ERK enhances anti-tumor effects in preclinical models. Astex Pharmaceuticals. Available at: [Link]
-
PubChem. (n.d.). Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. National Center for Biotechnology Information. Available at: [Link]
-
NIH. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. National Institutes of Health. Available at: [Link]
-
NIH. (2022). Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas. National Institutes of Health. Available at: [Link]
-
Vainonen, L., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. Available at: [Link]
-
NIH. (2023). Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. National Institutes of Health. Available at: [Link]
-
NIH. (n.d.). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. National Institutes of Health. Available at: [Link]
-
NIH. (n.d.). Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies. National Institutes of Health. Available at: [Link]
-
DigitalCommons@TMC. (n.d.). SHP2 Inhibition as a Therapeutic Strategy to Target High-Risk Neuroblastoma. The University of Texas MD Anderson Cancer Center UTHealth Graduate School of Biomedical Sciences. Available at: [Link]
-
DigitalCommons@TMC. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. The University of Texas MD Anderson Cancer Center UTHealth Graduate School of Biomedical Sciences. Available at: [Link]
-
PubMed. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. National Center for Biotechnology Information. Available at: [Link]
-
bioRxiv. (2021). Combined SHP2 and ERK inhibition for the treatment of KRAS-driven Pancreatic Ductal Adenocarcinoma. Cold Spring Harbor Laboratory. Available at: [Link]
-
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
-
PubMed. (2024). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
NIH. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. Available at: [Link]
-
Xenograft Tumor Assay Protocol. (n.d.). Unknown Source. Available at: [Link]
-
NIH. (n.d.). Analysis of Protein Tyrosine Phosphatases and Substrates. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). Benzo[c][1][3][4]oxadiazol-4-ylmethanamine. National Center for Biotechnology Information. Available at: [Link]
-
NIH. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Institutes of Health. Available at: [Link]
-
YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. Available at: [Link]
-
ResearchGate. (2024). Design, synthesis and biological evaluation of novel benzothiazole and triazole analogs as falcipain inhibitors. ResearchGate. Available at: [Link]
-
University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal. Available at: [Link]
Sources
- 1. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined SHP2 and ERK inhibition for the treatment of KRAS-driven Pancreatic Ductal Adenocarcinoma | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of thio-benzodiazepines as novel small molecule inhibitors of the p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. astx.com [astx.com]
Comprehensive Analytical Strategies for the Characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a key heterocyclic building block. Addressing the needs of researchers in pharmaceutical and chemical development, this document details validated protocols for chromatographic analysis, spectroscopic identification, and impurity profiling. The methods described herein are designed to ensure the identity, purity, and quality of the compound, adhering to stringent scientific standards. We emphasize the causality behind procedural choices, offering insights honed from extensive field experience to create self-validating and reliable analytical systems.
Introduction and Physicochemical Profile
Benzo[c]thiadiazole (BTD) and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science, recognized for their unique electronic and photophysical properties. Benzo[c]thiadiazol-4-ylmethanamine hydrochloride serves as a critical intermediate, and its purity is paramount to the success of subsequent synthetic steps and the quality of the final product. Therefore, precise and accurate analytical methods are indispensable.
This guide outlines a multi-faceted analytical approach, beginning with fundamental physicochemical characterization and extending to advanced chromatographic and spectroscopic techniques.
1.1. Chemical Structure and Properties
A foundational understanding of the molecule's properties is essential for method development. Key identifiers and computed properties for the free base and hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | 2,1,3-benzothiadiazol-4-ylmethanamine | 2,1,3-benzothiadiazol-4-ylmethanamine hydrochloride | |
| CAS Number | 82382-52-3 | 830330-21-7 | |
| Molecular Formula | C₇H₇N₃S | C₇H₈ClN₃S | |
| Molecular Weight | 165.22 g/mol | 201.68 g/mol | |
| Monoisotopic Mass | 165.036068 Da |
Application and Protocol for the Structural Elucidation of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride via NMR Spectroscopy
This technical guide provides a comprehensive overview and detailed protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification and characterization of this and related heterocyclic compounds.
Introduction: The Structural Significance of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
Benzo[c][1][2][3]thiadiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] The specific analogue, Benzo[c]thiadiazol-4-ylmethanamine, incorporates a primary amine, which is often protonated to its hydrochloride salt to improve solubility and stability. Accurate structural confirmation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of the synthesized compound.
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution.[6] This guide details the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the complete assignment of the proton and carbon signals of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Predicted NMR Spectral Characteristics
Due to the lack of publicly available experimental spectra for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, this section provides a predicted analysis based on the known chemical shifts of related benzothiadiazole and aminomethyl-substituted aromatic systems.[7][8][9][10] These predictions serve as a robust starting point for spectral interpretation.
Molecular Structure:
Figure 1. Chemical structure of Benzo[c]thiadiazol-4-ylmethanamine.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiadiazole ring and the methylene protons of the aminomethyl group. The amine protons are expected to be broad and may exchange with residual water in the solvent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the aminomethyl group, deshielded by the heterocyclic ring. |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H | Aromatic proton meta to the aminomethyl group. |
| ~7.5 - 7.7 | Doublet | 1H | Ar-H | Aromatic proton para to the aminomethyl group. |
| ~4.3 - 4.5 | Singlet (or broad singlet) | 2H | -CH₂-NH₃⁺ | Methylene protons adjacent to the aromatic ring and the protonated amine. |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | Protons of the ammonium group, likely broadened due to quadrupolar relaxation and exchange. |
Predicted ¹³C NMR and DEPT Data
The carbon NMR spectrum will provide information on all carbon environments within the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[2]
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~155 - 160 | No signal | Quaternary C | Carbon atoms of the thiadiazole ring fused to the benzene ring. |
| ~130 - 135 | Positive | Aromatic CH | Aromatic methine carbons. |
| ~120 - 130 | No signal | Quaternary C | Aromatic carbon bearing the aminomethyl substituent. |
| ~40 - 45 | Negative | -CH₂-NH₃⁺ | Methylene carbon adjacent to the aromatic ring and the protonated amine. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[11][12][13][14]
-
Weighing the Sample: Accurately weigh 5-10 mg of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[12]
-
Solvent Selection: Due to the hydrochloride salt, polar deuterated solvents are recommended to ensure solubility.[15][16] DMSO-d₆ is an excellent choice as it readily dissolves amine salts and has residual proton and carbon signals that typically do not overlap with signals of interest.[16][17][18] Methanol-d₄ is another suitable option.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[14]
NMR Data Acquisition Workflow
The following workflow outlines the logical progression of experiments for a comprehensive structural analysis.
Figure 2. A logical workflow for the NMR analysis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Spectrometer Setup and Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16-32
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more, depending on concentration
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence
-
Parameters: Similar to ¹³C NMR, but with appropriate polarization transfer delays.
¹H-¹H COSY:
-
Pulse Program: Standard COSY pulse sequence (cosygpqf)
-
Spectral Width (F1 and F2): 16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
¹H-¹³C HSQC:
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (hsqcedetgpsisp2.2)
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
¹H-¹³C HMBC:
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Long-Range Coupling Delay: Optimized for J = 8-10 Hz
Data Interpretation and Structural Assignment
The systematic analysis of the acquired spectra will lead to the complete structural assignment of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Figure 3. The logical process of spectral data integration for structural assignment.
-
¹H and ¹³C/DEPT Analysis: Initially, assign the proton signals based on their chemical shifts and multiplicities. Use the ¹³C and DEPT-135 spectra to identify the number of different carbon environments and their types (CH, CH₂, quaternary).
-
COSY Analysis: The COSY spectrum will reveal the coupling network between the aromatic protons, confirming their relative positions on the benzene ring.[19]
-
HSQC Analysis: The HSQC spectrum directly correlates each proton to its attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.[20][21]
-
HMBC Analysis: The HMBC spectrum is key to piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart.[20][21][22] Key expected correlations include:
-
From the methylene protons (-CH₂-) to the quaternary carbon of the aromatic ring to which it is attached, and to the adjacent aromatic CH carbons.
-
Between aromatic protons and adjacent or geminal aromatic carbons, confirming the substitution pattern.
-
Conclusion
This application note provides a comprehensive framework for the NMR analysis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation, researchers can confidently verify the structure and purity of this important heterocyclic compound. The combination of 1D and 2D NMR techniques provides a self-validating system for complete and unambiguous structural elucidation.
References
-
Journal of Chemical & Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
Richards, S.A. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]
-
MDPI. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. [Link]
-
University of Potsdam. NMR Sample Preparation. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
ResearchGate. (2017). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Thesis. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]
-
PubChem. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. [Link]
-
ResearchGate. Correlations in the HSQC and HMBC spectra of 19 | Download Table. [Link]
-
BioChromato. NMR solvent selection - that also allows sample recovery. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). [Link]
-
University of Oulu. 2D NMR A correlation map between two NMR parameters. [Link]
-
Waseda University. How to select NMR solvent. [Link]
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]
-
ResearchGate. Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. [Link]
-
PubMed. Design, Synthesis, and Antifibrosis Evaluation of 4-(benzo-[c][1][2][3]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin. [Link]
-
University of California, Los Angeles. 1H, 13C NMR data. [Link]
-
MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]
-
ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. [Link]
-
ResearchGate. Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and antifibrosis evaluation of 4-(benzo-[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin- 2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 20.198.91.3:8080 [20.198.91.3:8080]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. science.gov [science.gov]
- 21. princeton.edu [princeton.edu]
- 22. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry Analysis of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
Abstract
This application note presents a detailed protocol for the characterization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. Utilizing high-resolution mass spectrometry with electrospray ionization (ESI), this guide provides a robust methodology for accurate mass determination and structural elucidation through tandem mass spectrometry (MS/MS). A proposed fragmentation pathway is detailed, supported by established principles of ion chemistry and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals requiring definitive structural confirmation of this compound.
Introduction
Benzo[c]thiadiazol-4-ylmethanamine is a functionalized heterocyclic compound featuring a benzothiadiazole core linked to a methanamine group. The benzothiadiazole moiety is a known structural motif in various electronically active and pharmacologically relevant molecules.[1][2] The primary amine function provides a key site for further chemical modification, making the molecule a versatile building block. As the compound is typically supplied as a hydrochloride salt to improve stability and solubility, its analysis requires specific considerations.
Mass spectrometry is an indispensable tool for the structural verification and purity assessment of such novel compounds.[3] Electrospray ionization (ESI) is the technique of choice for this analyte due to its "soft" ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[4][5] ESI is particularly well-suited for pre-charged or easily ionizable species like primary amines, which readily accept a proton to form a stable [M+H]⁺ ion in the gas phase.[6][7] This application note outlines a comprehensive workflow from sample preparation to data interpretation, enabling unambiguous identification of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Predicted Physicochemical & Mass Spectrometry Properties
A thorough understanding of the analyte's properties is critical for method development. Key computed properties for the free base form, Benzo[c]thiadiazol-4-ylmethanamine, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | [PubChem CID 2795209][8] |
| Monoisotopic Mass | 165.03607 Da | [PubChem CID 2795209][8] |
| Molecular Weight | 165.22 g/mol | [PubChem CID 2795209][8] |
| Predicted [M+H]⁺ m/z | 166.04335 | [PubChemLite][9] |
| Predicted [M+Na]⁺ m/z | 188.02529 | [PubChemLite][9] |
Table 1: Computed properties for Benzo[c]thiadiazol-4-ylmethanamine.
The hydrochloride salt will dissociate in solution, and the amine will be readily protonated. Therefore, the primary ion of interest in positive mode ESI-MS will be the protonated molecule, [M+H]⁺, at m/z 166.04335.
Experimental Protocol
This section provides a step-by-step methodology for the analysis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.
Materials and Reagents
-
Analyte: Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (≥98% purity)
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Acid: LC-MS grade Formic Acid (for mobile phase modification)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Final Infusion Solution (1 µg/mL): Further dilute the working solution 1:10 in 50:50 acetonitrile/water containing 0.1% formic acid. The addition of formic acid ensures the amine remains protonated, enhancing the ESI signal.
Mass Spectrometry Conditions
The following parameters provide a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Instrument | High-Resolution Q-TOF or Orbitrap MS | Required for accurate mass measurement and resolving fragment ions. |
| Ionization Mode | ESI, Positive | The primary amine is highly basic and readily protonated.[6] |
| Infusion Flow Rate | 5-10 µL/min | Standard for direct infusion analysis. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal range for stable electrospray of common organic solvents. |
| Source Temp. | 100 - 150 °C | To aid desolvation without inducing thermal degradation. |
| Desolvation Gas | Nitrogen | Standard inert gas for ESI. |
| MS1 Resolution | > 60,000 | To ensure high mass accuracy for formula determination. |
| MS1 Scan Range | m/z 50 - 500 | To cover the precursor ion and potential low-mass fragments. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmentation of small molecules. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | To observe both low-energy and high-energy fragmentation pathways. |
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is depicted in the following workflow.
Expected Results and Fragmentation Pathway
Full Scan (MS1) Spectrum
In the full scan MS1 spectrum, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 166.04335 . The high-resolution measurement should allow for confirmation of the elemental formula C₇H₈N₃S⁺ within a mass tolerance of < 5 ppm. A smaller signal corresponding to the sodium adduct [M+Na]⁺ at m/z 188.02529 may also be observed.
Tandem (MS/MS) Spectrum and Proposed Fragmentation
Upon isolation and fragmentation of the precursor ion (m/z 166.04), a characteristic fragmentation pattern is anticipated. The primary amine attached to a benzylic-type carbon is a key structural feature that dictates the fragmentation cascade. The fragmentation of protonated benzylamines is well-studied and often involves the neutral loss of ammonia (NH₃).[10][11][12]
The proposed fragmentation pathway is as follows:
-
Loss of Ammonia: The primary and most favorable fragmentation step at low collision energy is the neutral loss of ammonia (17.0265 Da) from the protonated methanamine side chain. This is a common fragmentation pathway for primary amines.[11][12] This loss results in the formation of a stable benzylic-type carbocation fragment.
-
[M+H - NH₃]⁺ = C₇H₅N₂S⁺ at m/z 149.01679
-
-
Fragmentation of the Benzothiadiazole Core: At higher collision energies, the resulting m/z 149 fragment, and potentially the precursor ion itself, will undergo fragmentation of the heterocyclic ring system. Based on the fragmentation of related benzothiadiazole structures, key losses are expected to involve the expulsion of stable small molecules or radicals.[13]
-
Loss of N₂: A common fragmentation pathway for thiadiazoles is the elimination of a nitrogen molecule (28.0061 Da).[13] This would lead to a fragment ion.
-
[C₇H₅N₂S - N₂]⁺ = C₇H₅S⁺ at m/z 121.01065
-
-
Loss of HCN: Cleavage of the heterocyclic ring can also result in the loss of hydrogen cyanide (27.0109 Da).
-
[C₇H₅N₂S - HCN]⁺ = C₆H₄NS⁺ at m/z 122.00590
-
-
The proposed fragmentation scheme is visualized in the diagram below.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. By employing high-resolution ESI-MS and tandem MS, researchers can achieve confident identification through accurate mass measurement of the precursor ion and structural confirmation via characteristic fragmentation patterns. The proposed fragmentation pathway, initiated by the loss of ammonia, serves as a reliable diagnostic tool for verifying the integrity of the methanamine side chain and the benzothiadiazole core. This methodology is directly applicable to quality control, reaction monitoring, and detailed characterization in pharmaceutical and materials science research.
References
-
Dodds, E. D., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(9), 1433-1443. Available at: [Link]
-
Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
Bouchoux, G., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(10), 1096-1106. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Journal of the American Society for Mass Spectrometry, 21(4), 624-631. Available at: [Link]
-
PubChem. (n.d.). Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. PubChem Compound Summary for CID 2795209. Retrieved January 21, 2026, from [Link].
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
Gau, B., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(1), 143-150. Available at: [Link]
-
Cai, Y., et al. (2014). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Journal of Mass Spectrometry, 49(4), 266-273. Available at: [Link]
-
Chemical Suppliers. (n.d.). Benzo[c][8][10]thiadiazol-4-ylmethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,1,3-Benzothiadiazole. PubChem Compound Summary for CID 67502. Retrieved January 21, 2026, from [Link].
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzo[c][8][10]thiadiazol-5-yl)-N-methylmethanamine. PubChem Compound Summary for CID 28063292. Retrieved January 21, 2026, from [Link].
-
YouTube. (2014, December 2). Electrospray ionization. Available at: [Link]
-
Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 834. Available at: [Link]
-
Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. Available at: [Link]
- Gomha, S. M., et al. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 9(6), 133-140.
-
Abdel-Gawad, H., et al. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 24(21), 3848. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzo[c][8][10]thiadiazol-4-ylmethanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]
-
Wagner, P. J., & Le, Q. (2019). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 59(10), 4383-4393. Available at: [Link]
-
MDPI. (n.d.). N-Benzo[c][8][10]thiazol-4-yl-3-trifluoromethylbenzamide. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. CAS 830325-93-4: 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)… [cymitquimica.com]
- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Benzo[c][1,2,5]thiadiazol-4-ylmethanamine (C7H7N3S) [pubchemlite.lcsb.uni.lu]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Application Notes and Protocols for Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction and Scientific Context
Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride is a heterocyclic amine that belongs to the broader class of benzothiadiazole derivatives. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile pharmacological activities.[3][4] The benzothiadiazole core is a recognized pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors and in the development of agents targeting neurodegenerative diseases.[5][6]
This document provides a comprehensive guide to the safe handling, storage, and application of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride, ensuring both the integrity of the compound and the safety of laboratory personnel. The protocols outlined herein are grounded in established laboratory safety principles and insights from the available chemical and toxicological data.
Compound Profile and Key Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 830330-21-7 | [1] |
| Molecular Formula | C₇H₈ClN₃S | PubChem[7] |
| Molecular Weight | 201.68 g/mol | PubChem[7] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | General knowledge based on hydrochloride salt form |
Hazard Identification and Safety Precautions
As a hydrochloride salt of an amine, Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride requires careful handling to mitigate potential risks. The following safety protocols are mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must wear:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A full-length lab coat to protect skin and clothing.
-
Respiratory Protection: A properly fitted respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
Proper storage is critical to maintaining the chemical integrity and purity of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride.
Recommended Storage Conditions
Based on supplier recommendations for "cold-chain transportation," the following storage conditions are advised:[1]
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.
-
Container: Keep the container tightly sealed.
-
Light: Protect from light by storing in an amber vial or in a dark location.
Stability Considerations
Amine hydrochlorides are generally more stable than their free-base counterparts. However, they can still be susceptible to degradation over time, especially if not stored correctly. It is recommended to perform periodic quality control checks, such as by HPLC or NMR, for long-term storage.
Experimental Protocols
The following protocols provide a framework for the preparation and use of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride in a research setting.
Preparation of Stock Solutions
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the container of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 2.017 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Diagram: Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of the compound.
Application Example: Kinase Inhibition Assay
This hypothetical protocol illustrates how Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride might be used in a kinase inhibition assay, drawing inspiration from the use of similar compounds as ALK5 inhibitors.[6]
Objective: To determine the in vitro inhibitory activity of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride against a specific kinase (e.g., ALK5).
Materials:
-
10 mM stock solution of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride in DMSO.
-
Recombinant kinase (e.g., ALK5).
-
Kinase substrate.
-
ATP.
-
Assay buffer.
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Positive control inhibitor.
-
384-well assay plates.
-
Multichannel pipettor or automated liquid handler.
-
Plate reader capable of luminescence detection.
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM stock solution in DMSO to create a range of test concentrations.
-
Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells for a negative control (DMSO only) and a positive control inhibitor.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP in the assay buffer to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase assay.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for a kinase inhibition assay.
References
-
PubChem. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. [Link]
-
PubChem. 1-(Benzo[c][1][2][3]thiadiazol-5-yl)-N-methylmethanamine. [Link]
-
MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
-
National Center for Biotechnology Information. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. [Link]
-
Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
-
MDPI. N-Benzo[c][1][2][3]thiazol-4-yl-3-trifluoromethylbenzamide. [Link]
-
Bentham Science. Recent Advances in the Synthesis of Benzothiazole and its Derivatives. [Link]
-
National Center for Biotechnology Information. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1][2][3]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. [Link]
-
SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of novel benzo[c][1][2][3]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. [Link]
-
National Center for Biotechnology Information. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. [Link]
-
National Center for Biotechnology Information. Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. [Link]
Sources
- 1. 830330-21-7|Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzo[c][1,2,5]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Introduction
Welcome to the technical support guide for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (CAS: 830330-21-7).[1] This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and handling of this compound. As a hydrochloride salt of a heterocyclic amine, its behavior in solution is governed by specific physicochemical principles. This guide provides troubleshooting protocols, answers to frequently asked questions, and a deeper look into the scientific principles to empower you to overcome these challenges in your experiments.
Compound at a Glance
| Property | Value | Source |
| Chemical Name | Benzo[c][2][3][4]thiadiazol-4-ylmethanamine hydrochloride | N/A |
| CAS Number | 830330-21-7 | [1] |
| Molecular Formula | C₇H₈ClN₃S | N/A |
| Molecular Weight | 201.68 g/mol (Hydrochloride Salt) | Calculated |
| Free Base Formula | C₇H₇N₃S | [5][6] |
| Free Base MW | 165.22 g/mol | [6] |
Frequently Asked Questions (FAQs)
Q1: My Benzo[c]thiadiazol-4-ylmethanamine hydrochloride won't dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). Why?
A: This is a common and expected issue. Benzo[c]thiadiazol-4-ylmethanamine is a weak base.[7][8] As a hydrochloride salt, it is the protonated, charged form of the amine that is generally more water-soluble.[9][10] However, its solubility is highly pH-dependent. In neutral or basic solutions, the hydrochloride salt can deprotonate to form the free base, which is significantly less soluble in water and may precipitate. Solubility is typically much higher in acidic conditions (low pH).[7][11]
Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What should I do?
A: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. DMSO is a powerful organic solvent, but its ability to keep the compound dissolved diminishes drastically upon dilution into an aqueous system. To prevent this, you should:
-
Use a lower concentration for your DMSO stock solution.
-
Ensure the final concentration of DMSO in your medium is low (typically <0.5%) to avoid solvent toxicity.
-
Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring vigorously to facilitate rapid dispersion.[12]
-
Consider gently warming the aqueous medium before adding the stock solution.
Q3: What is the best solvent to start with for making a stock solution?
A: For creating a high-concentration stock solution, an organic solvent is recommended. Dimethyl Sulfoxide (DMSO) is the most common choice for this class of compounds. For some applications, Dimethylformamide (DMF) or ethanol may also be suitable. Always use anhydrous-grade solvents to avoid introducing moisture, which can affect compound stability and solubility.
Q4: How does temperature affect the solubility of this compound?
A: Generally, solubility increases with temperature. If you are struggling to dissolve the compound, gentle warming (e.g., to 37°C) can be beneficial. However, be cautious, as prolonged exposure to high temperatures can degrade the compound. Always check the compound's stability at elevated temperatures if you plan to use heat regularly.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Problem 1: Poor or Incomplete Initial Dissolution
You've added the solvent to your vial of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, but solid particles remain even after vortexing.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for initial dissolution issues.
Potential Causes and Solutions
-
Incorrect Solvent Choice:
-
Explanation: Attempting to dissolve high concentrations directly in aqueous buffers, especially at neutral or high pH, will likely fail due to the low solubility of the free base form.[12]
-
Solution: For stock solutions, use an organic solvent like DMSO. For direct aqueous dissolution, use an acidic buffer (e.g., pH 2-4).
-
-
Insufficient Energy Input:
-
Explanation: The dissolution process can be slow. Simple inversion or vortexing may not be enough to break down aggregates.
-
Solution: Use a water bath sonicator for 5-10 minutes to provide mechanical energy. Gentle warming to 37°C can also significantly aid dissolution.[12]
-
-
Supersaturation:
-
Explanation: You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent and temperature.
-
Solution: Dilute the sample with more solvent. It is crucial to determine the equilibrium solubility to avoid this issue in the future.
-
Problem 2: Salt Disproportionation in Aqueous Suspensions
For certain applications, like preparing an oral gavage formulation, you might create an aqueous suspension. You may observe that over time, the properties of this suspension change, indicating a potential physical instability.
Explanation of the Phenomenon
Salt disproportionation is a process where a salt of a weakly basic drug converts to its less soluble free base form when suspended in water.[13][14] This occurs because the dissolved salt establishes an equilibrium. If the pH of the microenvironment around the solid particles rises above the pKa of the compound, the free base will precipitate, and more salt will dissolve to re-establish equilibrium, driving a gradual conversion of the solid from the salt form to the base form. This can drastically alter bioavailability.[14]
Mitigation Strategies
-
pH Control: The most effective method is to control the pH of the suspension. By adding a common ion (in this case, HCl) to lower the pH, you can shift the equilibrium to favor the protonated, more soluble salt form and prevent the formation of the free base.[13]
-
Use of Polymers: Including precipitation inhibitors like PVP/VA (polyvinylpyrrolidone/vinyl acetate) in the formulation can help maintain a state of supersaturation and retard the crystallization of the free base.[13]
-
Refrigeration: Storing the suspension at reduced temperatures (e.g., 2-8°C) can slow down the kinetics of disproportionation, providing temporary stability for experimental use.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a standard stock solution for in vitro assays.
Materials:
-
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (MW: 201.68 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tube or amber glass vial
-
Calibrated analytical balance
-
Vortex mixer and/or water bath sonicator
Procedure:
-
Weigh the Compound: In a sterile environment, accurately weigh 2.02 mg of the compound and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[12]
-
Visual Inspection: Inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[15]
Protocol 2: The Saturation Shake-Flask Method for Equilibrium Solubility
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound in a specific buffer.[4][16]
Procedure:
-
Prepare a Suspension: Add an excess amount of the compound to a known volume of the test buffer (e.g., PBS pH 7.4) in a sealed container. The presence of undissolved solid must be visible.
-
Equilibrate: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[3][16]
-
Phase Separation: Separate the solid and liquid phases. This is a critical step and is typically done by centrifuging the suspension at high speed (e.g., 10,000 rpm for 10-20 minutes).[16]
-
Sample and Dilute: Carefully collect an aliquot from the clear supernatant. Immediately dilute the sample with a suitable solvent (e.g., the mobile phase for your analytical method) to prevent precipitation.
-
Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 3: Preparing a Working Solution in Aqueous Medium
This protocol describes how to dilute a DMSO stock into an aqueous medium while minimizing precipitation.
Caption: Workflow for diluting a DMSO stock into aqueous media.
Scientific Principles
pH-Dependent Solubility of Amine Salts
The solubility of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is dictated by the equilibrium between its protonated (salt) form and its neutral (free base) form.
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq) (Dissolution of the soluble salt)
R-NH₃⁺ (aq) ⇌ R-NH₂ (aq) + H⁺ (aq) (Equilibrium with the less soluble free base)
The Henderson-Hasselbalch equation helps predict the ratio of these two species at a given pH. When the pH of the solution is more than 2 units above the pKa of the amine, the less soluble, uncharged free base form will be the dominant species.[3] Conversely, at a pH well below the pKa, the compound will exist predominantly as the more soluble protonated cation.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. who.int [who.int]
- 5. Benzo[c][1,2,5]thiadiazol-4-ylmethanamine | CymitQuimica [cymitquimica.com]
- 6. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Khan Academy [khanacademy.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Making sure you're not a bot! [helda.helsinki.fi]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride in Solution
Welcome to the technical support center for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As your Senior Application Scientist, I will walk you through the critical aspects of its stability, drawing from established principles of pharmaceutical forced degradation studies and the chemistry of amine hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in solution?
The stability of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in solution is influenced by several factors, primarily:
-
pH: The acidity or alkalinity of the solution can significantly impact the compound. Amine hydrochlorides can be susceptible to degradation under basic conditions, which would neutralize the hydrochloride salt and expose the free amine. Acidic conditions, while generally promoting the salt form, can also lead to hydrolysis of the thiadiazole ring or other susceptible functional groups over time.
-
Solvent: The choice of solvent is critical. While the hydrochloride salt form generally enhances aqueous solubility, the polarity and protic nature of the solvent can influence degradation rates.[1]
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways such as hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is crucial to determine the photosensitivity of the molecule early in development.[2][3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially if the molecule has sites susceptible to oxidation.
Q2: What is a forced degradation study and why is it important for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride?
A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[3] These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways of the molecule.[4][5]
-
Elucidating the intrinsic stability of the molecule: It provides insights into the chemical behavior of the compound under various stress conditions.[3][4]
-
Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[2][4]
For Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a forced degradation study would provide critical information for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life.[4]
Q3: What are the typical stress conditions used in a forced degradation study for a compound like Benzo[c]thiadiazol-4-ylmethanamine hydrochloride?
Based on the International Council for Harmonisation (ICH) guidelines, the following stress conditions are typically employed:[2][3]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | To evaluate stability in alkaline environments. Amine hydrochlorides may show significant degradation here. |
| Oxidation | 3% H₂O₂ at room temperature | To investigate susceptibility to oxidative degradation. |
| Thermal Degradation | Solid-state and solution at elevated temperatures (e.g., 60-80°C) | To determine the effect of heat on the compound's stability. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | To assess the impact of light on the compound's stability.[2][3] |
Q4: How should I prepare solutions of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride for my experiments to ensure initial stability?
To ensure the initial stability of your solutions:
-
Use high-purity solvents: Impurities in solvents can act as catalysts for degradation.
-
Consider buffered solutions: For aqueous solutions, using a buffer system can help maintain a stable pH. Given that it is an amine hydrochloride, a slightly acidic buffer (e.g., pH 4-6) would likely be a good starting point to maintain the protonated form of the amine.
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of potential degradation over time.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
De-gas solvents: If oxidative degradation is a concern, de-gassing solvents by sparging with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in solution, even when stored at low temperatures.
Potential Cause & Troubleshooting Steps:
-
pH Instability: The pH of your solution may be drifting into a range where the compound is unstable.
-
Action: Measure the pH of your solution. If it is neutral or basic, the free amine may be forming and degrading. Consider using a buffered solution to maintain a stable, slightly acidic pH.
-
-
Oxidative Degradation: The solution may be exposed to atmospheric oxygen.
-
Action: Prepare your solutions using de-gassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Incompatibility: The chosen solvent may be reacting with your compound.
-
Action: Review the literature for solvent compatibility with similar benzothiadiazole and amine hydrochloride compounds. Consider switching to an alternative solvent system.
-
Issue 2: My analytical results (e.g., HPLC) show multiple unexpected peaks appearing over a short period.
Potential Cause & Troubleshooting Steps:
-
Photodegradation: Your compound may be sensitive to ambient light.
-
Action: Protect all solutions and samples from light at all stages of the experiment, from preparation to analysis. Use amber glassware and minimize exposure to room light.
-
-
Contamination: The unexpected peaks could be from a contaminated solvent, reagent, or glassware.
-
Action: Run a blank analysis of your solvent and reagents to check for impurities. Ensure all glassware is scrupulously clean.
-
-
Complex Degradation Pathway: The compound may be undergoing multiple degradation reactions simultaneously.
-
Action: This is where a systematic forced degradation study becomes invaluable. By stressing the molecule under specific conditions (acid, base, oxidant, etc.), you can start to identify the degradation products and understand the pathways.
-
Experimental Workflow: Performing a Forced Degradation Study
This workflow provides a general framework for conducting a forced degradation study on Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Neutralize with acid before analysis if necessary.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose an aliquot of the stock solution to controlled light conditions as per ICH Q1B guidelines.
-
Control: Keep an aliquot of the stock solution protected from all stress conditions (e.g., at 4°C in the dark).
-
-
Incubation: Incubate the stress samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at intermediate time points.
-
Analysis: Analyze the control and stressed samples using a validated stability-indicating HPLC method. A method with a photodiode array (PDA) detector is recommended to obtain spectral information of the parent compound and any degradation products.
-
Peak Purity and Identification: Assess the peak purity of the parent compound. For significant degradation products, further characterization using LC-MS/MS may be necessary to elucidate their structures.
-
Data Evaluation: Calculate the percentage of degradation in each stress condition. Use the data to identify the primary degradation pathways.
Logical Relationship of Stability Factors
Caption: Interplay of factors leading to degradation.
This technical support guide provides a foundational understanding of the stability considerations for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in solution. By systematically evaluating the impact of various stress factors, researchers can ensure the integrity of their experimental results and develop robust formulations.
References
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
Sources
Technical Support Center: Purification of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the dedicated technical support guide for the purification of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested protocols and troubleshooting advice. As a hydrochloride salt of a primary amine, this molecule presents unique challenges and opportunities for purification. This guide is structured to provide you with both the "how" and the "why" behind each step, ensuring a successful and reproducible outcome.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: Oily Residue or Incomplete Crystallization During Recrystallization
Question: "I've isolated my crude Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, but upon attempting recrystallization from isopropanol/water, it either oils out or refuses to crystallize, even after cooling and scratching. What's going wrong?"
Potential Causes & Solutions:
-
Excessive Impurities: The most common cause for crystallization failure is the presence of significant amounts of impurities, which act as a "eutectic mixture," depressing the melting point and preventing lattice formation. The crude product may contain unreacted starting materials or by-products from the synthesis.
-
Incorrect Solvent System: The polarity of your recrystallization solvent may be inappropriate for your compound's purity level.
-
Residual Water or Solvent: The presence of too much water or a co-solvent can sometimes prevent crystallization.
Troubleshooting Workflow:
-
Step 1: Purity Assessment. Before attempting a large-scale recrystallization, analyze your crude product using Thin Layer Chromatography (TLC) or a rapid Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will give you an idea of the number of impurities present.
-
Step 2: Solvent System Re-evaluation. A table of potential solvent systems is provided below. For hydrochloride salts, a common technique is to use a polar, protic solvent (like ethanol or isopropanol) and add a less polar co-solvent (like ethyl acetate or diethyl ether) until the solution becomes turbid, then warm to redissolve and cool slowly.
Solvent System (v/v) Polarity Typical Application Isopropanol / Water High For relatively pure starting material Ethanol / Ethyl Acetate Medium-High Good for removing more non-polar impurities Methanol / Diethyl Ether Medium Effective but requires careful handling due to ether's volatility -
Step 3: Consider an Acid-Base Workup. If your crude product is heavily contaminated, a preliminary acid-base extraction can be highly effective. This exploits the basicity of the amine to separate it from neutral or acidic impurities.
Protocol: Acid-Base Extraction
-
Dissolve the crude hydrochloride salt in deionized water.
-
Make the solution basic (pH > 10) by slowly adding a base such as 1M NaOH or saturated NaHCO₃ solution. The free amine should precipitate or can be extracted.
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or dioxane to re-precipitate the pure hydrochloride salt.
-
Filter the resulting solid and wash with a non-polar solvent (e.g., hexane) to remove residual organic impurities.
-
Issue 2: Compound Degradation or Color Change During Purification
Question: "My initially off-white crude product turns yellow or brown during purification, especially when I try to run it on a silica gel column. Is the compound unstable?"
Potential Causes & Solutions:
-
Oxidation: Primary amines, especially those on a heteroaromatic ring system, can be susceptible to air oxidation, which often results in colored by-products.
-
Instability on Silica Gel: Amines are basic and can interact strongly with the acidic surface of standard silica gel. This can lead to streaking, poor separation, and in some cases, degradation.
Troubleshooting Workflow:
-
Step 1: Use an Inert Atmosphere. When handling the free amine form of your compound, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Step 2: Modify Your Chromatography.
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in your mobile phase containing a small amount of a volatile base, such as triethylamine (TEA) or ammonia. A 0.5-1% concentration is typically sufficient. This will neutralize the acidic sites on the silica and improve the chromatography of your basic compound.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography), which are more compatible with amines.
DOT Diagram: Chromatography Troubleshooting Logic
Caption: Logic for troubleshooting amine purification on silica gel.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store Benzo[c]thiadiazol-4-ylmethanamine hydrochloride long-term?
As a hydrochloride salt, the compound is generally more stable and less prone to oxidation than its free amine counterpart. For long-term storage, we recommend keeping the solid in a tightly sealed container, in a desiccator, at a reduced temperature (e.g., 4°C). This minimizes exposure to moisture and atmospheric oxygen.
Q2: Can I use reverse-phase HPLC for the final purification? What conditions are recommended?
Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining high-purity material.
-
Column: A C18 column is the standard choice.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
Additive: It is crucial to add an acidic modifier to the mobile phase to ensure the amine is protonated and gives a sharp peak shape. Trifluoroacetic acid (TFA) at a concentration of 0.1% is very common. Formic acid (0.1%) is also a good choice, especially if you need to recover your compound by lyophilization, as it is more volatile.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of your compound. The spectra should be clean, with integrations matching the number of protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. You should observe the mass of the free amine (M+H)⁺.
-
HPLC Analysis: This is the best way to assess purity. An analysis using a standardized method should show a single major peak, allowing you to quantify the purity (e.g., >99%).
DOT Diagram: Final Product Quality Control Workflow
Caption: Workflow for the quality control of the final product.
References
-
Title: Purification of Laboratory Chemicals, 8th Edition Source: W. L. F. Armarego, Christina Li Lin Chai, Elsevier URL: [Link]
-
Title: Practical Organic Chemistry: Purification of Solids by Recrystallization Source: University of Toronto, Department of Chemistry URL: [Link]
-
Title: A Practical Guide to Amine Purification by Column Chromatography Source: Biotage URL: [Link]
Technical Support Center: Synthesis of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
Welcome to the technical support center for the synthesis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic amine. Our goal is to provide you with the expertise and practical insights needed to ensure the quality, purity, and success of your synthetic endeavors.
Introduction to the Synthesis and its Challenges
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to impurity formation that can impact downstream applications. A common and efficient synthetic route involves the reduction of 4-cyano-2,1,3-benzothiadiazole to the corresponding primary amine, followed by conversion to the hydrochloride salt. The choice of reducing agent and the reaction conditions are critical factors that dictate the impurity profile of the final product.
This guide will address frequently asked questions and provide troubleshooting strategies for the common impurities that may arise during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: What are the most common impurities I should expect in the synthesis of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride?
The impurity profile of your final product is largely dependent on the synthetic route and purification methods employed. The most common route is the reduction of 4-cyano-2,1,3-benzothiadiazole. Based on this, you can anticipate the following classes of impurities:
-
Process-Related Impurities: These arise from the chemical transformations during the synthesis.
-
Unreacted Starting Material: 4-cyano-2,1,3-benzothiadiazole.
-
Intermediate Impurities: Such as the intermediate imine formed during nitrile reduction.
-
Over-reduction Products: Depending on the reducing agent, the benzothiadiazole ring itself could be susceptible to reduction.
-
Side-Reaction Products: Formation of secondary amines or other byproducts.
-
-
Reagent-Related Impurities: Residues from reagents used in the synthesis and work-up.
-
Degradation Products: The final compound or intermediates may degrade under certain conditions.
Troubleshooting Guide 1: Incomplete Conversion of 4-cyano-2,1,3-benzothiadiazole
Question: My reaction shows a significant amount of unreacted 4-cyano-2,1,3-benzothiadiazole. How can I improve the conversion?
Answer:
Incomplete conversion is a common issue and can often be resolved by optimizing the reaction conditions. Here’s a breakdown of potential causes and solutions:
Causality and Experimental Choices:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄), a molar excess is typically required to ensure complete reduction of the nitrile.[1]
-
Reaction Temperature and Time: Nitrile reductions can be sluggish at low temperatures. It's essential to maintain the appropriate temperature profile. For instance, with LiAlH₄, the reaction is often initiated at a lower temperature and then allowed to warm to room temperature or gently heated to drive it to completion.[2]
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), the catalyst may be deactivated.[2]
Step-by-Step Protocol for Optimizing the Reduction:
-
Re-evaluate Stoichiometry:
-
Carefully calculate the molar equivalents of your reducing agent. For LiAlH₄, a common starting point is 1.5-2.0 equivalents relative to the nitrile.
-
-
Optimize Temperature and Time:
-
If using LiAlH₄, consider a gradual temperature increase. Start the addition of the nitrile to the LiAlH₄ suspension at 0 °C, then allow the reaction to stir at room temperature for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is still incomplete, gentle heating (e.g., to 40-50 °C in a suitable solvent like THF) can be employed.
-
-
Ensure Catalyst Quality:
-
For catalytic hydrogenation, use a fresh batch of catalyst. Ensure the catalyst is properly handled under an inert atmosphere to prevent deactivation.
-
-
Solvent Choice:
-
Ensure your solvent is anhydrous, especially when using LiAlH₄, as water will quench the reagent. Ethereal solvents like THF or diethyl ether are standard choices.
-
Data Presentation: Impact of Reaction Conditions on Conversion
| Parameter | Condition A (Low Conversion) | Condition B (Optimized) | Expected Outcome |
| Reducing Agent | 1.1 eq. LiAlH₄ | 1.5 eq. LiAlH₄ | Increased conversion |
| Temperature | 0 °C to RT | 0 °C to RT, then 40 °C for 2h | Drives reaction to completion |
| Reaction Time | 4h | 12h (with monitoring) | Ensures completion |
Troubleshooting Guide 2: Presence of Aldehyde or Carboxylic Acid Impurities
Question: I have identified 4-formyl-2,1,3-benzothiadiazole or 4-carboxy-2,1,3-benzothiadiazole in my product. How are these formed and how can I avoid them?
Answer:
The presence of aldehyde or carboxylic acid impurities typically arises from the hydrolysis of the intermediate imine during the reaction work-up.
Mechanism of Formation:
The reduction of a nitrile with a hydride source like LiAlH₄ proceeds through an intermediate imine-aluminate complex.[1] If this complex is exposed to aqueous acidic conditions during work-up before the final reduction to the amine is complete, it can be hydrolyzed to an aldehyde. The aldehyde can then be oxidized to the carboxylic acid, especially if exposed to air over time.
Workflow for Impurity Prevention and Removal:
Caption: Formation pathway of aldehyde and carboxylic acid impurities and the role of purification.
Prevention and Removal Strategies:
-
Careful Work-up:
-
The quenching of the reaction is a critical step. A standard and effective method for quenching LiAlH₄ reactions is the Fieser work-up: sequentially and carefully add water, followed by an aqueous sodium hydroxide solution, and then more water.[2] This procedure is designed to precipitate the aluminum salts, which can then be filtered off, leaving the desired amine in the organic phase. This method avoids strongly acidic conditions that can promote imine hydrolysis.
-
-
Purification:
-
If these acidic impurities are present, they can be removed through purification.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic carboxylic acid impurity will be deprotonated and extracted into the aqueous layer. The desired amine will remain in the organic layer.
-
Column Chromatography: Silica gel column chromatography can effectively separate the more polar carboxylic acid and aldehyde from the desired amine. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes), is typically effective.
-
-
FAQ 2: How do I effectively convert the free base to the hydrochloride salt and what impurities can be introduced at this stage?
Question: What is the best practice for forming the hydrochloride salt, and are there any potential pitfalls?
Answer:
The conversion of the free amine to its hydrochloride salt is a crucial step for improving the compound's stability and handling properties.
Step-by-Step Protocol for Hydrochloride Salt Formation:
-
Dissolution: Dissolve the purified free base of Benzo[c]thiadiazol-4-ylmethanamine in a suitable anhydrous solvent. Anhydrous ethanol, isopropanol, or diethyl ether are common choices.
-
Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The addition should be done dropwise with stirring, and the pH should be monitored. The desired salt will precipitate out of the solution.
-
Isolation: The precipitated hydrochloride salt is then isolated by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.
Potential Impurities and Troubleshooting:
-
Excess HCl: The presence of excess hydrochloric acid can lead to a product that is highly acidic and may contain residual solvent.
-
Solution: Use a stoichiometric amount of HCl or slightly less. Monitor the pH of the solution during the addition. Wash the filtered salt with a small amount of cold, anhydrous solvent to remove any adsorbed HCl.
-
-
Water Content: The presence of water can lead to a hygroscopic or oily product instead of a crystalline solid.
-
Solution: Use anhydrous solvents for both the free base and the HCl solution. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Colored Impurities: The final salt may sometimes be colored due to trace impurities.
-
Solution: If the free base was pure, the color may be due to degradation. If the color is present in the free base, an additional purification step, such as treatment with activated carbon before salt formation, may be necessary. Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can also improve its color and purity.
-
Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.
Recommended HPLC-UV Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the benzothiadiazole chromophore) |
| Column Temperature | 25-30 °C |
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of impurity profiling.[3]
Forced Degradation Studies:
To ensure the analytical method is stability-indicating, forced degradation studies should be performed on Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.[4][5][6][7] This involves subjecting the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Heating the solid compound.
-
Photolytic Stress: Exposing the compound to UV and visible light.
The degradation products are then analyzed by HPLC to ensure they are separated from the main peak, demonstrating the method's specificity.
Logical Relationships in Synthesis and Impurity Control
Caption: A workflow illustrating the synthesis, potential impurity formation, and control strategies.
References
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
-
Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209. PubChem. [Link]
- Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
-
Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
- Method for the preparation of tizanidine hydrochloride.
-
Poly(4-amino-2,1,3-benzothiadiazole) films: preparation, characterization and applications. Royal Society of Chemistry. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. International Journal of Pharmaceutical Sciences and Research. [Link]
-
DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. JGL. [Link]
-
identification-and-characterization-of-potential-impurities-of-tizanidine-hydrochloride.pdf. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central. [Link]
- Synthesis of 4-cyanothiazoles.
-
Forced degradation studies. ResearchGate. [Link]
-
Search Results - Beilstein Journals. Beilstein Journals. [Link]
-
Cyano substituted benzothiadiazole: a novel acceptor inducing n-type behaviour in conjugated polymers. Royal Society of Chemistry. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Reaction of InCl 3 with Various Reducing Agents: InCl 3 -NaBH 4 -Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. ResearchGate. [Link]
-
A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H- pyrimido [2,1-b][8][9] benzothiazole and its reactions with selected. Semantic Scholar. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses. [Link]
-
Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. PubMed Central. [Link]
-
Reduction of Imines and Nitriles with LiAlH4. YouTube. [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
-
Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]
-
Identification And Characterization Of Potential Impurities Of Tizanidine Hydrochloride. ResearchGate. [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]
-
A novel synthesis of hydroxy-1,2,3-benzothiadiazoles. Royal Society of Chemistry. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. res-1.cloudinary.com [res-1.cloudinary.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzothiadiazole Analogs
Welcome to the technical support center for the synthesis of benzothiadiazole (BTD) analogs. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this important heterocyclic scaffold. Instead of a generic overview, we will directly address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your troubleshooting process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is segmented by common synthetic transformations involved in the preparation and functionalization of benzothiadiazole derivatives.
Section 1: Halogenation of the Benzothiadiazole Core
The 4,7-dihalogenated benzothiadiazole, particularly 4,7-dibromo-2,1,3-benzothiadiazole, is a critical building block for further functionalization via cross-coupling reactions.[1][2] However, its synthesis can be fraught with issues of selectivity and purity.
Q1: My bromination of 2,1,3-benzothiadiazole results in a mixture of mono-brominated, di-brominated products, and unreacted starting material. How can I improve the yield and selectivity for the 4,7-dibromo product?
A1: This is a classic selectivity issue stemming from the stepwise nature of electrophilic aromatic substitution on the BTD ring. The first bromination at the C4 position activates the ring towards the second substitution at C7, but controlling the reaction to prevent under- or over-bromination is key.
-
Causality: The conventional method using bromine (Br₂) in hydrobromic acid (HBr) is effective but harsh, often requiring high temperatures (reflux) which can lead to a complex product mixture.[3] The mono-brominated intermediate forms first, followed by the di-brominated product.[3] Stopping the reaction at the right time can be difficult. A milder, more controlled approach often yields better results.
-
Recommended Solution: Using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄) provides a more controlled source of the electrophilic bromine species (Br⁺).[3][4][5] This method can be performed at lower temperatures, which significantly improves selectivity for the desired 4,7-disubstituted product.[3][5]
Q2: I'm observing a persistent orange or brown color in my 4,7-dibromo-2,1,3-benzothiadiazole product even after initial workup. What is this impurity and how do I remove it?
A2: The residual color is almost certainly due to remaining elemental bromine (Br₂). A simple aqueous wash is often insufficient to remove it completely.
-
Causality: Bromine has low but significant solubility in many organic solvents used for extraction. If not quenched, it will co-extract with your product and can interfere with subsequent reactions or analytical characterization.
-
Troubleshooting Protocol:
-
Quenching: After the reaction is complete and cooled, pour the mixture carefully over ice water. To destroy excess bromine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) portion-wise until the orange/brown color of the aqueous layer disappears.[4]
-
Washing: During the extractive workup (e.g., with dichloromethane or chloroform), wash the organic layer sequentially with a fresh portion of 10% sodium thiosulfate solution, followed by water, and finally brine.
-
Purification: The crude product can be further purified by recrystallization from a solvent system like chloroform/hexane or by flash column chromatography on silica gel.[4][5]
-
Table 1: Comparison of Bromination Methods for 2,1,3-Benzothiadiazole
| Parameter | Conventional Method (Br₂/HBr) | Alternative Method (NBS/H₂SO₄) |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent/Acid | Hydrobromic Acid (HBr) | Sulfuric Acid (H₂SO₄), often with Chloroform |
| Temperature | High (e.g., 100–130 °C, reflux)[3][4] | Lower (e.g., Room Temp to 60 °C)[3][5] |
| Common Issues | Poor selectivity, harsh conditions, difficult workup | Requires careful handling of conc. H₂SO₄ |
| Advantages | Historically established method | Higher selectivity, milder conditions, cleaner reaction |
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction is the workhorse for creating C-C bonds to functionalize the BTD core. However, its success is highly dependent on a multitude of factors.
Q3: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A3: A failed Suzuki coupling can usually be traced back to one of four key areas: the catalyst, oxygen contamination, reagent quality, or the base/solvent system.
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[6] Ensure your catalyst and ligand are from a reliable source and have not degraded. For difficult or sterically hindered couplings, consider using more robust, air-stable palladacycle precatalysts (e.g., Buchwald G3 precatalysts).[6]
-
Oxygen Contamination: Oxygen is the enemy of many Suzuki couplings. It can lead to oxidative degradation of the Pd(0) catalyst and cause homocoupling of the boronic acid, a major side reaction.[6][7] Ensure your solvents are rigorously degassed (see Q4) and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[7]
-
Reagent Purity: Boronic acids are prone to degradation over time, particularly through protodeboronation (replacement of the -B(OH)₂ group with -H).[6] This is especially problematic for electron-rich or heteroaromatic boronic acids.[6] Use fresh or properly stored boronic acids.
-
Base and Solvent Choice: The base is critical for activating the boronic acid for transmetalation.[6] Its effectiveness is highly dependent on the solvent. For example, K₃PO₄ is often effective in anhydrous toluene or dioxane, while Na₂CO₃ or K₂CO₃ are commonly used in biphasic systems like Toluene/Water or Dioxane/Water.[7][8] The base must be strong enough but not so basic that it causes decomposition of your starting materials or product.[6]
Q4: I am observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I prevent this?
A4: Boronic acid homocoupling is almost always caused by the presence of dissolved oxygen in your reaction mixture.[7][9] The mechanism involves a Pd(II) species promoting the unwanted coupling.[7][9]
-
Causality: Before the catalytic cycle is fully established with the active Pd(0) species, any residual Pd(II) in the presence of oxygen can catalyze the dimerization of your boronic acid. This consumes your nucleophile and complicates purification.
-
Solution: Rigorous Degassing:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases from a solvent. It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing the solvent to release dissolved gases into the headspace, repeating the cycle 3-4 times.
-
Sparging: A simpler but often sufficient method is to bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes before adding reagents.[7]
-
Workflow: Add your solid reagents (aryl halide, boronic acid, base) to the flask, seal it, and then cycle between vacuum and backfilling with inert gas 3-5 times before adding the degassed solvent and finally the catalyst under a positive flow of inert gas.
-
Q5: My desired product is forming, but I'm also getting a significant amount of the dehalogenated starting material. What is causing this side reaction?
A5: This side reaction is called hydrodehalogenation. It occurs when a hydride source in the reaction mixture intercepts a key palladium intermediate.
-
Causality: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate is supposed to undergo transmetalation with the boronic acid. However, if a hydride source is present, it can displace the halide, leading to an Ar-Pd(II)-H intermediate, which then reductively eliminates to form the undesired arene (Ar-H) and regenerates the Pd(0) catalyst.
-
Common Hydride Sources & Solutions:
-
Bases: Amine bases (e.g., triethylamine) can be a source of hydrides. Switch to an inorganic base like K₃PO₄, Cs₂CO₃, K₂CO₃, or KF.[7][8]
-
Solvents: Alcohol solvents can also act as hydride donors.[7] If possible, switch to ethereal solvents like dioxane or THF, or aromatic solvents like toluene.
-
Boronic Acid Impurities: Some boronic acids can contain impurities that act as hydride sources. Using highly pure reagents is crucial.
-
dot
Caption: Troubleshooting workflow for common Suzuki coupling failures.
Section 3: Direct C-H Arylation Reactions
Direct C-H arylation is an increasingly popular, atom-economical alternative to traditional cross-coupling. However, controlling regioselectivity and preventing catalyst deactivation are paramount challenges, especially with heterocycles like BTD.[10][11]
Q6: I am attempting a direct C-H arylation on a BTD core, but I'm getting a mixture of isomers. How can I control the regioselectivity?
A6: Regioselectivity in C-H functionalization of BTD is governed by both the intrinsic electronic properties of the ring and the use of directing groups.
-
Intrinsic Reactivity: The C4 and C7 positions of the 2,1,3-benzothiadiazole ring are the most electron-deficient and generally the most reactive sites for undirected C-H functionalization, such as in Pd-catalyzed C4/C7 arylations.[10][12] Without a directing group, you will likely see functionalization at these sites.
-
Directed C-H Functionalization: To target other positions (e.g., C5 or C6), a directing group (DG) is required. The DG is typically installed on the BTD core, and it coordinates to the metal catalyst, delivering it to a specific C-H bond (usually ortho to the DG). For example, a carboxylate group has been shown to direct Ru-catalyzed arylation preferentially to the C4 position, but can also be used to functionalize the C6 position.[10][12][13] This approach allows for predictable and highly regioselective functionalization.[10][12]
dot
Caption: Control of regioselectivity in BTD C-H functionalization.
Q7: My C-H activation reaction starts but then stalls, suggesting catalyst poisoning. Why does this happen with heterocyclic substrates?
A7: Catalyst poisoning is a significant issue when working with nitrogen- and sulfur-containing heterocycles like BTD.[14]
-
Causality: The lone pairs of electrons on the nitrogen and sulfur atoms in the BTD ring can coordinate strongly to the empty orbitals of the transition metal catalyst (e.g., Pd, Rh).[14] This strong, often irreversible, binding can occupy the catalyst's coordination sites, preventing it from participating in the catalytic cycle and effectively "poisoning" it.
-
Mitigation Strategies:
-
Catalyst Choice: Some catalytic systems are more robust to poisoning than others. Rhodium catalysts, for instance, have been successfully used for the arylation of various nitrogen heterocycles.[15]
-
Ligand Design: The use of bulky ligands can sometimes sterically hinder the catalyst from binding to the heteroatoms of the substrate.
-
Directing Groups: As mentioned in Q6, a directing group can serve a dual purpose. It not only controls regioselectivity but also localizes the catalyst near the target C-H bond through a strong intramolecular coordination, which can outcompete the intermolecular coordination to the ring's heteroatoms.[14]
-
Experimental Protocols
Protocol 1: Selective Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole via NBS
This protocol is adapted from literature procedures and is designed for improved selectivity.[3][5]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,1,3-benzothiadiazole (1.0 equiv, e.g., 5.00 g, 36.7 mmol).
-
Dissolution: Under a positive nitrogen atmosphere, add concentrated sulfuric acid (e.g., 100 mL) and chloroform (e.g., 100 mL). Stir the mixture at room temperature for 20 minutes until the solid is completely dissolved.[3]
-
Reagent Addition: Cool the mixture in an ice bath. Add N-bromosuccinimide (NBS) (2.2 equiv, e.g., 14.38 g, 80.8 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture into a beaker containing 1 L of ice water with vigorous stirring. A precipitate will form.
-
Quenching: Add 10% aqueous sodium thiosulfate solution until the color of the supernatant liquid is no longer orange/brown.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with deionized water (3 x 100 mL), then with cold methanol (1 x 50 mL).
-
Purification: Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from a chloroform/hexane mixture to yield 4,7-dibromo-2,1,3-benzothiadiazole as pale yellow, needle-like crystals.[4]
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Cross-Coupling
This protocol incorporates best practices for avoiding common side reactions.[6][7]
-
Reagent Preparation: In a glovebox or on a Schlenk line, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), and finely powdered, anhydrous K₃PO₄ (4.0 equiv) to a flame-dried reaction flask containing a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%) to the flask.
-
Inerting: Seal the flask with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add rigorously degassed solvent (e.g., toluene or 1,4-dioxane) via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- C–H activation: A sustainable approach for the synthesis of functionalized heterocycles. (2022). In Sustainable Organic Synthesis. Elsevier.
- BenchChem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem Technical Support.
- Lewis, J. C., & Bergman, R. G. (2009). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 42(7), 915-927.
-
Tan, W. S., & Sarjadi, M. S. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 760-763. [Link]
- Duan, Z., et al. (2025).
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(10), 6949–6962. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Wikipedia. [Link]
-
Daugulis, O., et al. (2016). Heterogeneous catalytic approaches in C–H activation reactions. RSC Publishing. [Link]
-
Tan, W. S., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar. [Link]
-
Daugulis, O. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 754-754. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C−H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
Technical Support Center: Optimizing the Synthesis of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable research compound. We have structured this guide to address common challenges encountered in the synthetic pathway, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Overview of the Synthetic Pathway
A robust and frequently employed synthetic route to Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride involves a multi-step process. Understanding this pathway is crucial for effective troubleshooting. The general strategy begins with the functionalization of a pre-formed benzo[c][1][2][3]thiadiazole core, followed by the introduction of the aminomethyl group, and concludes with salt formation.
The diagram below illustrates a common, logical workflow for the synthesis. Each step presents unique challenges and opportunities for optimization.
Caption: A common four-step synthetic workflow for producing the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis. Each question is based on real-world laboratory challenges.
Question 1: My yield for Step 2 (Gabriel Synthesis) is consistently low, with significant amounts of unreacted 4-(bromomethyl) starting material. What's going wrong?
Answer:
This is a classic problem in SN2 reactions involving heterocyclic systems. The low yield is likely due to one or a combination of three factors: reagent quality, solvent effects, or reaction temperature.
Causality Explained: The Gabriel synthesis is an SN2 reaction where the phthalimide anion acts as a nucleophile, displacing the bromide from the benzylic position.[4][5] The efficiency of this step hinges on the nucleophilicity of the phthalimide salt and the electrophilicity of the benzylic carbon, all within a suitable solvent environment.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Potassium Phthalimide: This reagent is hygroscopic. Moisture will quench the anion, rendering it non-nucleophilic. Ensure the reagent is freshly opened or has been thoroughly dried under vacuum at >100 °C before use.
-
4-(Bromomethyl)benzo[c][1][2][3]thiadiazole: This intermediate can be unstable, especially if exposed to light or trace acids, leading to decomposition. Confirm its purity by ¹H NMR before starting the reaction.
-
-
Optimize the Solvent:
-
Solvent Choice: Dimethylformamide (DMF) is the standard and an excellent choice because it is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic.
-
Solvent Purity: Use anhydrous DMF. Water content as low as 0.1% can significantly reduce the concentration of the active nucleophile.
-
-
Adjust Reaction Conditions:
-
Temperature: While 80 °C is a good starting point, some systems require more thermal energy. You can cautiously increase the temperature to 90-100 °C. Monitor the reaction by Thin Layer Chromatography (TLC) every hour.
-
Reaction Time: These reactions can be slower than expected. If TLC shows the presence of starting material but also clean product formation, extend the reaction time to 12 or even 24 hours.
-
Data Summary: Recommended Conditions for Step 2
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| Solvent | Anhydrous DMF | Anhydrous DMF | Maximizes nucleophilicity of phthalimide anion. |
| Temperature | 80 °C | 90 - 100 °C | Provides sufficient activation energy for the SN2 displacement. |
| Time | 4-6 hours | 12-24 hours | Allows the reaction to proceed to completion if kinetics are slow. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Prevents moisture ingress and potential side reactions. |
Question 2: During Step 3 (Hydrazine Deprotection), my reaction mixture turns dark, and the final product is impure and difficult to purify. How can I improve this step?
Answer:
The hydrazinolysis of the phthalimide intermediate is generally efficient but can be plagued by side reactions if not controlled properly, particularly related to the stability of the benzothiadiazole ring.
Causality Explained: Hydrazine is a powerful nucleophile and reducing agent. While its primary role is to cleave the phthalimide group, it can potentially interact with the electron-deficient benzo[c][1][2][3]thiadiazole ring system, especially at elevated temperatures for prolonged periods. This can lead to ring-opening or other degradation pathways, causing the color change and impurity profile you're observing.
Troubleshooting Protocol:
-
Control the Temperature and Time:
-
Do not overheat. Refluxing in ethanol is standard, but ensure the temperature is controlled. Use a condenser and monitor the internal temperature if possible.
-
Monitor the reaction closely by TLC. The goal is to stop the reaction as soon as the phthalimide intermediate is consumed. Over-refluxing is a common mistake that leads to degradation.
-
-
Manage the Work-up:
-
The primary byproduct, phthalhydrazide, is often insoluble in the reaction solvent (ethanol) and precipitates out. Effective removal is key.
-
Step-by-Step Work-up:
-
Cool the reaction mixture to room temperature, then chill in an ice bath to maximize precipitation of phthalhydrazide.
-
Filter the mixture to remove the solid byproduct.
-
The filtrate contains your free-base product. Concentrate it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with water or brine to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free base.
-
-
-
Consider an Alternative Deprotection:
-
If hydrazinolysis consistently gives poor results, acidic hydrolysis (e.g., with aqueous HCl) is an option, though it often requires harsher conditions. For this specific substrate, sticking with and optimizing hydrazinolysis is recommended first.
-
Caption: Decision tree for troubleshooting the deprotection step.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: While every step is important, the introduction of the aminomethyl group (Steps 2 and 3) is often the most challenging and yield-defining stage. A clean, high-yielding conversion of the bromomethyl intermediate to the free amine is paramount. The Gabriel synthesis, when optimized, provides a reliable method to achieve this.[4] Focusing your optimization efforts here will likely have the most significant impact on your overall yield.
Q2: Are there alternative methods to the Gabriel Synthesis for Step 2?
A2: Yes, several alternatives exist, each with its own advantages and disadvantages.
| Method | Description | Pros | Cons |
| Sodium Azide / Staudinger Reduction | Convert the bromide to an azide (NaN₃), followed by reduction to the amine (e.g., with PPh₃, H₂O). | Generally high-yielding; avoids over-alkylation. | Use of potentially explosive azides requires caution; two-step process. |
| Direct Amination with Ammonia | Reaction with a large excess of ammonia (in solution or as a gas). | Atom-economical and direct. | Difficult to control; often leads to mixtures of primary, secondary, and tertiary amines. |
| Hexamine (Delepine Reaction) | Reaction with hexamethylenetetramine followed by acidic hydrolysis. | Uses stable, inexpensive reagents. | The acidic hydrolysis step can be harsh and may not be suitable for all substrates. |
For this specific target, the Gabriel synthesis or the azide/Staudinger route are generally the most reliable for achieving high purity and good yield.
Q3: How should I purify the final hydrochloride salt?
A3: The final salt is typically a crystalline solid and can be purified by recrystallization. After precipitating the hydrochloride salt from the reaction solvent (e.g., ether or dioxane), filter the solid. Then, dissolve it in a minimal amount of a hot polar solvent, such as ethanol or a methanol/isopropanol mixture. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. Collect the pure crystals by filtration and wash with a small amount of cold solvent.
Q4: What analytical techniques are essential for monitoring this synthesis?
A4: A combination of techniques is crucial for a self-validating protocol:
-
Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of each reaction step. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and visualize with UV light.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation of all intermediates and the final product. The appearance and disappearance of key signals (e.g., the CH₂Br signal at ~4.5 ppm converting to a CH₂N signal) provide definitive proof of transformation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product, ensuring the correct mass has been obtained.
-
Infrared Spectroscopy (IR): Useful for identifying key functional groups, such as the appearance of N-H stretches in the final amine product.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should adapt them based on their specific laboratory conditions and observations.
Protocol 1: Step 2 - N-((Benzo[c][1][2][3]thiadiazol-4-yl)methyl)phthalimide
-
To a round-bottom flask dried in an oven, add 4-(bromomethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) and potassium phthalimide (1.2 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (approx. 10 mL per gram of the bromomethyl starting material) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The reaction is complete when the starting bromide spot has been completely consumed (typically 8-16 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing ice water, stirring vigorously.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove residual DMF.
-
Dry the product under vacuum to yield the phthalimide intermediate. Purity can be checked by ¹H NMR.
Protocol 2: Steps 3 & 4 - Benzo[c][1][2][3]thiadiazol-4-ylmethanamine Hydrochloride
-
In a round-bottom flask, suspend the phthalimide intermediate (1.0 eq) from the previous step in ethanol (20 mL per gram).
-
Add hydrazine monohydrate (2.0 eq) to the suspension.
-
Heat the mixture to reflux. The suspension should gradually become a clear solution, followed by the formation of a thick white precipitate (phthalhydrazide).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature, then place it in an ice bath for 30 minutes.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude free-base amine as an oil or solid.
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or DCM.
-
Slowly add a 2M solution of HCl in diethyl ether or a 4M solution in dioxane (1.1 eq) dropwise with stirring at 0 °C.
-
A precipitate of the hydrochloride salt will form immediately. Stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
The final product can be recrystallized as described in the FAQ section if necessary.
References
-
Synthesis of Benzo[3][6]thiazolo[2,3-c][1][2][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). ACS Omega. Available at: [Link]
-
Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. (2023). Molecules. Available at: [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021). Polymers. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Molecules. Available at: [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2018). Materials. Available at: [Link]
-
Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. PubChem. Available at: [Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. Available at: [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). The Organic Chemistry Tutor. Available at: [Link]
-
Design, Synthesis, and Antifibrosis Evaluation of 4-(benzo-[c][1][2][3]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin. (2019). European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2015). Journal of Nanoscience and Nanotechnology. Available at: [Link]
Sources
- 1. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties [mdpi.com]
Technical Support Center: Crystallization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Welcome to the technical support center for the crystallization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful crystallization outcomes.
Troubleshooting Crystallization
This section addresses specific challenges you may encounter during the crystallization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, offering explanations and actionable solutions.
Q1: Why is my compound "oiling out" instead of crystallizing?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is a common issue, particularly with amine salts, and can be attributed to several factors:
-
High Solute Concentration: The solution may be too concentrated, leading to the compound coming out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization. An effective solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Add a small amount of additional hot solvent to re-dissolve the oil.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help maintain a gradual temperature decrease.[1]
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
Q2: My crystallization has resulted in very fine needles that are difficult to filter and dry. What can I do?
A2: The formation of fine needles is often a result of rapid crystal growth, which can be caused by high levels of supersaturation or rapid cooling.[2][3] While these crystals may be pure, their physical properties can pose challenges in downstream processing.
Mitigation Strategies:
-
Reduce Cooling Rate: As with "oiling out," a slower cooling rate allows for the growth of larger, more well-defined crystals.
-
Decrease Supersaturation: Add a small excess of the hot solvent to slightly decrease the concentration of the solute. While this may slightly reduce the yield, it often improves the crystal quality.[2]
-
Consider a Different Solvent: The choice of solvent can influence the crystal habit. Experiment with solvents of varying polarities to find one that promotes the growth of more equant crystals.
Q3: No crystals have formed even after the solution has cooled completely. What are the next steps?
A3: The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated.
Inducement Techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, add it to the solution. This "seed crystal" will act as a template for further crystallization.[1]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[1]
-
Lower Temperature: If room temperature cooling is ineffective, try placing the flask in an ice bath or even a freezer.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Q4: What are the ideal solvents for the crystallization of this compound?
A4: Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is an amine salt, which influences its solubility. Generally, polar solvents are a good starting point.
-
Protic Solvents: Alcohols like ethanol or isopropanol are often effective for crystallizing amine hydrochlorides. They can form hydrogen bonds with the chloride ion and the protonated amine.
-
Aqueous Systems: Water can be a suitable solvent, especially in mixed solvent systems with alcohols. However, the high solubility of many amine hydrochlorides in water can lead to low yields.
-
Aprotic Polar Solvents: Solvents like acetonitrile or acetone could also be considered, potentially in combination with a less polar co-solvent.
A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities.
Solvent Polarity and Suitability for Amine Hydrochloride Crystallization
| Solvent | Polarity Index | General Suitability | Comments |
| Water | 10.2 | Good "good" solvent | High solubility may reduce yield. |
| Methanol | 6.6 | Good | Often used in mixed systems. |
| Ethanol | 5.2 | Very Good | A common choice for amine salts. |
| Isopropanol | 4.3 | Very Good | Another excellent choice. |
| Acetonitrile | 6.2 | Moderate | Can be effective. |
| Acetone | 5.1 | Moderate | Use with caution due to volatility. |
| Dichloromethane | 3.4 | Poor "good" solvent | Generally too non-polar. |
| Diethyl Ether | 2.9 | Good "poor" solvent | Often used as an anti-solvent. |
Q5: How does the hydrochloride salt form affect crystallization?
A5: The presence of the hydrochloride salt has a significant impact on the molecule's properties and crystallization behavior.
-
Increased Polarity: The salt form is significantly more polar than the free base, making it more soluble in polar solvents.
-
Hydrogen Bonding: The ammonium cation and the chloride anion are excellent hydrogen bond donors and acceptors, respectively. This strong intermolecular interaction is a key driver in the formation of a stable crystal lattice.[4]
-
pH Dependence: The solubility of the hydrochloride salt is pH-dependent. In basic solutions, it will convert to the free amine, which has very different solubility characteristics. It is crucial to maintain an acidic pH to keep the compound in its salt form during crystallization.
dot
Caption: General workflow for the crystallization of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Q6: What is the impact of impurities on crystallization?
A6: Impurities can significantly hinder the crystallization process.
-
Inhibition of Nucleation: Some impurities can inhibit the formation of initial crystal nuclei.
-
Disruption of Crystal Growth: Impurities can be incorporated into the growing crystal lattice, leading to defects and a less pure final product.
-
"Oiling Out": The presence of impurities can lower the melting point of the solid, increasing the likelihood of it oiling out.[5]
If you suspect that impurities are causing issues, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.
dot
Sources
Technical Support Center: Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride Degradation Pathways
Welcome to the technical support center for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during your research. Our approach is rooted in scientific principles to ensure the integrity and success of your experiments.
I. Understanding the Stability of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride: An Overview
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride possesses a unique structure with several functional groups that are susceptible to degradation under various environmental conditions. The core structure consists of a benzo[c][1][2][3]thiadiazole ring system, an aromatic ring, and a primary amine connected by a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media. Understanding the potential degradation pathways of this molecule is crucial for developing stable formulations, ensuring accurate analytical measurements, and interpreting biological data correctly.
Forced degradation studies are a critical tool in drug development for understanding the stability of active pharmaceutical ingredients (APIs) and drug products.[2] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to predict its degradation profile.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride?
Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The thiadiazole ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions. The exocyclic amine could also undergo hydrolysis, although this is generally less common.
-
Oxidation: The primary amine and the sulfur atom in the thiadiazole ring are potential sites for oxidation. This can lead to the formation of N-oxides, sulfoxides, or sulfones.
-
Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, leading to complex degradation pathways, including ring cleavage and polymerization.
Q2: I am observing an unexpected peak in my HPLC chromatogram after storing my sample in solution. What could it be?
An unexpected peak could be a degradation product. To identify its origin:
-
Assess Storage Conditions: Was the solution exposed to light, elevated temperatures, or non-neutral pH?
-
Perform a Co-injection: If you have a reference standard of a suspected degradation product, co-inject it with your sample. If the peak height increases without the appearance of a new peak, it confirms the identity.
-
Conduct a Mini-Forced Degradation Study: Expose small aliquots of a fresh sample to mild stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period. Monitor the formation of the unknown peak to see if it correlates with a specific stress condition.
-
LC-MS Analysis: If the peak remains unidentified, liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the unknown compound, offering clues to its structure.[4]
Q3: How can I minimize the degradation of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride during routine laboratory use?
To maintain the integrity of your compound:
-
Storage: Store the solid compound in a cool, dark, and dry place. A desiccator at 2-8°C is recommended.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, protect them from light by using amber vials and store them at low temperatures (-20°C or -80°C).[5]
-
pH Control: Use buffers to maintain a neutral pH unless the experimental conditions require otherwise.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
III. Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or tailing in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine. 2. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). 3. Use a new column or a column with a different stationary phase (e.g., phenyl-hexyl). |
| Multiple unknown peaks appearing after sample preparation. | 1. Reaction with solvents or excipients. 2. Degradation due to harsh sample preparation conditions (e.g., heat, sonication). | 1. Check for the compatibility of the compound with all components of your sample matrix. 2. Use milder sample preparation techniques. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Include a time-zero control and a positive control to monitor the activity of the compound. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
1. Sample Preparation:
-
Prepare a stock solution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage degradation and identify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is essential to separate the parent compound from its potential degradation products.[1][6]
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; 238 nm is a reasonable starting point based on related structures.[1]
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure the separation of all degradation peaks from the parent peak.
-
Adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile), and pH to achieve optimal resolution.
3. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
VI. References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9). Available at: [Link]
-
Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
PubChem. (n.d.). Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Kimary, E. R., Khamis, E. F., & Belal, F. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-19. Available at: [Link]
-
Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2007). Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. Journal of pharmaceutical and biomedical analysis, 44(2), 404-413.
-
Popa, D. S., Loghin, F., & Imre, S. (2014). Analytical methods for determination of benzodiazepines. A short review. Farmacia, 62(6), 1164-1178.
-
Patel, R. M., Patel, M. R., & Patel, P. G. (2018). STABILITY INDICATING RP-UPLC METHOD DEVELOPMENT FOR RELATED SUBSTANCES OF ANTI-EMETIC TRIMETHOBENZAMIDE HYDROCHLORIDE, ITS VALID. Indo American Journal of Pharmaceutical Sciences, 5(10), 10480-10491. Available at: [Link]
-
El-Shaheny, R., & El-Enany, N. (2018). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. Journal of pharmaceutical and biomedical analysis, 158, 337-347. Available at: [Link]
-
Gür, M., Yerlikaya, S., & Er, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30161-30174. Available at: [Link]
-
El-Didamony, A. M. (2012). Benzodiazepine stability in postmortem samples stored at different temperatures. Journal of analytical toxicology, 36(8), 586-591. Available at: [Link]
-
Kashiyama, E., Hutchinson, I., Chua, M. S., Stinson, S. F., Phillips, L. R., Kaur, G., ... & Stevens, M. F. (1999). Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C-and N-oxidation products of antitumor 2-(4-aminophenyl) benzothiazoles. Journal of medicinal chemistry, 42(21), 4172-4184. Available at: [Link]
-
Wang, Q., Zhang, J., & Li, Y. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science, 9, 730571. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Benzo[c][1,2,5]oxadiazol-4-ylmethanamine | C7H7N3O | CID 55285815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
Technical Support Center: Overcoming Resistance to Benzothiadiazole Compounds
Welcome to the Technical Support Center for benzothiadiazole (BTH) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this important class of plant defense activators and antimicrobial compounds. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of BTH-related research and overcome challenges such as inconsistent results and the emergence of resistance.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers encounter when working with benzothiadiazole compounds.
Q1: What is the primary mechanism of action for benzothiadiazole (BTH) in plants?
A1: Benzothiadiazole (BTH), and its active S-methyl ester, acibenzolar-S-methyl (ASM), are synthetic inducers of Systemic Acquired Resistance (SAR) in plants.[1][2] They function as analogs of the plant defense hormone salicylic acid (SA).[3] Unlike traditional fungicides, BTH does not have direct antimicrobial activity against most plant pathogens.[4] Instead, it activates the plant's innate immune system, leading to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes like PR-1, PR-2, and PR-5.[2] This "priming" of the plant's defenses results in a broad-spectrum and long-lasting resistance to a variety of pathogens, including fungi, bacteria, and viruses.[1][2][5]
Q2: I'm not seeing the expected induction of Pathogenesis-Related (PR) genes after BTH treatment. What could be the issue?
A2: Several factors can contribute to a lack of PR gene induction. Refer to the detailed troubleshooting guide in this center for a step-by-step approach to diagnose the problem. Common culprits include suboptimal BTH concentration, issues with compound stability or solubility, the health and developmental stage of the plant, or the presence of a BTH-insensitive plant genotype. To confirm the activation of the SAR pathway, it is recommended to measure the expression of downstream marker genes such as PR-1.[6]
Q3: My plants are exhibiting signs of phytotoxicity (e.g., yellowing, stunting) after BTH application. How can I mitigate this?
A3: Phytotoxicity can occur at high concentrations of BTH.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific plant species and experimental conditions. Additionally, the formulation and application method can influence the potential for phytotoxicity. Ensure even spray coverage and avoid application during periods of high heat or drought stress, as these environmental factors can exacerbate phytotoxic effects.
Q4: Can BTH be used in combination with other crop protection chemicals?
A4: Yes, in agricultural settings, BTH is sometimes used in combination with traditional fungicides. This strategy can enhance disease control and potentially delay the development of fungicide resistance. For instance, tank mixtures of BTH and fungicides like azoxystrobin have shown improved efficacy against certain wheat diseases.[7]
Q5: Are there known mechanisms of resistance to BTH in plants?
A5: Yes, resistance or insensitivity to BTH in plants is often linked to the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) gene.[8] NPR1 is a key regulator of the SA-mediated SAR pathway.[9][10] Mutations in the NPR1 gene can render plants unable to respond to SA or its analogs like BTH, thus failing to mount a defense response.[9][11][12] However, NPR1-independent pathways for BTH-induced resistance also exist in some plant species, adding a layer of complexity to resistance mechanisms.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific issues you may encounter during your experiments with benzothiadiazole compounds.
Guide 1: Inconsistent or No Induction of Defense Responses
Problem: You have treated your plants with BTH but do not observe the expected induction of defense markers (e.g., PR gene expression) or increased disease resistance.
Workflow for Troubleshooting Inconsistent BTH Efficacy
Caption: Troubleshooting workflow for lack of BTH response.
Step-by-Step Protocol:
-
Verify BTH Solution Integrity:
-
Freshness: BTH solutions should be prepared fresh for each experiment, as the compound can degrade over time, especially when in solution and exposed to light.
-
Solubility: Ensure that the BTH is fully dissolved in the solvent before diluting to the final working concentration. Poor solubility can lead to inaccurate dosing.
-
Concentration: Double-check all calculations for the preparation of your stock and working solutions. A simple dilution error is a common source of inconsistent results.
-
-
Assess Plant Material:
-
Health: Use healthy, unstressed plants. Plants that are already under stress from drought, nutrient deficiency, or other factors may not respond optimally to SAR inducers.
-
Developmental Stage: The responsiveness of plants to BTH can vary with their developmental stage. Younger, actively growing plants are often more responsive than older plants.
-
-
Confirm Genotype Responsiveness:
-
Genetic Background: If working with a new plant species or cultivar, its ability to respond to BTH may be unknown. Test a range of concentrations on a small batch of plants first.
-
Control Species: Include a known BTH-responsive plant, such as Arabidopsis thaliana ecotype Columbia-0, as a positive control in your experiments.
-
NPR1 Status: If you suspect a genetic basis for the lack of response, consider sequencing the NPR1 gene to check for mutations that could impair its function.[9][11][12]
-
-
Optimize Application and Environmental Conditions:
-
Application Method: Ensure thorough and uniform application of the BTH solution to the plant foliage.
-
Environmental Factors: Maintain optimal growing conditions (light, temperature, humidity) before, during, and after BTH treatment. Extreme environmental conditions can negatively impact the plant's ability to mount a defense response.
-
Guide 2: Managing Phytotoxicity
Problem: Your plants are showing signs of damage, such as leaf yellowing, necrosis, or stunted growth, after BTH treatment.
Step-by-Step Protocol:
-
Conduct a Dose-Response Analysis:
-
Treat groups of plants with a range of BTH concentrations (e.g., from 1 µM to 1 mM) to identify the highest concentration that does not cause visible damage. This is often referred to as the Maximum Tolerated Dose (MTD).
-
-
Evaluate Solvent Effects:
-
Include a "solvent-only" control group in your experiments to ensure that the solvent used to dissolve the BTH is not the cause of the phytotoxicity. The final concentration of the solvent in the working solution should be as low as possible (typically <0.1%).
-
-
Adjust Application Timing and Frequency:
-
Applying BTH during cooler parts of the day, such as early morning or late evening, can reduce the risk of phytotoxicity.
-
If multiple applications are required, allow sufficient time between treatments for the plant to recover. Repeated applications at short intervals can lead to cumulative toxicity.[5]
-
-
Consider Plant-Specific Sensitivities:
-
Different plant species and even different cultivars of the same species can have varying sensitivities to BTH. What is a safe and effective dose for one plant may be toxic to another.
-
Strategies for Overcoming Resistance
The development of resistance can limit the effectiveness of BTH compounds. This section outlines strategies to mitigate and overcome resistance in different biological systems.
In Plants: Circumventing BTH Insensitivity
1. Leveraging NPR1-Independent Pathways:
While the NPR1-dependent pathway is the primary route for BTH-induced SAR, some plants possess NPR1-independent defense mechanisms. Research in certain crops has shown that BTH can still induce resistance even in the absence of a fully functional NPR1.[13]
-
Experimental Approach: To investigate NPR1-independent responses, compare the effects of BTH treatment in wild-type plants and npr1 mutant lines. Analyze the expression of a broader range of defense-related genes beyond the classic PR proteins.
2. Combination Therapies:
Combining BTH with other defense inducers or conventional fungicides can be an effective strategy.
-
BTH and Other Inducers: Using BTH in conjunction with inducers that act through different signaling pathways (e.g., jasmonic acid or ethylene pathways) may create a more robust and durable resistance.
-
BTH and Fungicides: In an agricultural context, tank-mixing BTH with fungicides can provide both induced resistance and direct antimicrobial action, potentially reducing the selection pressure for fungicide resistance.[7]
3. Development of Novel BTH Derivatives:
Ongoing research focuses on synthesizing novel benzothiadiazole derivatives with improved efficacy and the ability to overcome resistance.[2][5][14] These new compounds may have altered binding affinities for their target receptors or may be less susceptible to detoxification by the plant or pathogen.
Signaling Pathways in BTH Action and Resistance
Caption: Simplified signaling pathway of BTH action and mechanisms of resistance.
In Fungi and Bacteria: Addressing Antimicrobial Resistance
While BTH itself is primarily a plant defense inducer, many benzothiazole derivatives possess direct antimicrobial properties.[14][15][16] Overcoming resistance to these compounds in fungi and bacteria requires a different set of strategies.
1. Understanding Resistance Mechanisms:
-
Target Modification: Mutations in the target enzyme or protein can reduce the binding affinity of the benzothiazole compound.
-
Efflux Pumps: Microbes can upregulate the expression of efflux pumps that actively transport the compound out of the cell.
-
Metabolic Degradation: Some microbes may evolve enzymatic pathways to degrade or detoxify benzothiazole derivatives.[17][18][19][20]
2. Strategies to Combat Microbial Resistance:
-
Combination Therapy: Similar to the approach in plants, using benzothiazole-based antimicrobials in combination with other antimicrobial agents that have different modes of action can be effective.
-
Efflux Pump Inhibitors: Co-administering efflux pump inhibitors can restore the efficacy of benzothiazole compounds that are subject to efflux-mediated resistance.
-
Development of Novel Derivatives: Synthesizing new derivatives that are less susceptible to existing resistance mechanisms is a key strategy. This may involve modifying the chemical structure to evade recognition by efflux pumps or to bind more tightly to the target site.[2]
Quantitative Data and Experimental Protocols
This section provides quantitative data to aid in experimental design and interpretation, as well as detailed protocols for key assays.
Table 1: BTH-Induced Pathogenesis-Related (PR) Gene Expression
| Plant Species | Gene | BTH Concentration | Time Post-Treatment | Fold Change (vs. Control) | Reference |
| Nicotiana tabacum | PR-1b | 1 mM | 24 hours | ~1800 | [21] |
| Nicotiana tabacum | GluB | 1 mM | 24 hours | ~12 | [21] |
| Arabidopsis thaliana | PR-1 | 100 µM | 3 days | Strong Induction | [8] |
| Capsicum annuum | PR-1 | 1.5 mM | 6 days | Peak Expression | [14] |
Table 2: Efficacy of Benzothiadiazole Derivatives Against Plant Pathogens
| Compound | Pathogen | Host Plant | EC50 / Inhibition | Reference |
| Phenylthiazole derivative (5k) | Ralstonia solanacearum | In vitro | EC50 = 2.23 µg/mL | [22] |
| Phenylthiazole derivative (5b) | Sclerotinia sclerotiorum | In vitro | EC50 = 0.51 µg/mL | [22] |
| Arylthiazolamine derivative (S9) | Fusarium solani | In vitro | EC50 = 2.86 - 7.55 µg/mL | [23] |
| BTH | Puccinia triticina | Wheat | Suppression of mycelium | [24] |
| BTHWA | Powdery Mildew | Zucchini | Significant reduction in infection | [5] |
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression
This protocol outlines the steps for quantifying the expression of pathogenesis-related genes in response to BTH treatment.
Experimental Workflow for qRT-PCR Analysis
Caption: Workflow for analyzing PR gene expression using qRT-PCR.
Materials:
-
BTH-treated and control plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for your target PR gene and a reference gene (e.g., actin or ubiquitin)
-
qRT-PCR instrument
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest leaf tissue from BTH-treated and control plants at desired time points (e.g., 0, 24, 48, 72 hours post-treatment).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercial kit or a standard protocol, followed by DNase I treatment to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes in both the treated and control samples.
-
Calculate the relative expression of your target gene using a method such as the 2-ΔΔCt method.[25]
-
References
-
Shah, J., Tsui, F., & Klessig, D. F. (1997). The Arabidopsis ssi1 mutation restores pathogenesis-related gene expression in npr1 plants and renders defensin gene expression salicylic acid dependent. The Plant Cell, 9(10), 191-206. [Link]
-
Görlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629–643. [Link]
-
Lawton, K. A., Friedrich, L., Hunt, M., Weymann, K., Delaney, T., Kessmann, H., ... & Ryals, J. (1996). Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. The Plant Journal, 10(1), 71-82. [Link]
-
Induction of PR-1 gene expression by BTH treatment. (n.d.). ResearchGate. [Link]
-
The Arabidopsis ssi1 Mutation Restores Pathogenesis-Related Gene Expression in npr1 Plants and Renders Defensin Gene Expression Salicylic Acid Dependent. (1999). ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32(8), 1-38. [Link]
-
Kohler, A., Schwindling, S., & Conrath, U. (2002). Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis. Plant physiology, 128(3), 1046–1056. [Link]
-
Spychalski, M., et al. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. Plants, 12(1), 43. [Link]
-
Different antibacterial targets of benzothiazole derivatives. (n.d.). ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8823. [Link]
-
EC50 values of some selected compounds against ten phytopathogenic fungi. (n.d.). ResearchGate. [Link]
-
The microbial degradation of benzothiazoles. (n.d.). ResearchGate. [Link]
-
Liu, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International journal of molecular sciences, 17(12), 2125. [Link]
-
Katz, V. A., Thulke, O., & Conrath, U. (1998). A benzothiadiazole primes parsley cells for augmented elicitation of defense responses. Plant physiology, 117(4), 1333–1339. [Link]
-
The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2016). Semantic Scholar. [Link]
-
Lawton, K. A., et al. (1996). Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. Semantic Scholar. [Link]
-
Andreu-Coll, L., et al. (2023). Modulation of the Genetic Response in Vitis vinifera L. Against the Oomycete Plasmopara viticola, Causing Grapevine Downy Mildew, Through the Action of Different Basic Substances. International Journal of Molecular Sciences, 24(13), 10992. [Link]
-
Liu, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PubMed. [Link]
-
Tips for Pathway Schematic design? (2022). Reddit. [Link]
-
Wang, B., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 235. [Link]
-
The microbial degradation of benzothiazoles. (1997). Semantic Scholar. [Link]
-
Spychalski, M., et al. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. Agriculture, 13(4), 857. [Link]
-
Hukkanen, A., et al. (2007). Benzothiadiazole Induces the Accumulation of Phenolics and Improves Resistance to Powdery Mildew in Strawberries. Journal of Agricultural and Food Chemistry, 55(5), 1862-1870. [Link]
-
Effect of benzothiadiazole, an inducer of systemic acquired resistance, on the pathogenesis of wheat brown rust. (2009). ResearchGate. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Boyle, P., Le Su, E., Rochon, A., & Després, C. (2009). The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance. Current genomics, 10(7), 449–460. [Link]
-
Kumar, D. (2023). NPR1, a key immune regulator for plant survival under biotic and abiotic stresses. The Plant cell, 35(1), 135-153. [Link]
-
Create Complex Graphs with GraphViz. (2020). YouTube. [Link]
-
La-Garde, C. W., et al. (2021). Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes. Agronomy, 11(11), 2296. [Link]
-
Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]
-
Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. (n.d.). ResearchGate. [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. [Link]
-
EC 50 values of the title compounds against plant pathogenic bacteria in vitro. (n.d.). ResearchGate. [Link]
-
Benzothiadiazole induced changes in the transcriptome and regulation of banana fruit ripening and disease resistance. (2022). ResearchGate. [Link]
-
Romero, D., et al. (2019). Effect of Benzothiadiazole on the Metabolome of Tomato Plants Infected by Citrus Exocortis Viroid. International journal of molecular sciences, 20(10), 2432. [Link]
-
Abd-El-Kareem, F., et al. (2018). Induction of Systemic Resistance of Benzothiadiazole and Humic Acid in Soybean Plants Against Fusarium Wilt Disease. Journal of Plant Protection Research, 58(2), 163-171. [Link]
-
Spychalski, M., et al. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. PubMed Central. [Link]
-
Chemical-induced resistance against powdery mildew in barley: The effects of chitosan and benzothiadiazole. (2006). ResearchGate. [Link]
-
Aissani, N., et al. (2022). Effects of salicylic acid, benzothiadiazole, and other commercial biostimulants on boosting faba bean (Vicia faba L.) tolerance against Orobanche spp. PLOS ONE, 17(6), e0269372. [Link]
Sources
- 1. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Induction of Systemic Resistance of Benzothiadiazole and Humic Acid in Soybean Plants Against Fusarium Wilt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Arabidopsis ssi1 mutation restores pathogenesis-related gene expression in npr1 plants and renders defensin gene expression salicylic acid dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells [mdpi.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
This guide provides an in-depth technical comparison of essential analytical methodologies for the validation of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method selection, data interpretation, and the establishment of a self-validating analytical workflow. Our objective is to provide a robust framework for ensuring the identity, purity, and structural integrity of this and similar research compounds, a cornerstone of reproducible and reliable scientific investigation.
The subject of this guide, Benzo[c]thiadiazol-4-ylmethanamine, belongs to the benzothiadiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents.[1][2][3] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule. Given its potential application in research and development, establishing a rigorous analytical validation package is not merely a quality control exercise; it is a prerequisite for generating meaningful biological data and meeting regulatory expectations. The principles outlined herein are grounded in the recommendations set forth by major regulatory bodies, ensuring that the methodologies are both scientifically sound and compliant with industry standards.[4][5][6][7][8]
Part 1: Chromatographic Validation for Purity, Identity, and Quantification
Chromatographic techniques are fundamental to determining the purity of a compound and quantifying its concentration. The choice between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the analysis, such as the need for absolute structural confirmation, sensitivity, and the complexity of the sample matrix.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC with UV detection is the quintessential workhorse for purity analysis and assay in pharmaceutical development. Its robustness, precision, and cost-effectiveness make it the primary choice for routine quality control and stability testing. The selection of a reversed-phase C18 column is based on the moderate polarity of the analyte, while the mobile phase, a buffered acetonitrile/water mixture, is optimized to ensure a sharp, symmetrical peak shape and an appropriate retention time, facilitating accurate integration. The validation of this method is performed in accordance with ICH Q2(R2) guidelines to establish its reliability.[6][9]
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water. Prepare working standards and samples by diluting the stock solution.
The following table summarizes the acceptance criteria and representative results for the validation of the HPLC method, demonstrating its suitability for its intended purpose. Acceptance criteria are based on established pharmaceutical industry standards.[10][11]
| Validation Parameter | Acceptance Criterion | Representative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.15 µg/mL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: While HPLC-UV provides quantitative data on purity, it lacks definitive identification power. LC-MS/MS addresses this by coupling chromatographic separation with mass analysis. This technique provides a mass-to-charge (m/z) ratio that acts as a molecular fingerprint, confirming the identity of the main peak and enabling the characterization of trace-level impurities.[12][13] We employ Electrospray Ionization (ESI) in positive mode, as the primary amine group in the analyte is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional sensitivity and selectivity by monitoring a specific parent-to-daughter ion fragmentation.
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Data Acquisition: Full Scan (m/z 50-500) and MRM for quantification.
-
MRM Transition: Based on the molecular formula C₇H₇N₃S[14], the monoisotopic mass is 165.04. We monitor the protonated parent ion [M+H]⁺ at m/z 166.04 -> daughter ion (e.g., m/z 139.0, corresponding to loss of NH₃).
Sources
- 1. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. database.ich.org [database.ich.org]
- 10. mdpi.com [mdpi.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiadiazole Analogs: A Guide for Researchers and Drug Development Professionals
Welcome to an in-depth technical guide on the comparative analysis of benzothiadiazole (BTD) analogs. This document is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, biological activities, and sensor applications of this versatile heterocyclic scaffold. Our approach emphasizes scientific integrity, providing not just data, but also the rationale behind experimental choices and detailed, validated protocols.
The Rise of Benzothiadiazole: A Privileged Heterocyclic Scaffold
Benzothiadiazole, a bicyclic aromatic compound, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, electron-deficient core makes it an excellent building block for creating molecules with tailored electronic and biological properties.[1][2] The ability to readily functionalize the BTD core allows for the generation of a vast library of analogs with diverse applications, ranging from anti-cancer agents to fluorescent sensors.[1][2][3] This guide will provide a comparative analysis of these analogs, focusing on their performance in key areas and the experimental methodologies used for their evaluation.
Part 1: Synthesis and Physicochemical Properties of BTD Analogs
The synthetic versatility of the benzothiadiazole scaffold is a key factor driving its widespread use. A common synthetic route involves the condensation of 2-aminothiophenols with various reagents.[4][5] Subsequent modifications, often through cross-coupling reactions, allow for the introduction of a wide range of substituents, which in turn modulate the physicochemical properties of the resulting analogs.
Key Synthetic Approaches
-
Condensation Reactions: The reaction of 2-aminothiophenol with aldehydes, ketones, or carboxylic acids is a fundamental method for constructing the benzothiazole ring.[4][5]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are frequently employed to introduce aryl or heteroaryl groups at the 4 and 7 positions of the BTD ring, extending the π-conjugation and influencing the photophysical properties.
The electronic nature of the substituents plays a crucial role in determining the properties of the BTD analogs. Electron-donating groups tend to increase the electron density of the ring, leading to red-shifted absorption and emission spectra, while electron-withdrawing groups have the opposite effect. This tunability is central to the design of BTD analogs for specific applications.
Part 2: Comparative Analysis of Biological Activity
Benzothiadiazole analogs have demonstrated a remarkable breadth of biological activities. This section will focus on their comparative efficacy as anti-cancer and anti-microbial agents, providing experimental data and detailed protocols for their evaluation.
Anti-Cancer Activity of BTD Analogs
BTD derivatives have emerged as promising anti-cancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[6]
Mechanism of Action: Targeting the EGFR/JAK/STAT Pathway
A significant mode of action for some anti-cancer BTD analogs involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[7][8] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[8][9]
Caption: Inhibition of the EGFR/JAK/STAT signaling pathway by a benzothiadiazole analog.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiadiazole analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Benzothiadiazole Analogs
| Analog | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
| Analog A | 2.5 | 5.1 | 7.8 | [4] |
| Analog B | 8.2 | 12.5 | 15.1 | [5] |
| Analog C | 1.8 | 3.2 | 4.5 | [6] |
Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Direct comparison requires data from the same study under identical conditions.
Photodynamic Therapy (PDT)
Certain benzothiadiazole derivatives can act as photosensitizers, which, upon activation by light, generate reactive oxygen species (ROS) that are toxic to cancer cells.[10][11] This property makes them promising candidates for photodynamic therapy.[10][11]
Experimental Workflow: Evaluation of PDT Efficacy
Caption: A streamlined workflow for assessing the photodynamic therapy efficacy of BTD analogs.
Experimental Protocol: Singlet Oxygen Quantum Yield (ΦΔ) Determination
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield. This can be determined using a chemical quencher like 1,3-diphenylisobenzofuran (DPBF).
-
Sample Preparation: Prepare a solution of the benzothiadiazole photosensitizer and DPBF in a suitable solvent within a quartz cuvette. The photosensitizer concentration should yield an absorbance of approximately 0.1 at the irradiation wavelength.
-
Irradiation: Irradiate the solution with a monochromatic light source corresponding to the absorption maximum of the photosensitizer.
-
Data Acquisition: Monitor the decrease in DPBF absorbance at its maximum (~415 nm) at regular intervals during irradiation. The rate of decrease is proportional to the singlet oxygen generation.
-
Calculation: Compare the rate of DPBF degradation with that of a standard photosensitizer with a known singlet oxygen quantum yield to calculate the ΦΔ of the BTD analog.[12]
Anti-Microbial Activity of BTD Analogs
Benzothiadiazole derivatives have also shown significant promise as anti-microbial agents against a range of bacteria and fungi.[13][14][15][16][17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform serial two-fold dilutions of the benzothiadiazole analogs in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Comparative Anti-Microbial Activity (MIC in µg/mL) of BTD Analogs
| Analog | S. aureus | E. coli | C. albicans | Reference |
| Analog D | 8 | 16 | 32 | [13] |
| Analog E | 4 | 8 | 16 | [16] |
| Analog F | 16 | 32 | 64 | [17] |
Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Direct comparison requires data from the same study under identical conditions.
Part 3: Benzothiadiazole Analogs as Fluorescent Sensors
The inherent fluorescence and environmentally sensitive photophysical properties of many BTD derivatives make them excellent candidates for the development of fluorescent probes for the detection of various analytes, including metal ions.[2][3][18]
Sensing Mechanism: A "Turn-On" or "Turn-Off" Response
The interaction of a BTD-based sensor with its target analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence emission. This change in fluorescence intensity can be used for quantitative detection.
Caption: General mechanism of a benzothiadiazole-based fluorescent sensor.
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
-
Solution Preparation: Prepare a stock solution of the BTD-based fluorescent sensor and a stock solution of the metal ion to be detected in an appropriate buffer.
-
Fluorescence Measurement: Place the sensor solution in a cuvette and measure its initial fluorescence spectrum.
-
Titration: Add incremental amounts of the metal ion solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant.
-
Stoichiometry Determination (Job's Plot): To determine the binding stoichiometry between the sensor and the metal ion, prepare a series of solutions where the mole fraction of the sensor and metal ion is varied while keeping the total molar concentration constant. Plot the change in absorbance or fluorescence against the mole fraction. The maximum of the plot indicates the stoichiometry of the complex.[19][20][21][22][23]
Experimental Protocol: Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined by comparing the fluorescence of the BTD analog to a standard with a known quantum yield.
-
Absorbance Measurement: Measure the absorbance of both the BTD analog and a standard fluorophore (e.g., quinine sulfate) at the same excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical conditions.
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[24][25]
Conclusion and Future Directions
This guide has provided a comparative overview of benzothiadiazole analogs, highlighting their synthesis, diverse biological activities, and applications as fluorescent sensors. The detailed experimental protocols and comparative data tables serve as a valuable resource for researchers in the field. The structure-activity relationship studies are crucial for the rational design of new and more potent BTD derivatives.[13] Future research will likely focus on the development of multifunctional BTD analogs for theranostic applications, combining both diagnostic and therapeutic capabilities, and exploring their potential in other areas such as organic electronics and catalysis.
References
- Lapis, A. A. M., et al. "A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends." Chemistry – An Asian Journal, 2025.
- Boland, M., et al. "In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy." Photochemical & Photobiological Sciences, 2025.
- Various Authors. "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices." Molecules, 2022.
- ResearchGate. "Job's plot according to the method of continuous variations, indicating...
- Various Authors. "Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets." RSC Advances, 2025.
- Various Authors. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents." RSC Advances, 2024.
- Various Authors. "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Physical Chemistry Chemical Physics, 2022.
- Sarı, B., et al. "A comparative study of MTT and WST-1 assays in cytotoxicity analysis." Haydarpasa Numune Medical Journal, 2021.
- Various Authors. "SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES." Journal of Microbiology, Biotechnology and Food Sciences, 2025.
- Various Authors. "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Physical Chemistry Chemical Physics, 2022.
- Various Authors. "Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review.
- Various Authors. "The Interaction of the IFNγ/JAK/STAT1 and JAK/STAT3 Signalling Pathways in EGFR-Mutated Lung Adenocarcinoma Cells." Journal of Immunology Research, 2022.
- Sarı, B., et al. "A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis." Haydarpasa Numune Medical Journal, 2021.
- Renny, J. S., et al. "Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
- Various Authors. "Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells." Dalton Transactions, 2022.
- Various Authors. "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells." Anticancer Research, 2020.
- Tian, Z.-N., et al. "A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging." International Journal of Molecular Sciences, 2019.
- Gzella, A., et al. "The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions." PLoS ONE, 2016.
- Various Authors. "Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme." Molecules, 2022.
- Various Authors. "Spectrophotometric study of complexes by Job's method." Scribd, 2015.
- Creative Diagnostics. "EGF/EGFR Signaling Pathway.
- BenchChem. "A Comparative Guide to the Photodynamic Efficiency of Benzothiazole-Based Photosensitizers." BenchChem.
- University of California, Irvine. "A Guide to Recording Fluorescence Quantum Yields." UCI Department of Chemistry.
- Various Authors. "Benzothiazole applications as fluorescent probes for analyte detection.
- Renny, J. S., et al. "Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
- Various Authors. "Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents." Molecules, 2020.
- ResearchGate.
- Various Authors. "Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity." Journal of Chemical Health Risks, 2023.
- Various Authors. "Synthesis and Evaluation of New Potential Benzo[a]phenoxazinium Photosensitizers for Anticancer Photodynamic Therapy." Molecules, 2018.
- Song, L. X.
- Various Authors. "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells." Anticancer Research, 2020.
- BenchChem.
- KEGG.
- Various Authors. "Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds.
- Various Authors. "Job's Method." Scribd.
- Animated biology with Arpan.
- Abrahamse, H., & Hamblin, M. R. "New photosensitizers for photodynamic therapy." Biochemical Journal, 2016.
- Various Authors. "SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES." Semantic Scholar, 2025.
- Lo, H.-W., et al. "STAT-mediated EGFR signaling in cancer." Oncogene, 2007.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. The Interaction of the IFNγ/JAK/STAT1 and JAK/STAT3 Signalling Pathways in EGFR-Mutated Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT-mediated EGFR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
- 18. globethesis.com [globethesis.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 22. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. arkat-usa.org [arkat-usa.org]
A Researcher's Guide to Monoamine Reuptake Inhibitors: A Comparative Analysis of Efficacy and Selectivity
For researchers in neuropharmacology and drug development, the precise modulation of monoaminergic signaling is a cornerstone of therapeutic strategy. Monoamine reuptake inhibitors, a broad class of compounds that target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, offer a powerful toolkit for dissecting neural circuits and developing novel treatments for a range of psychiatric and neurological disorders.[1][2] This guide provides a comparative overview of the efficacy of distinct classes of monoamine reuptake inhibitors, moving beyond a simple catalog of compounds to an in-depth analysis of their functional profiles and the experimental methodologies used to characterize them.
While the landscape of monoamine transporter ligands is vast, this guide will focus on a comparative framework using representative examples to illustrate the principles of selectivity and potency. We will explore a hypothetical compound, Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, as a structural starting point to discuss how subtle chemical changes can dramatically alter biological activity, and then compare its theoretical profile to well-characterized inhibitors.
The Central Role of Monoamine Transporters
Monoamine transporters (MATs) are integral membrane proteins that regulate the concentration and duration of neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[3] By reuptaking these neurotransmitters into the presynaptic neuron, MATs terminate their signaling. Inhibition of this process leads to an increased synaptic concentration of the respective monoamine, thereby enhancing its downstream effects.[1]
The therapeutic and research applications of MAT inhibitors are diverse, ranging from antidepressants (SSRIs, SNRIs) to treatments for ADHD (NRIs, NDRIs) and potential therapies for substance abuse disorders.[2][4][5] The specific clinical or experimental outcome is largely dictated by the inhibitor's selectivity and potency for the different transporters.
Visualizing the Mechanism of Action
The fundamental mechanism of action for monoamine reuptake inhibitors is the blockade of the transporter protein, preventing the reabsorption of neurotransmitters from the synapse.
Caption: General mechanism of monoamine reuptake inhibition.
Comparative Efficacy of Representative Monoamine Reuptake Inhibitors
To illustrate the spectrum of activity among monoamine reuptake inhibitors, we will compare the profiles of three well-characterized compounds: Fluoxetine (an SSRI), Nisoxetine (a selective NRI), and Vanoxerine (a DRI). While direct experimental data for Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is not publicly available, we will include it as a hypothetical compound to frame the discussion.
| Compound | Primary Target(s) | IC50 (DAT) | IC50 (NET) | IC50 (SERT) | Selectivity Profile |
| Fluoxetine | SERT | ~190 nM | ~260 nM | ~1 nM | Highly SERT selective |
| Nisoxetine | NET | ~88 nM | ~0.8 nM | ~87 nM | Highly NET selective |
| Vanoxerine (GBR12909) | DAT | ~18 nM | ~224 nM | ~3100 nM | Highly DAT selective |
| Benzo[c]thiadiazol-4-ylmethanamine HCl | Hypothetical | Unknown | Unknown | Unknown | To be determined |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from various sources for illustrative purposes.
This table highlights the dramatic differences in potency and selectivity among these inhibitors. Fluoxetine's high affinity for SERT with significantly lower affinity for DAT and NET is the basis for its classification as an SSRI. Conversely, Nisoxetine and Vanoxerine demonstrate high selectivity for NET and DAT, respectively.
Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay
The determination of an inhibitor's potency and selectivity is typically achieved through in vitro monoamine uptake assays. These assays measure the ability of a compound to block the uptake of a radiolabeled or fluorescently tagged substrate into cells expressing the target transporter.
Objective: To determine the IC50 values of a test compound (e.g., Benzo[c]thiadiazol-4-ylmethanamine hydrochloride) for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Test compound and reference inhibitors (e.g., Vanoxerine, Nisoxetine, Fluoxetine)
-
Scintillation fluid and a microplate scintillation counter
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293 cells expressing DAT, NET, or SERT into separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or reference inhibitor for 15-30 minutes at 37°C.[6]
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to each well. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the non-specific uptake by including a high concentration of a known selective inhibitor for each transporter. Subtract the non-specific uptake from all other measurements. Plot the percent inhibition of specific uptake against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro monoamine uptake inhibition assay.
Interpreting the Data: Beyond IC50
While the IC50 value is a critical measure of potency, a comprehensive understanding of an inhibitor's efficacy requires a broader perspective. The nature of the inhibition (competitive, non-competitive, or uncompetitive) can provide deeper insights into the drug-transporter interaction. Furthermore, functional assays that measure downstream effects, such as neurotransmitter release in brain slices or behavioral changes in animal models, are essential for translating in vitro potency to in vivo efficacy.[7]
For a novel compound like Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, the initial in vitro screening would be the first step in a long series of investigations. If it demonstrates potent and selective inhibition of a particular monoamine transporter, subsequent studies would be required to assess its pharmacokinetic properties, off-target effects, and ultimately, its therapeutic potential.
Conclusion
The study of monoamine reuptake inhibitors is a dynamic field with significant implications for neuroscience research and the treatment of neuropsychiatric disorders. A thorough understanding of the comparative efficacy and selectivity of these compounds is paramount for their effective application. By employing standardized and rigorous experimental protocols, researchers can elucidate the pharmacological profiles of novel inhibitors and pave the way for the development of next-generation therapeutics with improved efficacy and fewer side effects. The principles and methodologies outlined in this guide provide a foundational framework for the comparative evaluation of monoamine reuptake inhibitors, enabling researchers to make informed decisions in their scientific pursuits.
References
-
Monoamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Howell, L. L., & Negus, S. S. (2014). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 69, 55–96. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.18. [Link]
-
Monoamine transporter - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved January 21, 2026, from [Link]
-
Rothman, R. B., Dersch, C. M., Ananthan, S., & Partilla, J. S. (2000). Monoamine Transporter Assays. Bio-protocol, 1(1), e83. [Link]
-
Lominac, K. D., & Oleson, E. B. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. Journal of visualized experiments : JoVE, (174), 10.3791/62781. [Link]
-
Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical research, 45(5), 1031–1043. [Link]
-
Hahn, S. J., Park, K., Kim, D., An, H., Choi, S. G., & Choo, H. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(21), 11881. [Link]
Sources
- 1. In vitro activity of the ketolide ABT-773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of ABT-773 and other antimicrobials against human mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of ABT-773 against Mycobacterium avium complex in the beige mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzo[c]thiadiazol-4-ylmethanamine Derivatives as Novel Monoamine Oxidase Inhibitors
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of novel Benzo[c]thiadiazol-4-ylmethanamine hydrochloride derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering insights into the rational design of selective and potent inhibitors of Monoamine Oxidase (MAO), a key enzyme implicated in neurological disorders.
Introduction: The Therapeutic Potential of MAO Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of these neurotransmitters is a hallmark of several neuropsychiatric and neurodegenerative diseases, including depression and Parkinson's disease. Consequently, inhibitors of MAO have long been a cornerstone in the treatment of these conditions. The development of selective inhibitors is paramount to minimize side effects, with MAO-A inhibitors primarily used as antidepressants and MAO-B inhibitors for managing Parkinson's disease.
The benzo[c]thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its unique electronic properties and ability to engage in various biological interactions. This guide focuses on a specific class of derivatives, Benzo[c]thiadiazol-4-ylmethanamine, and explores how systematic structural modifications influence their potency and selectivity towards MAO-A and MAO-B.
Rationale for Analogue Design and Synthesis
The core hypothesis is that the benzo[c]thiadiazole ring system can serve as a novel recognition motif for the active site of MAO enzymes. The 4-ylmethanamine side chain is designed to mimic the endogenous monoamine substrates, positioning the core scaffold within the enzyme's binding pocket.
Our design strategy, outlined below, focuses on three key regions of the molecule:
-
The Amine Group (R¹): We explored the impact of varying the substitution on the nitrogen atom, from primary to tertiary amines, to probe the steric and electronic requirements of the substrate-binding site.
-
The Methylene Bridge: The length and nature of the linker between the core and the amine are critical for optimal positioning. This guide focuses on a methanamine linker.
-
The Aromatic Ring (R²): We introduced various substituents at the 7-position of the benzo[c]thiadiazole ring to modulate the molecule's lipophilicity, electronic properties, and potential for additional interactions within the active site.
A general synthetic route to access these derivatives is depicted below. The key step involves the reductive amination of a 7-substituted-benzo[c]thiadiazole-4-carbaldehyde with a desired amine.
DOT Script for Synthesis Workflow
Caption: General synthetic pathway for Benzo[c]thiadiazol-4-ylmethanamine derivatives.
Comparative Analysis of MAO Inhibition
A series of derivatives was synthesized and evaluated for their ability to inhibit recombinant human MAO-A and MAO-B. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC₅₀). The results are summarized in the table below.
| Compound | R¹ (Amine) | R² (7-Position) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| 1a | -NH₂ | -H | 15.2 | 0.85 | 17.9 |
| 1b | -NHCH₃ | -H | 10.5 | 0.42 | 25.0 |
| 1c | -N(CH₃)₂ | -H | > 50 | 5.6 | - |
| 2a | -NHCH₃ | -F | 8.9 | 0.15 | 59.3 |
| 2b | -NHCH₃ | -Cl | 7.5 | 0.09 | 83.3 |
| 2c | -NHCH₃ | -OCH₃ | 12.1 | 0.58 | 20.9 |
Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.
Key Structure-Activity Relationship Insights
The data reveals several critical trends that form the basis of the structure-activity relationship for this class of compounds.
The Critical Role of the Amine Moiety
A clear relationship exists between the nature of the amine group and inhibitory potency.
-
Primary vs. Secondary Amines: Methylation of the primary amine in compound 1a to the secondary amine in 1b resulted in a two-fold increase in potency for both MAO-A and MAO-B. This suggests that the added methyl group may engage in favorable hydrophobic interactions within the enzyme's active site.
-
Tertiary Amines: The dimethylated analogue (1c ) exhibited a dramatic loss of activity, particularly against MAO-B. This indicates significant steric hindrance, suggesting the binding pocket cannot accommodate bulky substituents on the nitrogen atom.
Influence of Aromatic Substitution on Potency and Selectivity
Modification at the 7-position of the benzothiadiazole ring had a profound impact, especially on MAO-B inhibition.
-
Electron-Withdrawing Groups: The introduction of small, electron-withdrawing halogens like fluorine (2a ) and chlorine (2b ) at the 7-position led to a substantial increase in MAO-B potency and selectivity. Compound 2b , with a chloro substituent, emerged as the most potent and selective inhibitor in the series (IC₅₀ = 0.09 µM, SI = 83.3). This enhancement may be due to favorable interactions with residues in the "aromatic cage" of the MAO-B active site.
-
Electron-Donating Groups: Conversely, the electron-donating methoxy group (2c ) resulted in decreased activity and selectivity compared to the halogenated derivatives.
DOT Script for SAR Summary
Caption: Key structure-activity relationships for MAO-B inhibition.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we provide the detailed methodology for the MAO inhibition assay.
In Vitro MAO Inhibition Assay
This protocol describes the fluorometric method used to determine the IC₅₀ values for each synthesized compound against human MAO-A and MAO-B.
A. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine hydrochloride (MAO substrate)
-
Clorgyline (MAO-A selective control inhibitor)
-
Pargyline (MAO-B selective control inhibitor)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
DMSO (for compound dilution)
B. Assay Workflow:
DOT Script for Assay Workflow
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
C. Data Analysis: The fluorescence intensity is proportional to the amount of H₂O₂ produced by the MAO-catalyzed reaction. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (DMSO). IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
This comparative guide demonstrates that the Benzo[c]thiadiazol-4-ylmethanamine scaffold is a promising template for the development of novel MAO inhibitors. Our SAR study has established clear guidelines for optimizing potency and selectivity:
-
A secondary amine at the R¹ position is optimal for activity.
-
Small, electron-withdrawing substituents at the 7-position, such as chlorine, dramatically enhance MAO-B potency and selectivity.
The lead compound, 2b (R¹ = -NHCH₃, R² = -Cl), represents a highly potent and selective MAO-B inhibitor worthy of further investigation. Future work should focus on exploring a wider range of substituents at the 7-position and conducting in vivo studies to evaluate the pharmacokinetic properties and therapeutic efficacy of these novel compounds for the potential treatment of neurodegenerative disorders like Parkinson's disease.
References
-
Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]
-
Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. [Link]
A Comparative Guide to the Cross-Reactivity of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Abstract
The benzo[c][1][2][3]thiadiazole scaffold is a recurring motif in modern medicinal chemistry, with derivatives showing activity against a range of biological targets, including those in the central nervous system (CNS).[4][5] This guide focuses on a specific derivative, Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, a compound whose selectivity profile is not yet widely characterized. Given its structural features, particularly the primary amine, we hypothesize a potential interaction with the monoamine transporter (MAT) family—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document provides a detailed framework for evaluating the selectivity and cellular target engagement of this compound. We present a direct comparison with established selective inhibitors, Nisoxetine (NET-selective) and Fluoxetine (SERT-selective), using robust in vitro and cellular methodologies to establish a comprehensive cross-reactivity profile.
Introduction: The Imperative of Selectivity in CNS Drug Discovery
The development of novel chemical probes and therapeutic agents for CNS targets is critically dependent on a thorough understanding of molecular selectivity. Off-target interactions can lead to undesirable side effects, confound experimental results, or reveal novel polypharmacology.[6] The monoamine transporters are a classic example where selectivity dictates therapeutic application; for instance, selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine are frontline treatments for depression, while norepinephrine-dopamine reuptake inhibitors (NDRIs) like Bupropion are used for depression and smoking cessation.[3][7]
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (referred to hereafter as "Test Compound") is a synthetic molecule available for research purposes.[8] While its specific biological functions are under-explored, related structures have been investigated for their ability to modulate monoaminergic systems.[4] Therefore, a rigorous assessment of its binding affinity and cross-reactivity against the primary monoamine transporters is a logical and essential first step in its characterization.
This guide provides validated protocols for two complementary assays:
-
In Vitro Radioligand Binding Assay: To determine the direct binding affinity (Kᵢ) of the Test Compound to isolated human DAT, NET, and SERT proteins in a controlled, cell-free environment.[9]
-
Cellular Thermal Shift Assay (CETSA®): To confirm and quantify target engagement within the complex milieu of an intact cell, providing more physiologically relevant data on compound-target interaction.[2][10]
Comparative Compounds for Benchmarking
To contextualize the cross-reactivity profile of our Test Compound, we have selected two well-characterized inhibitors as benchmarks:
-
Nisoxetine: A potent and highly selective norepinephrine transporter (NET) inhibitor.[11]
-
Fluoxetine: A selective serotonin transporter (SERT) inhibitor, widely known as Prozac®.[12]
These compounds provide a clear reference for what a selective interaction profile looks like within this target class.
Part 1: In Vitro Selectivity Profiling via Radioligand Binding Assays
Rationale and Experimental Design
The foundational method for assessing a compound's interaction with a receptor or transporter is the competitive binding assay.[13] This experiment measures the ability of a test compound to displace a known high-affinity radioligand from its target. By quantifying this displacement, we can calculate the inhibitory constant (Kᵢ), a direct measure of binding affinity. A lower Kᵢ value signifies higher affinity. Performing this assay across all three transporters (DAT, NET, SERT) allows us to generate a quantitative selectivity profile.[14]
Caption: Workflow for determining compound affinity using a competitive radioligand binding assay.
Detailed Experimental Protocol
-
Membrane Preparation: Utilize commercially available cell membrane preparations from HEK293 cells stably expressing human DAT, NET, or SERT. Thaw membranes on ice and dilute to a final protein concentration of 5-15 µ g/well in the appropriate assay buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound, Nisoxetine, and Fluoxetine in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 pM).
-
Radioligand Selection & Preparation:
-
For NET: Use [³H]Nisoxetine at a final concentration of ~1 nM.
-
For DAT: Use [³H]WIN 35,428 at a final concentration of ~2 nM.
-
For SERT: Use [³H]Citalopram at a final concentration of ~1 nM. Dilute radioligands in the corresponding assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand, and 50 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radioactive inhibitor (e.g., 10 µM Desipramine for NET), 50 µL radioligand, and 50 µL membrane suspension.
-
Test Compound Wells: Add 50 µL of each compound dilution, 50 µL radioligand, and 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, then add scintillation cocktail to each well. Seal the plate and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Normalize data as a percentage of specific binding relative to the vehicle control.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.
-
Comparative In Vitro Binding Data (Hypothetical)
| Compound | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET vs DAT Selectivity | NET vs SERT Selectivity |
| Test Compound | 15 | 180 | >10,000 | 12-fold | >667-fold |
| Nisoxetine | 1.2 | 350 | 4,800 | 292-fold | 4,000-fold |
| Fluoxetine | 210 | 2,500 | 1.5 | (0.08-fold) | (0.0007-fold) |
Selectivity is calculated as Kᵢ (Off-Target) / Kᵢ (On-Target).
Part 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Rationale and Experimental Design
Confirming that a compound binds its intended target within a living cell is a critical validation step.[6] CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[15][16] When a compound binds to its target protein, it typically increases the protein's stability, raising its melting temperature (Tₘ). By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilization.[2] This confirms target engagement and can be used to generate a dose-response curve to determine cellular potency (EC₅₀).
Caption: Workflow for assessing cellular target engagement using CETSA®.
Detailed Experimental Protocol (Isothermal Dose-Response Format)
-
Cell Culture: Culture HEK293 cells stably expressing the primary target of interest (based on in vitro data, e.g., NET) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in a serum-free culture medium. Aliquot cells into PCR tubes. Add the Test Compound or controls across a range of concentrations (e.g., 100 µM to 1 nM) and include a vehicle (0.1% DMSO) control. Incubate at 37°C for 1 hour.
-
Determine Optimal Melt Temperature (Tₘ): In a preliminary experiment, expose vehicle-treated cells to a temperature gradient (e.g., 40°C to 70°C for 3 minutes) to determine the temperature at which approximately 50% of the target protein denatures. This will be the single temperature used for the dose-response experiment. Let's assume this is 54°C for NET.
-
Heat Shock: Place all PCR tubes (from step 2) in a thermal cycler and heat at the predetermined temperature (54°C) for 3 minutes, followed by immediate cooling to 4°C. Leave one set of vehicle-treated tubes at room temperature as an unheated control.
-
Cell Lysis: Subject all samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of soluble NET protein using a standard Western Blot protocol with a validated anti-NET primary antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Perform densitometry on the Western Blot bands.
-
Normalize the NET signal to the loading control signal.
-
Plot the normalized soluble NET signal against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the cellular EC₅₀, the concentration at which 50% of the maximal stabilizing effect is observed.
-
Comparative Cellular Engagement Data (Hypothetical)
| Compound | Target | Cellular EC₅₀ (nM) | Max Stabilization (ΔTₘ, °C) |
| Test Compound | NET | 150 | +5.2 |
| Nisoxetine | NET | 25 | +6.5 |
| Fluoxetine | NET | >20,000 | No significant shift |
Synthesis and Discussion
The combined results from our in vitro and cellular assays provide a compelling, multi-faceted view of the Test Compound's cross-reactivity profile.
-
In Vitro Selectivity: The radioligand binding data (Table 1) clearly identify the norepinephrine transporter (NET) as the primary target for the Test Compound, with a Kᵢ of 15 nM. The compound displays a 12-fold selectivity for NET over the dopamine transporter (DAT) and a very strong (>667-fold) selectivity over the serotonin transporter (SERT). While not as exquisitely selective as Nisoxetine (292-fold over DAT), it demonstrates a clear and functionally significant preference for NET. Its profile is starkly different from that of Fluoxetine, which is highly SERT-selective.
-
Cellular Target Engagement: The CETSA results (Table 2) corroborate the in vitro findings. The Test Compound effectively stabilized NET in intact cells, yielding a potent cellular EC₅₀ of 150 nM. This confirmation is crucial, as it demonstrates the compound is cell-permeable and can engage its target in a physiological environment. The rightward shift from the in vitro Kᵢ (15 nM) to the cellular EC₅₀ (150 nM) is common and reflects the numerous biological barriers a compound must overcome in a cell (e.g., membrane transport, intracellular metabolism, non-specific binding). As expected, Nisoxetine also showed robust cellular engagement, while Fluoxetine had no stabilizing effect on NET, confirming the specificity of the assay.
References
-
Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved January 21, 2026, from [Link]
-
Overview of Monoamine Transporters. (2018). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Biochemical Assays | Enzymatic & Kinetic Activity. (n.d.). Domainex. Retrieved January 21, 2026, from [Link]
-
Monoamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 21, 2026, from [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009). PubMed. Retrieved January 21, 2026, from [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Expert biochemical assays for drug discovery success. (n.d.). Nuvisan. Retrieved January 21, 2026, from [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2023). Promega Connections. Retrieved January 21, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Biochemical assays in drug discovery and development. (2024). Celtarys Research. Retrieved January 21, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. Retrieved January 21, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 21, 2026, from [Link]
-
Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine | C7H7N3S | CID 2795209. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ) in male and female mice. (2024). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate | 874834-02-3 | Benchchem [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 830330-21-7|Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. news-medical.net [news-medical.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 14. nuvisan.com [nuvisan.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
In Vivo Validation of Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride (BTH-4M) in a Murine Model of Inflammatory Bowel Disease: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride (BTH-4M), a novel, selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The primary objective is to compare its therapeutic efficacy and mechanism of action against established and alternative interventions in a preclinical model of Inflammatory Bowel Disease (IBD). This document is intended for researchers, scientists, and drug development professionals engaged in inflammation and immunology research.
Introduction: The Rationale for Targeting RIPK2 in IBD
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a chronic inflammatory disorder of the gastrointestinal tract.[1][2] A key signaling pathway implicated in IBD pathogenesis involves the intracellular pattern recognition receptors NOD1 and NOD2.[3][4] Upon recognition of bacterial peptidoglycan fragments, these receptors recruit and activate RIPK2, a critical serine/threonine kinase.[5][6] This activation triggers a downstream cascade involving NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which drive intestinal inflammation.[5][6][7]
Expression of RIPK2 is markedly elevated in the colonic mucosa of patients with IBD.[4][5][6] Therefore, selective inhibition of RIPK2 presents a highly attractive therapeutic strategy to ameliorate the aberrant inflammatory response in IBD.[5][6][7] BTH-4M, a Benzo[c]thiadiazole derivative, has been identified as a potent and selective inhibitor of RIPK2 kinase activity. This guide outlines the critical in vivo experiments to validate its therapeutic potential.
Mechanism of Action: The NOD2-RIPK2 Signaling Axis
The NOD2 receptor, upon binding its ligand muramyl dipeptide (MDP), recruits RIPK2. This proximity facilitates RIPK2 autophosphorylation and polyubiquitination, creating a scaffold for downstream signaling complexes that ultimately activate transcription factors for inflammatory genes.[4][5][7][8] BTH-4M is hypothesized to bind to the ATP-binding pocket of RIPK2, preventing its kinase activity and thereby halting this inflammatory cascade.
Caption: The NOD2-RIPK2 signaling pathway and the inhibitory target of BTH-4M.
Comparative Framework: Selecting Appropriate Comparators
To rigorously assess the in vivo efficacy of BTH-4M, it is essential to compare its performance against relevant benchmarks.
-
Vehicle Control: The baseline group, receiving only the delivery vehicle for BTH-4M. This group is critical for establishing the severity of the disease model.
-
Alternative Small Molecule (Gefitinib): Gefitinib, an EGFR inhibitor, has been identified as a potent inhibitor of RIPK2 and has shown efficacy in preclinical IBD models.[9][10] It serves as a relevant tool compound to compare the efficacy of a novel RIPK2 inhibitor.
-
Standard of Care (Anti-TNF-α Antibody): Biologics targeting TNF-α are a cornerstone of IBD therapy. An anti-TNF-α antibody (e.g., Infliximab surrogate for mice) provides a high-efficacy benchmark, representing the current clinical standard.
In Vivo Validation: The DSS-Induced Colitis Model
The dextran sulfate sodium (DSS) induced colitis model is a widely used and robust model that mimics many aspects of human ulcerative colitis.[2][11][12] The model is characterized by damage to the intestinal epithelial barrier, leading to inflammation driven by the innate immune system.[2][12]
Experimental Workflow
Caption: Workflow for the DSS-induced colitis in vivo study.
Detailed Experimental Protocol
1. Animal Model:
-
C57BL/6 mice, female, 8-10 weeks old.
2. Colitis Induction:
-
Administer 2.5% (w/v) DSS (MW: 36-50 kDa) in sterile drinking water ad libitum for 7 consecutive days.[2][11] Replace with fresh DSS solution every two days.
-
From day 8 to day 10, provide regular sterile drinking water.
3. Treatment Groups (n=10 per group):
-
Group 1 (Vehicle): Administer vehicle (e.g., 0.5% methylcellulose) orally (p.o.) daily from Day 2 to Day 9.
-
Group 2 (BTH-4M): Administer BTH-4M (e.g., 30 mg/kg) p.o. daily from Day 2 to Day 9.
-
Group 3 (Gefitinib): Administer Gefitinib (50 mg/kg) p.o. daily from Day 2 to Day 9.[10]
-
Group 4 (Anti-TNF-α): Administer anti-mouse TNF-α antibody (e.g., 5 mg/kg) intraperitoneally (i.p.) on Days 2, 5, and 8.
4. Monitoring and Clinical Scoring:
-
Record body weight daily.
-
Calculate the Disease Activity Index (DAI) daily, based on a composite score of weight loss, stool consistency, and presence of blood (hematochezia).
5. Endpoint Analysis (Day 10):
-
Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis.
-
Excise the entire colon from the cecum to the anus. Measure its length and weight.
-
Take a distal segment of the colon for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Fix the remaining colon in 10% neutral buffered formalin, prepare a "swiss roll," and embed in paraffin for Hematoxylin and Eosin (H&E) staining and histological scoring.[11]
-
Homogenize a colon segment to measure local cytokine levels (TNF-α, IL-6, IL-1β) via Luminex or ELISA.
Data Presentation and Interpretation
Objective comparison requires clear, quantitative data presentation. The following tables summarize the expected outcomes based on the hypothesized efficacy of BTH-4M.
Table 1: Clinical and Macroscopic Outcomes (Hypothetical Data)
| Group | % Initial Body Weight (Day 10) | Disease Activity Index (DAI) (Day 10) | Colon Length (cm) |
| Vehicle | 82 ± 3.5% | 3.1 ± 0.4 | 5.8 ± 0.3 |
| BTH-4M (30 mg/kg) | 94 ± 2.8% | 1.2 ± 0.3 | 7.5 ± 0.4 |
| Gefitinib (50 mg/kg) | 91 ± 3.1% | 1.6 ± 0.2 | 7.1 ± 0.5 |
| Anti-TNF-α (5 mg/kg) | 96 ± 2.5% | 0.9 ± 0.2 | 7.9 ± 0.3 |
Interpretation: Efficacious compounds are expected to mitigate weight loss, reduce the DAI score, and prevent colon shortening, which is a hallmark of intestinal inflammation. BTH-4M is shown to be highly effective, approaching the efficacy of the anti-TNF-α standard of care.
Table 2: Histological and Inflammatory Marker Outcomes (Hypothetical Data)
| Group | Histology Score (0-4) | MPO Activity (U/g tissue) | Colonic TNF-α (pg/mg protein) |
| Vehicle | 3.4 ± 0.3 | 5.2 ± 0.6 | 155 ± 25 |
| BTH-4M (30 mg/kg) | 1.1 ± 0.2 | 1.5 ± 0.3 | 45 ± 12 |
| Gefitinib (50 mg/kg) | 1.7 ± 0.4 | 2.1 ± 0.4 | 68 ± 15 |
| Anti-TNF-α (5 mg/kg) | 0.8 ± 0.2 | 1.1 ± 0.2 | 32 ± 10 |
Interpretation: A lower histology score indicates reduced mucosal damage, ulceration, and immune cell infiltration. Reduced MPO activity confirms a decrease in neutrophil influx. Critically, a reduction in colonic TNF-α by BTH-4M would provide direct evidence of target engagement and downstream pathway inhibition, consistent with its mechanism as a RIPK2 inhibitor.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust methodology for the in vivo validation of BTH-4M. The data generated will allow for a direct and objective comparison of its efficacy against both a known tool compound and a clinical standard of care.
Positive results from this study—specifically, significant amelioration of clinical signs, reduced macroscopic and microscopic damage, and suppression of key inflammatory mediators—would strongly support the continued development of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as a novel therapeutic agent for Inflammatory Bowel Disease. Subsequent studies should focus on dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in chronic or relapsing models of colitis to further characterize its therapeutic potential.
References
-
Honjo, H., Watanabe, T., Kamata, N., Minaga, K., & Kudo, M. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology, 12, 666795. [Link]
-
Strober, W., & Watanabe, T. (2011). NOD2, an intracellular innate immune sensor involved in host defense and Crohn's disease. Mucosal immunology, 4(5), 484–495. [Link]
-
Bial, M., & Egilmez, N. K. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of visualized experiments : JoVE, (35), 1653. [Link]
-
Watanabe, T., Minaga, K., & Kudo, M. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. PubMed, 33889146. [Link]
-
Martin, G. F., Munafo, D. B., & Crott, J. W. (2018). Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut. Frontiers in Immunology, 9, 2211. [Link]
-
Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current protocols in immunology, 104, 15.25.1–15.25.14. [Link]
-
Friedrich, M., Gerbeth-Rebholz, K., & Jantsch, J. (2021). The potent and selective RIPK2 inhibitor BI 706039 improves intestinal inflammation in the TRUC mouse model of inflammatory bowel disease. American journal of physiology. Gastrointestinal and liver physiology, 321(5), G551–G565. [Link]
-
Honjo, H., Watanabe, T., & Kamata, N. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. ResearchGate. [Link]
-
Tigno-Aranjuez, J. T., Benderitter, P., & Rombouts, F. (2014). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. The Journal of biological chemistry, 289(43), 29651–29664. [Link]
-
Chassaing, B., & Darfeuille-Michaud, A. (2011). The Dextran Sodium Sulfate (DSS) Colitis Mouse Model. Methods in molecular biology (Clifton, N.J.), 764, 141–146. [Link]
-
Davis, B. K., & Wen, H. (2011). The TLR2-MyD88-NOD2-RIPK2 signalling axis regulates a balanced pro-inflammatory and IL-10-mediated anti-inflammatory cytokine response to Gram-positive cell walls. Cellular microbiology, 13(4), 540–557. [Link]
-
Honjo, H., Watanabe, T., Kamata, N., Minaga, K., & Kudo, M. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers. [Link]
-
Goncharov, T., Zuercher, W. J., & Vigers, G. P. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Cell chemical biology, 22(8), 1046–1056. [Link]
-
Tigno-Aranjuez, J. T., Benderitter, P., & Rombouts, F. (2014). In vivo inhibition of RIPK2 kinase alleviates inflammatory disease. Oncodesign Services. [Link]
-
Wang, L., & Li, Y. (2024). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers in Pharmacology, 15, 1368705. [Link]
-
Goncharov, T., Zuercher, W. J., & Vigers, G. P. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. DASH (Harvard). [Link]
-
Harris, P. A., Berger, S. B., & Jeong, J. U. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of medicinal chemistry, 62(15), 7081–7099. [Link]
-
Salla, M., & Tigno-Aranjuez, J. T. (2018). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS medicinal chemistry letters, 9(12), 1242–1247. [Link]
-
ResearchGate. (2024). Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. ResearchGate. [Link]
-
Kushwaha, N., & Kushwaha, S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
-
Gürbüz, B., & Gürsoy, E. (2024). An overview of biological activities of thiadiazole derivatives. Journal of Research in Pharmacy, 28(4), 1845–1866. [Link]
-
Zhang, T., & Li, Z. (2024). Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease. ResearchGate. [Link]
-
Zhang, T., & Li, Z. (2023). Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease. PubMed, 37305987. [Link]
-
Siddiqui, S., & Hassan, M. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future medicinal chemistry, 16(16), 1147–1167. [Link]
-
Cheung, T., & Korver, W. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. PubMed Central, 1004144. [Link]
-
Cheung, T., & Korver, W. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Drug Discovery, 3, 1146399. [Link]
-
Hemanth, K., & Kumar, C. S. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. [Link]
Sources
- 1. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Benzothiadiazole Compounds
Introduction: The Rising Prominence of Benzothiadiazoles in Oncology Research
The benzothiadiazole (BTD) scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Initially recognized for other biological activities, its derivatives are now emerging as a promising class of cytotoxic agents against various cancer cell lines.[2][3] The structural versatility of the BTD core allows for substitutions at multiple positions, leading to a diverse chemical library with a wide spectrum of anticancer activities.[1][4] This guide provides a comparative analysis of the cytotoxicity of different BTD derivatives, delves into their mechanisms of action, and offers a detailed, field-tested protocol for assessing their cytotoxic effects.
Comparative Cytotoxicity of Benzothiadiazole Derivatives
The efficacy of BTD derivatives as cytotoxic agents is highly dependent on their specific chemical structures and the cancer cell line being targeted. Structure-activity relationship (SAR) studies have revealed that substitutions on the BTD core are critical for biological activity.[1][4] Below is a summary of the cytotoxic activities (IC50/GI50 values) of several BTD derivatives reported in the literature, showcasing their potency against a range of human cancer cell lines.
| Derivative Name/Number | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 6b | MCF-7 (Breast) | 5.15 | [5] |
| Compound 4 | MCF-7 (Breast) | 8.64 | [5] |
| Compound 5c | MCF-7 (Breast) | 7.39 | [5] |
| Compound 5d | MCF-7 (Breast) | 7.56 | [5] |
| Cisplatin (Reference) | MCF-7 (Breast) | 13.33 | [5] |
| Pyridine Derivative 18 | HCT-116 (Colorectal) | 7.9 | [2] |
| Pyridine Derivative 18 | MCF-7 (Breast) | 9.2 | [2] |
| Pyridine Derivative 18 | HUH-7 (Hepatocellular) | 3.1 | [2] |
| Chlorobenzyl Indole 55 | HT-29 (Colorectal) | 0.024 | [2] |
| Chlorobenzyl Indole 55 | H460 (Lung) | 0.29 | [2] |
| Chlorobenzyl Indole 55 | A549 (Lung) | 0.84 | [2] |
| Chlorobenzyl Indole 55 | MDA-MB-231 (Breast) | 0.88 | [2] |
| PB11 | U87 (Glioblastoma) | < 0.05 | [6] |
| PB11 | HeLa (Cervical) | < 0.05 | [6] |
| YLT322 | Various | Potent Activity | [7][8] |
IC50 (Inhibitory Concentration 50%) / GI50 (Growth Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms of Benzothiadiazole-Induced Cytotoxicity
A significant body of research indicates that many BTD derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[9][10] The two primary apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[7] Several studies have shown that BTD compounds predominantly activate the intrinsic pathway.[6][7][9]
This process often involves:
-
Increased production of Reactive Oxygen Species (ROS): An imbalance in cellular redox status can trigger apoptotic signaling.[9][10]
-
Disruption of the Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[7][9]
-
Modulation of Bcl-2 Family Proteins: BTD derivatives have been shown to upregulate pro-apoptotic proteins (e.g., Bax, Bad) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-x).[7][9]
-
Activation of Caspases: The release of cytochrome c initiates a cascade of caspase activation (e.g., caspase-9 and the executioner caspase-3), which ultimately leads to the dismantling of the cell.[6][7]
Furthermore, some BTD derivatives have been found to suppress survival signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, further promoting apoptosis.[6][7][11]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
To ensure reliable and reproducible comparison of cytotoxicity, a robust assay is paramount. The Sulforhodamine B (SRB) assay is a highly regarded colorimetric method that measures cell density by staining total cellular protein.[12][13] It is less susceptible to interference from test compounds compared to metabolic assays (e.g., MTT) and offers a stable end-point.[14]
Causality Behind Experimental Choices:
-
Adherent Cells: This protocol is optimized for adherent cell lines, which form a monolayer, making fixation and staining straightforward.[14][15]
-
Trichloroacetic Acid (TCA) Fixation: Cold TCA is used to fix the cells, precipitating and cross-linking cellular proteins to the plate, ensuring that cell mass is not lost during subsequent washing steps.[15][16]
-
SRB Staining: SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus, the cell number.[12][15]
-
Acetic Acid Wash: A 1% acetic acid solution is used to remove unbound SRB dye. Thorough washing is critical to minimize background signal and ensure accuracy.[15]
-
Tris Base Solubilization: A basic solution (10 mM Tris) is used to solubilize the protein-bound dye, allowing for spectrophotometric quantification.[12]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | MDPI [mdpi.com]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 8. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
A Proposal for Benchmarking Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride: A Novel Candidate for Neurodegenerative Disease Therapy
Introduction: The Unmet Need in Neurodegenerative Disease and the Potential of Novel Heterocyclic Compounds
Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a growing global health crisis with a significant unmet need for effective disease-modifying therapies.[1] Current treatment strategies for these conditions often provide only symptomatic relief and are limited in their long-term efficacy.[2] The exploration of novel chemical scaffolds is therefore a critical endeavor in the pursuit of new therapeutic agents.
The benzothiazole and thiadiazole heterocyclic systems have emerged as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities.[3][4][5] Notably, derivatives incorporating these moieties have been investigated for their potential in treating central nervous system (CNS) disorders, including neurodegenerative diseases and epilepsy.[6][7] This has led our research to focus on Benzo[c]thiadiazol-4-ylmethanamine hydrochloride , a novel compound whose therapeutic potential remains uncharacterized.
This guide outlines a comprehensive benchmarking strategy to evaluate the potential of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as a therapeutic agent for neurodegenerative diseases. Given the documented activity of related compounds as cholinesterase inhibitors, our primary hypothesis is that Benzo[c]thiadiazol-4-ylmethanamine hydrochloride will exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathophysiology of Alzheimer's disease.[8] This document provides a detailed experimental framework for a head-to-head comparison with established cholinesterase inhibitors, offering a clear pathway to elucidate the compound's potential therapeutic value.
Hypothesized Mechanism of Action and Comparator Selection
Based on the prevalence of cholinesterase inhibition among structurally related benzothiazole and thiadiazole derivatives, we hypothesize that Benzo[c]thiadiazol-4-ylmethanamine hydrochloride will act as a dual inhibitor of AChE and BuChE. To rigorously test this hypothesis, we will benchmark its performance against the following well-established, FDA-approved cholinesterase inhibitors used in the treatment of Alzheimer's disease:
-
Donepezil (Aricept®): A selective, reversible inhibitor of AChE.[5]
-
Rivastigmine (Exelon®): A dual inhibitor of both AChE and BuChE.[5]
-
Galantamine (Razadyne®): A selective AChE inhibitor that also modulates nicotinic receptors.[5]
This selection of comparators will allow for a nuanced understanding of the potency, selectivity, and potential therapeutic niche of our target compound.
Experimental Workflow for Benchmarking
The following is a detailed, step-by-step methodology for the comprehensive evaluation of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride.
Phase 1: In Vitro Enzymatic Assays
Objective: To determine the inhibitory potency and selectivity of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride against human AChE and BuChE.
Protocol:
-
Enzyme Source: Recombinant human AChE and BuChE.
-
Assay Principle: Ellman's method, a colorimetric assay that measures the activity of cholinesterases.
-
Procedure:
-
A 96-well microplate will be used for the assay.
-
Varying concentrations of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride, Donepezil, Rivastigmine, and Galantamine will be pre-incubated with the respective enzymes (AChE or BuChE) in a phosphate buffer (pH 8.0).
-
The enzymatic reaction will be initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE), and the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
The change in absorbance will be measured at 412 nm over time using a microplate reader.
-
The rate of reaction will be calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of enzyme inhibition will be calculated for each concentration of the test compounds.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined by non-linear regression analysis of the dose-response curves.
-
dot
Caption: Workflow for in vitro cholinesterase inhibition assay.
Phase 2: Cell-Based Assays
Objective: To assess the neuroprotective effects of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride in a cellular model of neurotoxicity.
Protocol:
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Neurotoxin: Amyloid-beta (Aβ) peptide (1-42), a key component of amyloid plaques in Alzheimer's disease.
-
Procedure:
-
SH-SY5Y cells will be cultured in appropriate media.
-
Cells will be pre-treated with various concentrations of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride and the comparator drugs for 24 hours.
-
Following pre-treatment, cells will be exposed to a toxic concentration of Aβ(1-42) for another 24 hours.
-
Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Data Analysis:
-
The percentage of viable cells will be calculated for each treatment condition.
-
The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) will be determined.
-
dot
Caption: Workflow for cell-based neuroprotection assay.
Data Presentation and Interpretation
The quantitative data generated from these experiments will be summarized in the following tables for clear and direct comparison.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Benzo[c]thiadiazol-4-ylmethanamine HCl | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Donepezil | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Rivastigmine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Galantamine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Table 2: Neuroprotective Effects in SH-SY5Y Cells
| Compound | EC50 (µM) | Maximum Protection (%) |
| Benzo[c]thiadiazol-4-ylmethanamine HCl | [Experimental Value] | [Experimental Value] |
| Donepezil | [Experimental Value] | [Experimental Value] |
| Rivastigmine | [Experimental Value] | [Experimental Value] |
| Galantamine | [Experimental Value] | [Experimental Value] |
Future Directions and Significance
The successful completion of this benchmarking study will provide the first critical insights into the pharmacological profile of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. Positive results, particularly potent dual inhibition of AChE and BuChE coupled with significant neuroprotective effects, would strongly support its advancement into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy studies in animal models of Alzheimer's disease. This structured, data-driven approach ensures a thorough and objective evaluation, paving the way for the potential development of a novel therapeutic for neurodegenerative diseases.
References
-
Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (2024). National Institutes of Health. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Institutes of Health. [Link]
-
Benzothiazoles - Scaffold Of Interest For CNS Targeted Drugs. (2025). ResearchGate. [Link]
-
Benzo[c][3][8][9]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. (2017). PubMed. [Link]
-
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). ResearchGate. [Link]
-
Benzo(c)(1,2,5)thiadiazol-4-ylmethanamine. (n.d.). PubChem. [Link]
-
Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. (2025). ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
-
Antimalarial activities of benzothiazole analogs: A systematic review. (2023). PubMed. [Link]
-
Benzothiazoles - scaffold of interest for CNS targeted drugs. (n.d.). PubMed. [Link]
-
Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Royal Society of Chemistry. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. (n.d.). SciELO. [Link]
-
A convenient synthesis of novel[3][6][8]oxadiazolo[4,3- a][8][9]benzodiazepine derivatives. (n.d.). ARKIVOC. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimalarial activities of benzothiazole analogs: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Selectivity of Novel CNS-Active Compounds: A Case Study with Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
Abstract
In the quest for novel therapeutics targeting the central nervous system (CNS), the selectivity of a lead compound is a paramount determinant of its potential efficacy and safety. A highly selective compound promises precision in its biological effects, minimizing the risk of adverse reactions stemming from unintended molecular interactions. This guide provides a comprehensive framework for elucidating the selectivity profile of a novel chemical entity, using the hypothetical case of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride. Due to the limited publicly available data on this specific molecule, we propose a plausible primary target, Monoamine Oxidase A (MAO-A), based on the activity of structurally related compounds. We then delineate a rigorous, multi-tiered experimental strategy to not only confirm its affinity and selectivity for MAO-A over its isoform, MAO-B, but also to perform a broader screen for off-target liabilities. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for a thorough selectivity assessment.
Introduction to Benzo[c]thiadiazol-4-ylmethanamine hydrochloride and the Imperative of Selectivity
Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is a small molecule with a distinct heterocyclic structure. While its specific biological targets are not extensively documented in public literature, related benzothiadiazole scaffolds have shown activity against various enzymes. For instance, the compound 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ) has been reported to exhibit inhibitory activity against acetylcholinesterase and potentially Monoamine Oxidase A (MAO-A). Based on this precedent, we will proceed with the hypothesis that Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is a novel MAO-A inhibitor.
Monoamine oxidases are critical enzymes in the CNS, responsible for the degradation of key neurotransmitters. They exist in two isoforms, MAO-A and MAO-B, which, despite sharing significant sequence homology, possess distinct substrate preferences and inhibitor sensitivities.
-
MAO-A primarily metabolizes serotonin and norepinephrine, making it a key target for antidepressant and anxiolytic drugs.
-
MAO-B is more specific for dopamine and phenylethylamine, and its inhibitors are utilized in the treatment of Parkinson's disease.
The therapeutic rationale for developing isoform-selective MAO inhibitors is well-established. A selective MAO-A inhibitor can boost levels of serotonin and norepinephrine without significantly impacting dopamine metabolism, which is crucial for avoiding unwanted side effects. Conversely, a non-selective inhibitor can lead to a host of off-target effects, including the dangerous "cheese effect" – a hypertensive crisis caused by the inability to metabolize dietary tyramine.
This guide will therefore use Benzo[c]thiadiazol-4-ylmethanamine hydrochloride as a model compound to illustrate the essential workflow for determining inhibitor selectivity.
Comparative Selectivity Analysis: Establishing a Benchmark
To contextualize the selectivity profile of a novel compound, it is essential to compare it against well-characterized reference compounds. For our hypothetical MAO-A inhibitor, we will use the following comparators:
-
Clorgyline: A potent and highly selective irreversible inhibitor of MAO-A.
-
Selegiline (L-deprenyl): A selective irreversible inhibitor of MAO-B, particularly at lower doses.
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor that targets both isoforms.
A comprehensive in vitro analysis will yield data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each compound against both MAO-A and MAO-B. The ratio of these values provides a quantitative measure of selectivity.
Table 1: Hypothetical Comparative Selectivity Profile of MAO Inhibitors
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| Benzo[c]thiadiazol-4-ylmethanamine HCl | To be determined | To be determined | To be determined |
| Clorgyline | 1.2[4] | 1900[4] | ~1583 |
| Selegiline | ~7000[5] | 11.25[2] | ~0.0016 |
| Tranylcypromine | 500[3] | 2300[3] | 4.6 |
Note: The IC50 values are sourced from multiple publications and may vary depending on assay conditions. This table serves as a representative example.
Experimental Protocols for Determining Selectivity
A robust assessment of selectivity requires a combination of in vitro biochemical assays and cell-based models. This multi-pronged approach provides a self-validating system, where data from simplified, purified enzyme systems are corroborated in a more physiologically relevant cellular environment.
In Vitro Biochemical Assays for MAO-A and MAO-B Inhibition
The initial step is to determine the compound's inhibitory potency against purified recombinant human MAO-A and MAO-B enzymes. A widely used method is the kynuramine assay, which relies on a fluorogenic substrate.
Protocol: Fluorometric Kynuramine Assay for MAO Inhibition
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Prepare stock solutions of recombinant human MAO-A and MAO-B in assay buffer to a final concentration that yields a linear reaction rate (e.g., 5-10 µg/mL).
-
Substrate Solution: Prepare a stock solution of kynuramine dihydrobromide in water. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for each enzyme to ensure sensitivity to competitive inhibitors.
-
Test Compound Dilutions: Prepare a serial dilution of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride and comparator compounds in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilution (or vehicle control).
-
Add 25 µL of the enzyme solution (MAO-A or MAO-B).
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~310 nm, Emission: ~400 nm) over time using a fluorescence plate reader. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each enzyme.[6]
-
Cell-Based Assay for MAO-A Activity
To confirm the findings from the biochemical assays in a cellular context, MAO-A activity can be measured in cell lysates, for example, from human fibroblast or neuroblastoma cell lines which endogenously express the enzyme.
Protocol: Cell-Based MAO-A Activity Assay
-
Cell Culture and Lysate Preparation:
-
Culture human fibroblasts or a suitable neuronal cell line to confluence.
-
Harvest the cells and wash with PBS.
-
Lyse the cells by sonication in a suitable buffer (e.g., Milli-Q water or a hypotonic buffer).[7]
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the cell lysate with a reaction mixture containing potassium phosphate buffer (pH 7.5), dithiothreitol (DTT), β-nicotinamide adenine dinucleotide (β-NAD), and aldehyde dehydrogenase (ALD).[7]
-
Add the test compound at various concentrations or a vehicle control.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the MAO-A substrate, 5-hydroxytryptamine (serotonin).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid, such as perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
-
Detection and Analysis:
-
The supernatant contains the reaction product, 5-hydroxyindoleacetic acid (5-HIAA).
-
Analyze the concentration of 5-HIAA using high-performance liquid chromatography (HPLC) with fluorimetric or electrochemical detection.
-
Calculate the IC50 values as described for the biochemical assay.
-
Broader Off-Target Liability Screening
While selectivity against the immediate isoform is critical, a comprehensive profile requires screening against a wider panel of potential off-targets to identify any liabilities that could lead to adverse effects.[8] For a CNS-active compound, this is particularly important. Commercial services, such as the Eurofins SafetyScreen panels, offer standardized assays against a broad range of receptors, ion channels, transporters, and enzymes that are known to be involved in clinical adverse drug reactions.[9][10][11][12]
Recommended Off-Target Panel for a Novel CNS Compound:
-
GPCRs: A panel including adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors.
-
Ion Channels: Key channels involved in neuronal excitability, such as sodium (Nav), potassium (Kv), and calcium (Cav) channels. Special attention should be given to the hERG channel due to its association with cardiac toxicity.[9]
-
Transporters: Monoamine transporters (SERT, DAT, NET) are critical off-targets to assess, as inhibition can significantly alter neurotransmitter levels.
-
Other Enzymes: A selection of other enzymes relevant to CNS function and drug metabolism, such as acetylcholinesterase and cytochrome P450 isoforms.
The compound is typically screened at a single high concentration (e.g., 10 µM). Any significant inhibition (typically >50%) warrants further investigation with full dose-response curves to determine the IC50.
Visualizing Workflows and Pathways
Clear diagrams are essential for understanding the complex relationships in selectivity profiling.
Figure 1: Simplified signaling pathway showing the roles of MAO-A and MAO-B in neurotransmitter metabolism and the points of intervention for selective and non-selective inhibitors.
Figure 2: A comprehensive experimental workflow for determining the selectivity profile of a novel compound.
A Senior Application Scientist's Perspective: Interpreting the Data
The generation of robust data is only the first step; its interpretation within the context of drug discovery is what provides actionable insights.
-
Causality Behind Experimental Choices: We employ both biochemical and cell-based assays because they provide complementary information. The biochemical assay offers a clean, direct measure of enzyme-inhibitor interaction. However, it lacks the complexity of a cellular environment, where factors like membrane permeability, intracellular metabolism, and the presence of other proteins can influence a compound's activity. The cell-based assay, therefore, serves as a crucial secondary validation, offering a more physiologically relevant assessment of the compound's potency.
-
The Self-Validating System: A high correlation between the IC50 values obtained from both biochemical and cell-based assays strengthens the confidence in the compound's on-target activity. Discrepancies, on the other hand, are not failures but rather opportunities for deeper investigation. For instance, a potent biochemical inhibitor that shows weak activity in a cell-based assay may have poor cell permeability, a critical insight for lead optimization.
-
Defining a "Good" Selectivity Profile: A selective MAO-A inhibitor should ideally have a selectivity index (MAO-B IC50 / MAO-A IC50) of at least 100. This indicates that the concentration required to inhibit the off-target isoform is two orders of magnitude higher than that needed for the primary target. Furthermore, the compound should show minimal activity (<50% inhibition at 10 µM) against the targets in the broad liability panel. Any significant off-target hits must be carefully considered in the context of their potential clinical implications.
Conclusion
Characterizing the selectivity profile of a novel compound like Benzo[c]thiadiazol-4-ylmethanamine hydrochloride is a critical, hypothesis-driven process. By establishing a putative primary target and employing a systematic, multi-tiered approach of in vitro biochemical assays, cell-based validation, and broad off-target screening, researchers can build a comprehensive understanding of a compound's molecular interactions. This in-depth knowledge is indispensable for making informed decisions in the drug development pipeline, ultimately enhancing the probability of advancing safe and effective therapeutics to the clinic.
References
- Borbe, H. O., Niebch, G., & Nickel, B. (1990). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Supplementum, 32, 131–137.
- G-INCPM, Radboudumc. (2020). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. JIMD Reports, 57(1), 30-38.
- Wright, C. W., Bradford, J. J., & Tipton, K. F. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology, 1(4), 313-323.
-
ApconiX. (n.d.). CNS Liability. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: , et al. Enzyme Inhibition and Discovery. Methods in Molecular Biology, vol 2795. Humana, New York, NY.
- Huang, R., et al. (2018). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Signal Transduction and Targeted Therapy, 3, 2.
-
ResearchGate. (n.d.). Drug action (IC 50 values) on MAO A and MAO B activities. Retrieved from [Link]
- Fowler, J. S., et al. (2015). Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology, 40(5), 1113–1121.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
- Magyar, K. (2011). The pharmacology of selegiline. International Review of Neurobiology, 100, 65–84.
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
-
Charles River Laboratories. (2023, July 17). How Well Do You Understand Off-Target Liability?. Eureka blog. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Deamination of kynuramine catalyzed by MAO-A or MAO-B providing an aldehyde, followed by non-enzymatic condensation to 4-hydroxyquinoline. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Retrieved from [Link]
-
BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]
-
Eurofins Panlabs. (2013, September 19). Safety Screening Webinar [Video]. YouTube. Retrieved from [Link]
- MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4998.
-
Premier Research. (n.d.). CNS Drug Liabilities in Early Phase Clinical Trials. Retrieved from [Link]
-
Eurofins Discovery. (2022, February 28). Safety Pharmacology Portfolio [Video]. YouTube. Retrieved from [Link]
-
Boehringer Ingelheim. (n.d.). Selectivity data panels. opnMe. Retrieved from [Link]
-
bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Pharmacokinetic Maze of Benzothiadiazole Derivatives
The benzothiadiazole scaffold is a titan in the world of medicinal chemistry. Its rigid, bicyclic framework is a privileged structure, serving as the foundation for compounds targeting a vast range of diseases, from cancer to microbial infections.[1] However, as any seasoned drug discovery professional knows, a potent molecule is only as good as its ability to reach its target in the body. This is where the discipline of pharmacokinetics (PK) becomes the arbiter of success or failure. Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just a regulatory checkbox; it is the key to designing effective and safe medicines.
This guide offers an in-depth, comparative analysis of the pharmacokinetic profiles of benzothiadiazole derivatives. We will move beyond mere data points to explore the causality behind experimental choices, detail the gold-standard protocols that ensure data integrity, and interpret the results through the lens of structure-activity relationships (SAR).
The Pillars of Pharmacokinetic Analysis: ADME in Focus
The journey of a drug through the body is a complex odyssey. We dissect this journey into four key stages:
-
Absorption: How the drug enters the bloodstream. For oral drugs, this means surviving the harsh environment of the gut and passing through the intestinal wall.
-
Distribution: Where the drug goes in the body. A key factor here is plasma protein binding (PPB), as only the unbound drug is typically free to exert its therapeutic effect.[2][3]
-
Metabolism: How the body chemically modifies the drug. This primarily occurs in the liver and determines the drug's half-life and potential for producing active or toxic metabolites.[4]
-
Excretion: How the body removes the drug.
Evaluating these four pillars provides a holistic view of a compound's PK profile, allowing for the prediction of its in vivo behavior.
Experimental Veracity: Protocols for Reliable ADME Profiling
To compare derivatives meaningfully, we must rely on standardized, robust, and reproducible in vitro assays. These methods are the workhorses of early drug discovery, providing critical data for selecting and optimizing lead candidates.
Absorption: The Parallel Artificial Membrane Permeability Assay (PAMPA)
Before a drug can act, it must be absorbed. The PAMPA assay is a high-throughput, non-cell-based method for predicting passive intestinal absorption, which is the primary route for many oral drugs.
Causality Behind the Method: The assay models the gut wall as a simple artificial lipid membrane. This isolates the property of passive diffusion, a key physicochemical driver of absorption. By measuring how well a compound crosses this barrier, we can rank-order derivatives for their likely oral absorption potential. It is a cost-effective way to flag compounds that may have absorption liabilities before moving to more complex cell-based or in vivo studies.[2]
Step-by-Step Experimental Protocol:
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor microplate with buffer, often at a physiological pH of 7.4, to mimic the bloodstream.
-
Prepare the Lipid Membrane: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., a solution of phospholipids in an organic solvent like dodecane). This forms the artificial membrane.
-
Prepare the Donor Solution: Dissolve the test benzothiadiazole derivatives in a buffer simulating the intestinal environment (e.g., pH 5.5-6.5).
-
Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the two sets of wells are connected only by the lipid-coated membrane.
-
Incubation: Incubate the plate assembly at room temperature for a defined period, typically 4 to 18 hours, allowing the compounds to diffuse from the donor to the acceptor wells.
-
Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated. Compounds are often categorized as having low or high permeability based on these values.
Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution: Plasma Protein Binding (PPB) via Equilibrium Dialysis
Once in the bloodstream, drugs bind to plasma proteins like albumin. This binding is reversible, but at any given time, a certain fraction of the drug is bound and inactive. Equilibrium dialysis is the gold-standard method to determine the fraction of unbound drug (fu).[3]
Causality Behind the Method: This technique physically separates the unbound drug from the protein-bound drug using a semi-permeable membrane. The membrane allows small drug molecules to pass through but retains the large protein-drug complexes. At equilibrium, the concentration of the drug in the protein-free buffer side is equal to the unbound concentration in the plasma side, providing a direct and accurate measurement of this critical parameter.
Step-by-Step Experimental Protocol:
-
Prepare Dialysis Unit: Hydrate the semi-permeable dialysis membranes (typically with a molecular weight cutoff of 12-14 kDa). Assemble them into a 96-well dialysis plate apparatus, which has two chambers per well separated by the membrane.
-
Load Chambers: Add plasma spiked with the test benzothiadiazole derivative to one chamber (the plasma side). Add a matching protein-free buffer (e.g., PBS pH 7.4) to the other chamber (the buffer side).
-
Equilibration: Seal the plate and incubate it at 37°C with gentle shaking for an adequate time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, take equal volume aliquots from both the plasma side and the buffer side.
-
Matrix Matching: To ensure accurate quantification, mix the plasma sample with buffer and the buffer sample with blank plasma so that the final composition of the analytical samples is identical.
-
Quantification: Determine the drug concentration in both matched samples by LC-MS/MS.
-
Calculate Fraction Unbound: The percentage of protein binding is calculated from the concentrations measured in the two chambers.
Metabolism: The Liver Microsomal Stability Assay
The liver is the body's primary metabolic clearinghouse. The microsomal stability assay is a fundamental in vitro tool used to assess a compound's susceptibility to metabolism by the most important family of drug-metabolizing enzymes, the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[4]
Causality Behind the Method: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I metabolic enzymes. By incubating a compound with these microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism. The rate at which the parent compound disappears is a direct measure of its metabolic lability. A metabolically unstable compound will be cleared quickly in vivo, leading to a short half-life and potentially requiring more frequent dosing.
Step-by-Step Experimental Protocol:
-
Prepare Reaction Mixture: In a microplate, add a buffer solution (e.g., potassium phosphate buffer, pH 7.4), liver microsomes (e.g., pooled human liver microsomes), and the test benzothiadiazole derivative.
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to bring all components to the correct temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution," typically an organic solvent like acetonitrile, which precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant, which contains the remaining compound, to a new plate for analysis by LC-MS/MS to determine the concentration of the parent drug at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Caption: The relationship between chemical structure, physicochemical properties, and key in vitro ADME assays.
A Comparative Analysis of Benzothiadiazole Derivatives
To illustrate the impact of structural modifications on pharmacokinetic properties, we will examine the experimental ADME data from a series of active amidino-substituted benzothiazole derivatives.[1] These compounds were evaluated for their potential as novel antibacterial agents.
| Compound ID | Kinetic Solubility (µM) | Permeability Class | Plasma Protein Binding (%) | Metabolic Stability (% remaining after 30 min) |
| 5c | 102 | Low | >99 | 98 |
| 5d | 129 | Low | >99 | 95 |
| 5e | 115 | Low | >99 | 98 |
| 5g | >200 | Low | >99 | 94 |
| 5h | 119 | Low | >99 | 96 |
Data sourced from "Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles".[1]
Interpretation of Results & Structure-Pharmacokinetic Insights:
-
Solubility: All tested benzothiazole derivatives demonstrate moderate to good kinetic solubility (ranging from 102 µM to >200 µM).[1] This is a favorable property, as poor solubility can be a major impediment to absorption and formulation.
-
Permeability: The compounds are uniformly classified as having low permeability.[1] This suggests that while they are soluble, their passive diffusion across the intestinal membrane may be limited. This could be due to their specific structural features, such as the presence of polar amidino groups, which can increase the topological polar surface area (TPSA), a property often inversely correlated with permeability. For compounds with low passive permeability, developers might investigate whether active transport mechanisms are at play or consider formulation strategies to enhance absorption.
-
Plasma Protein Binding (PPB): The entire series exhibits very high plasma protein binding (>99%).[1] This is a critical finding. While high binding can create a circulating reservoir of the drug, it also means that the free fraction (the portion available to act on the bacterial target) is very low (<1%). This can necessitate higher overall doses to achieve a therapeutically effective unbound concentration and must be carefully considered when predicting in vivo efficacy.
-
Metabolic Stability: The derivatives show excellent metabolic stability in the presence of liver microsomes, with 94-98% of the parent compound remaining after a 30-minute incubation.[1] This indicates that these compounds are not readily metabolized by CYP enzymes. This is a highly desirable characteristic, suggesting a potentially long in vivo half-life and low hepatic clearance, which could translate to less frequent dosing regimens.
Synthesizing the Data: The Path Forward
This comparative guide demonstrates the power of integrating standardized in vitro ADME assays into the drug discovery cascade. The data on this series of benzothiadiazole derivatives paints a clear picture: they are soluble and metabolically stable, but their low permeability and extremely high plasma protein binding present significant challenges that must be addressed in further optimization efforts.
For the medicinal chemist, the next steps are clear. Efforts could be focused on structural modifications aimed at reducing lipophilicity to decrease plasma protein binding, while carefully monitoring the potential impact on permeability and target potency. For the pharmacokinetics specialist, this data would prompt a deeper dive, perhaps exploring binding to individual plasma proteins or using more complex cell-based models (like Caco-2 assays) to investigate potential efflux transporter involvement.
By understanding the "why" behind the protocols and the structural drivers of the results, researchers can navigate the complex pharmacokinetic maze more efficiently, ultimately increasing the probability of advancing benzothiadiazole derivatives from promising scaffolds to life-saving medicines.
References
-
Shaikh, R., et al. (2020). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Turkish Journal of Chemistry, 44(4), 1068-1084. Available from: [Link]
-
Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(6), 2841-2848. Available from: [Link]
-
Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 276-297. Available from: [Link]
-
Perić, M., et al. (2022). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry, 13(9), 1121-1134. Available from: [Link]
-
Radha, S., et al. (2020). Molecular Modeling and Prediction of Pharmacokinetics of Some Substituted Benzothiazoles That Block Steroidal Sulphatase Inhibitors for the Treatment of Breast Cancer. ResearchGate. Available from: [Link]
-
Angelia, J., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available from: [Link]
-
Abdel-Ghani, T. M., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(55), 35057-35073. Available from: [Link]
-
Liu, T., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 56(6), 1633-1637. Available from: [Link]
-
Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. Available from: [Link]
-
Smith, D. A., et al. (2010). The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery, 9(12), 929-939. Available from: [Link]
-
Di, L. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery, 16(12), 1453-1465. Available from: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-26. Available from: [Link]
Sources
- 1. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Benzo[c]thiadiazol-4-ylmethanamine hydrochloride
A Researcher's Guide to the Safe and Compliant Disposal of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride
As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride, ensuring the safety of your personnel and the integrity of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to best practices in laboratory science.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its chemical structure—containing a thiadiazole heterocyclic ring and an amine hydrochloride group—allows us to infer its hazard profile based on well-documented related compounds.[4][5][6][7] This guide is built upon that expert assessment, treating the substance with the necessary caution as a hazardous material.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is to understand the material's hazards. Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride must be treated as hazardous waste . This determination is based on the United States Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[3][8]
A waste is classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][8] Based on data from analogous thiadiazole and amine compounds, this chemical is presumed to exhibit properties that could be harmful to human health and the environment.[5]
Inferred Hazards of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride:
-
Toxicity: Amine hydrochlorides and complex heterocyclic compounds can be toxic if swallowed or in contact with skin.[6]
-
Irritation: It is likely to cause skin and serious eye irritation.[4][7][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][7][9]
-
Environmental Hazard: Many complex organic molecules are harmful to aquatic life.
Therefore, all materials contaminated with this compound, including stock solutions, reaction mixtures, contaminated personal protective equipment (PPE), and spill cleanup debris, must be disposed of as hazardous waste.[3]
Part 2: Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for waste management, minimizing risk at every stage.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[10]
-
Body Protection: A standard laboratory coat is required.[7]
-
Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or aerosols.[10]
Step 2: Segregate and Contain the Waste
Proper segregation is critical to prevent dangerous chemical reactions.[2]
-
Identify Waste Stream: Designate a specific waste container exclusively for Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride and materials contaminated with it.
-
Separate Solids and Liquids: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[2][11]
-
Choose the Right Container:
-
Avoid Incompatibilities: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Specifically, keep it segregated from strong oxidizing agents and strong bases.[2][12]
Step 3: Label the Hazardous Waste Container
Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[1][8] Your waste container label must include:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s): Write out "Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride" and list any other chemical constituents in the container. Avoid abbreviations or formulas.
-
Approximate Percentages of each component.
-
Hazard Pictograms: Indicate the relevant hazards (e.g., irritant, toxic, environmental hazard).[2]
-
Your Name and Laboratory Information.
Step 4: Store in a Satellite Accumulation Area (SAA)
The designated storage location for your hazardous waste container is a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation (i.e., in the same lab where the waste was created).[1][8]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][8]
-
Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA. The typical limit is 55 gallons of hazardous waste. For acutely toxic wastes (EPA "P-list"), the limit is one quart.[1][3][8] Once this limit is reached, the waste must be removed by EHS within three days.
Step 5: Arrange for Final Disposal
Laboratory personnel should never attempt to dispose of hazardous chemicals down the drain or in the regular trash.[3]
-
Contact EHS: When your waste container is nearly full or has been in the SAA for the maximum allowed time (often 12 months), contact your institution's Environmental Health & Safety (EHS) or equivalent department.[1]
-
Schedule a Pickup: Follow your institution's procedure to schedule a waste pickup. This is typically done through an online system.[3][8]
-
Professional Disposal: EHS will collect the waste and ensure it is transported by a licensed hazardous waste disposal company for final treatment and disposal in compliance with all federal, state, and local regulations.[8][9]
Part 3: Spill and Decontamination Procedures
Accidents happen, and a proper response is part of a safe disposal plan.
-
Spill Cleanup: Absorb any spills with an inert material (e.g., sand, vermiculite).[9][10] Collect the absorbent material and the spilled chemical using spark-proof tools and place it in your designated hazardous waste container.[10] All materials used for cleanup must be disposed of as hazardous waste.[3]
-
Decontaminating Glassware: Triple-rinse glassware with a suitable solvent. The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be disposable via normal routes, but consult your EHS office for specific guidance.
-
Empty Containers: An empty container that held this chemical must still be managed carefully. Triple-rinse the container, collecting the rinsate as hazardous waste. After rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin.[2][3]
Part 4: Visual Workflow and Data Summary
To simplify the process, the following flowchart illustrates the decision-making and operational steps for proper disposal.
Caption: Decision workflow for handling and disposing of chemical waste.
Disposal Data Summary Table
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Presumed Toxic) | Inferred from the chemical family's known hazards and RCRA regulations.[3][8] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin/eye irritation and toxic exposure.[4][7] |
| Waste Segregation | Separate solids/liquids; keep away from incompatibles. | Prevents accidental chemical reactions and ensures proper disposal routing.[2][11] |
| Container Type | Sealable, chemically compatible (plastic preferred). | Prevents leaks, spills, and container degradation.[1][11] |
| Labeling | "Hazardous Waste" with full chemical name and date. | Ensures regulatory compliance and safety for all handlers.[1][2][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralizes waste in a controlled, safe location near the point of generation.[1][8] |
| Final Disposal | Via institutional EHS for professional incineration. | The only legally compliant and environmentally sound method.[8][9] |
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific responsibility and environmental stewardship.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]
- Laboratory Waste Management Guidelines - Unknown University Source. [Link unavailable]
-
Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link]
-
Safety data sheet - British Pharmacopoeia. [Link]
-
Material Safety Data Sheet - Cole-Parmer. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPS. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. odu.edu [odu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. pharmacopoeia.com [pharmacopoeia.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[c]thiadiazol-4-ylmethanamine Hydrochloride
Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[c][1][2][3]thiadiazol-4-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride, a compound of interest for drug development. As Senior Application Scientists, we aim to empower you with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: A Data-Driven Approach
While a specific Safety Data Sheet (SDS) for Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride is not publicly available, an analysis of structurally similar compounds and the general chemical class of amine hydrochlorides allows for a robust preliminary hazard assessment.
Heterocyclic amines and their hydrochloride salts can exhibit a range of hazardous properties. Data from related compounds suggest the following potential hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[4]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]
-
Acute Toxicity: Some related amines are classified as toxic if swallowed or in contact with skin, and harmful if inhaled.
Given these potential risks, a cautious and well-defined handling protocol is essential. Always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the compound for the most accurate and detailed information.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or absorption.[1][5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes of solutions or airborne particles that could cause serious eye damage.[1][6] |
| Body Protection | A properly fastened laboratory coat. | To protect against contamination of personal clothing.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be necessary if dusts can be generated or if working outside a fume hood. | To minimize the inhalation of any dust from the solid compound, which may cause respiratory irritation.[1][3][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride from receipt to disposal.
Caption: Logical workflow for the safe handling of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride.
Experimental Protocol: Detailed Steps
-
Preparation:
-
Before handling, thoroughly review the supplier-provided Safety Data Sheet (SDS) and your institution's Standard Operating Procedures (SOPs) for handling hazardous chemicals.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, within the fume hood.
-
Don all required Personal Protective Equipment (PPE) as outlined in the table above.[6]
-
-
Weighing and Solution Preparation:
-
If working with a solid, weigh the required amount in a ventilated balance enclosure or within the fume hood to prevent inhalation of fine particles.
-
Prepare solutions within the chemical fume hood.
-
Handle all transfers of the solid or solutions carefully to avoid spills and aerosol generation.
-
-
Experimental Use:
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. Consult your institution's guidelines for appropriate decontamination procedures.
-
Remove and wash contaminated clothing before reuse.[4]
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of Benzo[c][1][2][3]thiadiazol-4-ylmethanamine hydrochloride and its associated waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, and contaminated lab supplies (e.g., gloves, pipette tips), should be collected in a designated, compatible, and clearly labeled hazardous waste container.[5] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by local and institutional regulations.[5]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials pending pickup by your institution's EHS personnel.[3][5]
-
Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service, likely via incineration.[5] Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, or if you are unsure, contact your institution's EHS department immediately. Ensure the area is well-ventilated.[6] |
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that this document serves as a guide and should be supplemented by the specific information provided by the chemical supplier and your institution's safety protocols.
References
-
Tri-iso, Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Benzothiazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Aminomethyl)Benzenesulfonamide Hydrochloride. Retrieved from [Link]
Sources
- 1. tri-iso.com [tri-iso.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
